Margatoxin
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(aS,1R,3aS,4S,10S,16S,19R,22S,25S,28S,34S,37S,40R,45R,48S,51S,57S,60S,63S,69S,72S,75S,78S,85R,88S,91R,94S)-40-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-25,48,78,88,94-pentakis(4-aminobutyl)-a-(2-amino-2-oxoethyl)-22,63,72-tris(3-amino-3-oxopropyl)-69-benzyl-37-[(1R)-1-hydroxyethyl]-34,60-bis(hydroxymethyl)-51,57,75-trimethyl-16-(2-methylpropyl)-3a-(2-methylsulfanylethyl)-2a,3,5a,9,15,18,21,24,27,33,36,39,47,50,53,56,59,62,65,68,71,74,77,80,87,90,93,96,99-nonacosaoxo-7a,8a,42,43,82,83-hexathia-1a,2,4a,8,14,17,20,23,26,32,35,38,46,49,52,55,58,61,64,67,70,73,76,79,86,89,92,95,98-nonacosazahexacyclo[43.35.25.419,91.04,8.010,14.028,32]nonahectane-85-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C178H286N52O50S7/c1-15-91(7)140(225-172(273)141(92(8)16-2)224-169(270)138(190)96(12)233)171(272)211-114(75-134(189)240)158(259)223-139(90(5)6)170(271)208-107(43-25-31-64-184)153(254)221-125-87-287-283-83-121-161(262)206-111(58-69-281-14)157(258)210-113(74-133(188)239)147(248)194-78-136(242)199-102(38-20-26-59-179)149(250)217-120-82-282-284-84-122(220-156(257)110(54-57-132(187)238)205-150(251)106(42-24-30-63-183)207-166(267)126-44-33-66-228(126)176(277)119(81-232)216-173(274)142(97(13)234)226-165(125)266)163(264)212-115(70-89(3)4)174(275)230-68-35-47-129(230)177(278)229-67-34-46-128(229)168(269)222-124(86-286-285-85-123(219-152(253)105(204-160(120)261)41-23-29-62-182)164(265)213-116(72-99-48-50-101(235)51-49-99)175(276)227-65-32-45-127(227)167(268)214-117(178(279)280)73-100-76-191-88-195-100)162(263)203-103(39-21-27-60-180)148(249)198-95(11)145(246)202-109(53-56-131(186)237)155(256)209-112(71-98-36-18-17-19-37-98)146(247)193-79-137(243)200-108(52-55-130(185)236)154(255)215-118(80-231)159(260)197-93(9)143(244)192-77-135(241)196-94(10)144(245)201-104(151(252)218-121)40-22-28-61-181/h17-19,36-37,48-51,76,88-97,102-129,138-142,231-235H,15-16,20-35,38-47,52-75,77-87,179-184,190H2,1-14H3,(H2,185,236)(H2,186,237)(H2,187,238)(H2,188,239)(H2,189,240)(H,191,195)(H,192,244)(H,193,247)(H,194,248)(H,196,241)(H,197,260)(H,198,249)(H,199,242)(H,200,243)(H,201,245)(H,202,246)(H,203,263)(H,204,261)(H,205,251)(H,206,262)(H,207,267)(H,208,271)(H,209,256)(H,210,258)(H,211,272)(H,212,264)(H,213,265)(H,214,268)(H,215,255)(H,216,274)(H,217,250)(H,218,252)(H,219,253)(H,220,257)(H,221,254)(H,222,269)(H,223,259)(H,224,270)(H,225,273)(H,226,266)(H,279,280)/t91-,92-,93-,94-,95-,96+,97+,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,138-,139-,140-,141-,142-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVJBOPBBHWOWJI-FYNXUGHNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC1CSSCC2C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC3CSSCC(C(=O)NC(C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(CSSCC(NC(=O)C(NC3=O)CCCCN)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)N7CCCC7C(=O)NC(CC8=CN=CN8)C(=O)O)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2)CCCCN)C)C)CO)CCC(=O)N)CC9=CC=CC=C9)CCC(=O)N)C)CCCCN)CC(C)C)NC(=O)C(NC(=O)C(NC(=O)C2CCCN2C(=O)C(NC(=O)C(NC1=O)C(C)O)CO)CCCCN)CCC(=O)N)CCCCN)CC(=O)N)CCSC)NC(=O)C(C(C)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@H]1CSSC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H]3CSSC[C@@H](C(=O)N[C@H](C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N[C@@H](CSSC[C@H](NC(=O)[C@@H](NC3=O)CCCCN)C(=O)N[C@@H](CC6=CC=C(C=C6)O)C(=O)N7CCC[C@H]7C(=O)N[C@@H](CC8=CN=CN8)C(=O)O)C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CCCCN)C)C)CO)CCC(=O)N)CC9=CC=CC=C9)CCC(=O)N)C)CCCCN)CC(C)C)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]2CCCN2C(=O)[C@@H](NC(=O)[C@@H](NC1=O)[C@@H](C)O)CO)CCCCN)CCC(=O)N)CCCCN)CC(=O)N)CCSC)NC(=O)[C@H]([C@@H](C)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C178H286N52O50S7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
4179 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145808-47-5 | |
| Record name | Margatoxin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145808475 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 145808-47-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Origin and Biochemical Profile of Margatoxin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Margatoxin (MgTX) is a potent neurotoxin that has garnered significant interest within the scientific community for its selective inhibition of the voltage-gated potassium channel Kv1.3. This channel plays a crucial role in the function of T-lymphocytes, making this compound a valuable tool for immunological research and a potential therapeutic agent for autoimmune diseases. This technical guide provides a comprehensive overview of the origin of this compound, its biochemical characteristics, detailed experimental protocols for its study, and a visualization of its impact on cellular signaling pathways.
Origin and Discovery
This compound is a peptide toxin naturally found in the venom of the Central American Bark Scorpion, Centruroides margaritatus.[1][2] It was first isolated and characterized in 1993.[1][2] Belonging to the scorpion short toxin family, this compound shares sequence homology with other potassium channel blockers derived from scorpion venom, such as charybdotoxin, kaliotoxin, iberiotoxin, and noxiustoxin.[1] Due to the low quantities obtainable from natural sources, chemical synthesis, particularly solid-phase peptide synthesis, has become a crucial method for producing sufficient amounts of this compound for research purposes.[2][3]
Biochemical and Pharmacological Properties
This compound is a 39-amino-acid peptide with a molecular weight of approximately 4179 Daltons.[1] Its structure is stabilized by three disulfide bridges, which are critical for its biological activity. The toxin is a high-affinity blocker of several voltage-gated potassium channels, with a particularly high potency for Kv1.3.
Data Presentation: Physicochemical and Pharmacological Parameters of this compound
| Parameter | Value | References |
| Source Organism | Centruroides margaritatus | [1][2] |
| Molecular Weight | ~4179 Da | [1] |
| Amino Acid Sequence | TIINVKCTSPKQCLPPCKAQFGQSAGAKCMNGKCKCYPH | [1] |
| Disulfide Bridges | Cys7-Cys29, Cys13-Cys34, Cys17-Cys36 | [1] |
| Potency (IC50/Kd) | ||
| Kv1.3 | IC50: ~36-50 pM; Kd: ~11.7 pM | [4][5][6] |
| Kv1.2 | Kd: ~6.4 pM | [6] |
| Kv1.1 | Kd: ~4.2 nM | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound.
Purification of Native this compound from Centruroides margaritatus Venom
This protocol describes a multi-step chromatographic procedure for the isolation of this compound from crude scorpion venom.
-
Venom Solubilization: Lyophilized venom from C. margaritatus is dissolved in a suitable buffer (e.g., 0.1 M ammonium acetate, pH 7.0) and centrifuged to remove insoluble material.
-
Gel Filtration Chromatography: The soluble venom is first fractionated by size-exclusion chromatography on a Sephadex G-50 column. This step separates the venom components based on their molecular weight, with fractions containing peptides in the range of this compound (around 4 kDa) being collected.
-
Ion-Exchange Chromatography: The fractions from the previous step are then subjected to cation-exchange chromatography using a CM-Sephadex C-25 column. Proteins are eluted with a salt gradient (e.g., a linear gradient of ammonium acetate). This separates peptides based on their net positive charge.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The fractions showing activity (determined by functional assays) are further purified by RP-HPLC on a C18 column. A gradient of an organic solvent like acetonitrile in water, both containing a small amount of trifluoroacetic acid, is used for elution. This final step yields highly purified this compound.
Solid-Phase Peptide Synthesis of this compound
This protocol outlines the general steps for the chemical synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
-
Resin Preparation: A suitable solid support, such as Rink amide resin, is swelled in a solvent like N,N-dimethylformamide (DMF).
-
Amino Acid Coupling: The C-terminal amino acid (Histidine in the case of this compound), with its alpha-amino group protected by Fmoc and its side chain protected, is coupled to the resin.
-
Deprotection: The Fmoc group is removed using a mild base, typically a solution of piperidine in DMF, to expose the free alpha-amino group for the next coupling reaction.
-
Iterative Coupling and Deprotection: The cycle of coupling the next Fmoc-protected amino acid and subsequent deprotection is repeated until the full 39-amino acid sequence of this compound is assembled on the resin.
-
Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Oxidative Folding: The linear peptide is then subjected to oxidative conditions to facilitate the correct formation of the three disulfide bridges, leading to the biologically active conformation of this compound.
-
Purification: The synthesized and folded this compound is purified to homogeneity using RP-HPLC.
Electrophysiological Analysis of this compound Activity on Kv1.3 Channels
This protocol describes the use of whole-cell patch-clamp electrophysiology to measure the inhibitory effect of this compound on Kv1.3 channels expressed in a heterologous system (e.g., HEK293 cells).
-
Cell Culture and Transfection: HEK293 cells are cultured under standard conditions and transiently or stably transfected with a plasmid encoding the human Kv1.3 channel.
-
Patch-Clamp Recording:
-
A glass micropipette with a tip diameter of ~1-2 µm is filled with an intracellular solution and brought into contact with a transfected cell.
-
A high-resistance seal (gigaohm seal) is formed between the pipette tip and the cell membrane.
-
The membrane patch under the pipette is ruptured to achieve the whole-cell configuration, allowing electrical access to the entire cell membrane.
-
The cell is voltage-clamped at a holding potential where Kv1.3 channels are closed (e.g., -80 mV).
-
Depolarizing voltage steps (e.g., to +40 mV) are applied to elicit outward potassium currents through the Kv1.3 channels.
-
-
Application of this compound: this compound, dissolved in the extracellular solution, is applied to the cell via a perfusion system.
-
Data Acquisition and Analysis: The potassium currents are recorded before and after the application of this compound. The percentage of current inhibition is calculated to determine the potency (IC50) of this compound.
Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of this compound for the Kv1.3 channel.
-
Membrane Preparation: Membranes from cells expressing Kv1.3 channels are prepared by homogenization and centrifugation.
-
Assay Setup: In a multi-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled ligand that binds to Kv1.3 (e.g., [125I]-labeled Charybdotoxin or a labeled this compound analog) and varying concentrations of unlabeled this compound.
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The unbound radioligand passes through the filter.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) can be determined. The dissociation constant (Ki) of this compound can then be calculated using the Cheng-Prusoff equation.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: T-Cell activation signaling pathway and the inhibitory effect of this compound.
Experimental Workflow Diagram
Caption: Workflow for the purification of native this compound from scorpion venom.
Conclusion
This compound, a peptide toxin originating from the venom of the scorpion Centruroides margaritatus, is a highly potent and selective blocker of the Kv1.3 potassium channel. Its well-defined biochemical properties and mechanism of action have made it an indispensable tool for studying the physiological roles of Kv1.3, particularly in the context of the immune system. The detailed experimental protocols provided in this guide offer a foundation for researchers to investigate this compound and its effects further. The visualization of its impact on T-cell signaling underscores its potential as a lead compound for the development of novel immunomodulatory therapies.
References
- 1. Purification, characterization, and biosynthesis of this compound, a component of Centruroides margaritatus venom that selectively inhibits voltage-dependent potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Chemical synthesis and structure-function studies of this compound, a potent inhibitor of voltage-dependent potassium channel in human T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Lymphocyte Potassium Channels Kv1.3 and KCa3.1 as Targets for Immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Voltage-Gated Potassium Channel Kv1.3 as a Target in Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound-bound quantum dots as a novel inhibitor of the voltage-gated ion channel Kv1.3 - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Isolation of Margatoxin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Margatoxin (MgTX), a potent peptide inhibitor of the Kv1.3 voltage-gated potassium channel, originally identified in the venom of the scorpion Centruroides margaritatus. This document details the toxin's biochemical properties, its mechanism of action, and provides in-depth experimental protocols for its purification and electrophysiological analysis.
Introduction
This compound, discovered in 1993, is a 39-amino acid peptide that has garnered significant interest within the scientific community due to its high affinity and selectivity for the Kv1.3 potassium channel.[1] These channels are predominantly expressed in the plasma membrane of human T-lymphocytes, playing a crucial role in regulating the membrane potential and calcium signaling that governs T-cell activation and proliferation. The ability of this compound to selectively block Kv1.3 channels has positioned it as a valuable pharmacological tool for studying the physiological roles of these channels and as a potential therapeutic lead for autoimmune disorders.
Biochemical and Biophysical Properties
This compound is a member of the scorpion short toxin family, sharing sequence homology with other well-characterized potassium channel blockers such as charybdotoxin and kaliotoxin.[1] Its compact structure is stabilized by three disulfide bridges, which are critical for its biological activity.
Quantitative Data
The following tables summarize the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Weight | 4185 Da | [1] |
| Amino Acid Sequence | TIINVKCTSPKQCLPPCKAQFGQSAGAKCMNGKCKCYPH | [1] |
| Disulfide Bridges | Cys7-Cys29, Cys13-Cys34, Cys17-Cys36 | [1] |
| Target Ion Channel | Dissociation Constant (Kd) / IC50 | Reference |
| Kv1.3 | 11.7 pM (Kd) | [2][3] |
| Kv1.2 | 6.4 pM (Kd) | [2][3] |
| Kv1.1 | 4.2 nM (Kd) | [2][3] |
| Vascular Smooth Muscle Cell Migration | 85 pM (IC50) | [1] |
Experimental Protocols
This section provides detailed methodologies for the isolation of native this compound from scorpion venom and its subsequent characterization using patch-clamp electrophysiology. Alternative methods for producing this compound, such as recombinant expression and solid-phase synthesis, are also briefly described.
Purification of Native this compound from Centruroides margaritatus Venom
The purification of this compound from crude scorpion venom is a multi-step process involving a combination of chromatographic techniques.
3.1.1. Materials and Reagents
-
Lyophilized Centruroides margaritatus venom
-
Sodium borate buffer (20 mM, pH 9.0)
-
Sodium chloride (NaCl)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN)
-
Deionized water (ddH2O)
-
Ion-exchange chromatography column (e.g., Mono S)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column
-
Spectrophotometer
3.1.2. Protocol
-
Venom Solubilization: Dissolve lyophilized crude venom in 20 mM sodium borate buffer (pH 9.0). Centrifuge to remove any insoluble material.
-
Ion-Exchange Chromatography (IEC):
-
Equilibrate a cation exchange column (e.g., Mono S) with 20 mM sodium borate buffer (pH 9.0).
-
Load the solubilized venom onto the column.
-
Wash the column with the equilibration buffer to remove unbound proteins.
-
Elute the bound peptides using a linear gradient of NaCl (e.g., 0-1 M) in the equilibration buffer.
-
Collect fractions and monitor the absorbance at 280 nm.
-
Assay the fractions for Kv1.3 inhibitory activity using a suitable functional assay (e.g., patch-clamp).
-
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Pool the active fractions from the IEC step.
-
Acidify the pooled fractions with TFA.
-
Equilibrate a C18 RP-HPLC column with an aqueous solution of 0.1% TFA (Solvent A).
-
Load the sample onto the column.
-
Elute the peptides using a linear gradient of acetonitrile containing 0.1% TFA (Solvent B). A typical gradient would be from 5% to 60% Solvent B over 60 minutes.
-
Monitor the elution profile at 214 nm and 280 nm.
-
Collect the peaks corresponding to this compound and verify their purity and identity using mass spectrometry and N-terminal sequencing.
-
Electrophysiological Characterization using Patch-Clamp
The whole-cell patch-clamp technique is employed to characterize the inhibitory effect of this compound on Kv1.3 channels expressed in a heterologous system (e.g., HEK293 cells or Xenopus oocytes).
3.2.1. Materials and Reagents
-
HEK293 cells stably expressing human Kv1.3 channels
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
External (bath) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal (pipette) solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES (pH 7.2 with KOH)
-
This compound stock solution
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
3.2.2. Protocol
-
Cell Preparation: Plate the Kv1.3-expressing HEK293 cells onto glass coverslips and allow them to adhere.
-
Pipette Fabrication: Pull borosilicate glass capillaries to produce micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Whole-Cell Recording:
-
Mount a coverslip with the cells in the recording chamber and perfuse with the external solution.
-
Approach a cell with the micropipette and form a high-resistance seal (GΩ seal) with the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
-
Voltage-Clamp Protocol:
-
Hold the cell membrane potential at a hyperpolarized level (e.g., -80 mV) to ensure the channels are in a closed state.
-
Apply depolarizing voltage steps (e.g., to +40 mV for 200 ms) to elicit Kv1.3 currents.
-
-
This compound Application:
-
Record baseline Kv1.3 currents in the absence of the toxin.
-
Perfuse the recording chamber with the external solution containing a known concentration of this compound.
-
Continuously record the Kv1.3 currents until a steady-state block is achieved.
-
-
Data Analysis:
-
Measure the peak current amplitude before and after the application of this compound.
-
Calculate the percentage of current inhibition.
-
To determine the IC50, repeat the experiment with a range of this compound concentrations and fit the concentration-response data to a Hill equation.
-
Alternative Production Methods
Due to the low abundance of this compound in crude venom, alternative production methods have been developed.
-
Recombinant Expression: this compound can be expressed in E. coli as a fusion protein, followed by enzymatic cleavage and purification. This method allows for the production of larger quantities of the toxin.
-
Solid-Phase Peptide Synthesis: Chemical synthesis of this compound allows for the precise incorporation of modifications and labels, facilitating structure-function studies.
Mechanism of Action and Signaling Pathway
This compound acts as a pore blocker of the Kv1.3 channel. It binds with high affinity to the outer vestibule of the channel, physically occluding the ion conduction pathway and thereby preventing the flow of potassium ions. This blockade of K+ efflux leads to a depolarization of the T-lymphocyte membrane, which in turn reduces the driving force for calcium entry through CRAC channels, ultimately dampening T-cell activation.
Caption: this compound blocks the Kv1.3 channel, inhibiting T-cell activation.
Experimental Workflow
The following diagram illustrates the general workflow for the discovery, isolation, and characterization of this compound.
Caption: Workflow for the isolation and characterization of this compound.
Conclusion
This compound remains a cornerstone tool for the study of Kv1.3 potassium channels. Its high potency and selectivity have paved the way for a deeper understanding of the role of these channels in immune function and have spurred the development of novel immunomodulatory therapeutics. The detailed protocols and data presented in this guide are intended to facilitate further research into this fascinating scorpion toxin and its potential applications in medicine.
References
Margatoxin: A Comprehensive Technical Guide to its Structure and Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Margatoxin (MgTX), a potent neurotoxin isolated from the venom of the Central American bark scorpion (Centruroides margaritatus), has garnered significant attention within the scientific community for its selective inhibition of the voltage-gated potassium channel Kv1.3.[1][2] This 39-amino acid peptide has become an invaluable pharmacological tool for studying the physiological roles of Kv1.3 channels, particularly in the immune system, and holds therapeutic potential for autoimmune diseases. This technical guide provides an in-depth overview of the structure, amino acid sequence, and functional implications of this compound, tailored for researchers and professionals in drug development.
Molecular Structure and Amino Acid Sequence
This compound is a single-chain polypeptide with a molecular weight of approximately 4.19 kDa.[3] Its primary structure consists of 39 amino acid residues, with the sequence determined through amino acid compositional analysis and peptide sequencing.[2][4] The toxin's compact, globular structure is stabilized by three intramolecular disulfide bridges, which are crucial for its biological activity.[1][5]
Amino Acid Sequence
The primary amino acid sequence of this compound is as follows:[1][5][6]
Three-Letter Code: Thr-Ile-Ile-Asn-Val-Lys-Cys-Thr-Ser-Pro-Lys-Gln-Cys-Leu-Pro-Pro-Cys-Lys-Ala-Gln-Phe-Gly-Gln-Ser-Ala-Gly-Ala-Lys-Cys-Met-Asn-Gly-Lys-Cys-Lys-Cys-Tyr-Pro-His
One-Letter Code: TIINVKCTSPKQCLPPCKAQFGQSAGAKCMNGKCKCYPH
Disulfide Bridges
The three-dimensional structure of this compound is critically maintained by three disulfide bonds:[1][5][7]
-
Cys7 – Cys29
-
Cys13 – Cys34
-
Cys17 – Cys36
Three-Dimensional Structure
The solution structure of this compound has been elucidated using multi-dimensional nuclear magnetic resonance (NMR) spectroscopy.[3][8] The structure reveals a compact fold characterized by a short alpha-helical segment and a two-stranded antiparallel beta-sheet.[3][8] Specifically, an alpha-helix is present from residues 11 to 20, and the antiparallel beta-sheet is formed by residues 25 to 38.[3][8] This structural motif is characteristic of the scorpion toxin family that targets potassium channels.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Reference(s) |
| Number of Amino Acids | 39 | [1][2] |
| Molecular Weight | 4185 Da | [1] |
| Total Structure Weight (from PDB) | 4.19 kDa | [3] |
| Atom Count (from PDB) | 287 | [3] |
| Modeled Residue Count (from PDB) | 39 | [3] |
| Dissociation Constant (Kd) for Kv1.3 | 11.7 pM | [6] |
| Dissociation Constant (Kd) for Kv1.2 | 6.4 pM | [6] |
| Dissociation Constant (Kd) for Kv1.1 | 4.2 nM | [6] |
| Average RMSD (backbone atoms 3-38) | 0.40 Å | [3][8] |
Experimental Protocols
The determination of this compound's structure and function has relied on a combination of biochemical and biophysical techniques.
Purification of Native this compound
The initial isolation of this compound involved a multi-step purification process from the venom of Centruroides margaritatus.[2][4]
Experimental Workflow for this compound Purification
Caption: Workflow for the purification of native this compound from scorpion venom.
Amino Acid Sequence Determination
The primary structure of this compound was determined using established protein sequencing techniques.[2][4]
-
Amino Acid Compositional Analysis: The purified peptide was hydrolyzed to its constituent amino acids, which were then quantified to determine the relative abundance of each amino acid.
-
Edman Degradation: The N-terminal amino acid sequence was determined by automated Edman degradation.
-
Enzymatic Digestion and Peptide Mapping: The toxin was fragmented using specific proteases, and the resulting peptides were sequenced to reconstruct the full-length sequence.
Three-Dimensional Structure Determination by NMR Spectroscopy
The solution structure of this compound was determined using high-resolution, multi-dimensional nuclear magnetic resonance (NMR) spectroscopy.[3][8]
Experimental Workflow for NMR Structure Determination
Caption: Experimental workflow for the 3D structure determination of this compound by NMR.
The final structure was calculated based on 501 experimental constraints, including 422 Nuclear Overhauser Effect (NOE) constraints, 60 dihedral angle constraints, 9 disulfide bond constraints, and 10 hydrogen bond constraints.[3][8]
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by physically occluding the pore of voltage-gated potassium channels, primarily Kv1.3.[9][10] This channel is highly expressed on the surface of T-lymphocytes and plays a critical role in maintaining the membrane potential required for sustained calcium influx upon T-cell receptor activation.
By blocking Kv1.3, this compound prevents potassium efflux, leading to membrane depolarization. This depolarization reduces the electrochemical gradient for calcium entry, thereby inhibiting T-cell activation, proliferation, and cytokine production.[9]
Signaling Pathway of this compound-mediated Inhibition of T-Cell Activation
Caption: Signaling pathway illustrating this compound's inhibition of T-cell activation.
While highly potent against Kv1.3, this compound also exhibits high affinity for the Kv1.2 channel and can inhibit the Kv1.1 channel at nanomolar concentrations, indicating it is not entirely selective for Kv1.3.[11][12] This cross-reactivity is an important consideration for its use as a pharmacological tool and for the development of therapeutic analogs.
Conclusion
This compound's well-defined structure and its potent inhibitory activity on Kv1.3 channels have established it as a cornerstone for research in immunology and ion channel pharmacology. The detailed understanding of its amino acid sequence, three-dimensional structure, and mechanism of action provides a solid foundation for the rational design of more selective and potent Kv1.3 inhibitors for the treatment of autoimmune disorders. This guide serves as a comprehensive resource for scientists and researchers aiming to leverage the unique properties of this compound in their research and development endeavors.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Purification, characterization, and biosynthesis of this compound, a component of Centruroides margaritatus venom that selectively inhibits voltage-dependent potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rcsb.org [rcsb.org]
- 4. researchgate.net [researchgate.net]
- 5. smartox-biotech.com [smartox-biotech.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. proteopedia.org [proteopedia.org]
- 9. Kv1.3 Channel as a Key Therapeutic Target for Neuroinflammatory Diseases: State of the Art and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound-bound quantum dots as a novel inhibitor of the voltage-gated ion channel Kv1.3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound is a non-selective inhibitor of human Kv1.3 K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Margatoxin's Mechanism of Action on Potassium Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Margatoxin (MgTx), a 39-amino acid peptide isolated from the venom of the Central American bark scorpion (Centruroides margaritatus), is a potent neurotoxin that has garnered significant interest in the scientific community for its high-affinity blockade of specific voltage-gated potassium (Kv) channels.[1][2] Initially identified as a selective inhibitor of the Kv1.3 channel, it has become an invaluable pharmacological tool for elucidating the physiological roles of these channels, particularly in the immune system and the cardiovascular system.[1][3] This technical guide provides an in-depth overview of the mechanism of action of this compound, its quantitative interaction with various Kv channel subtypes, detailed experimental protocols for its study, and the key signaling pathways it modulates.
Core Mechanism of Action: Pore Occlusion
The primary mechanism by which this compound exerts its inhibitory effect is through the physical occlusion of the ion conduction pore of susceptible potassium channels.[4] As a member of the alpha-potassium toxin (α-KTx) family, MgTx adopts a stable structure cross-linked by three disulfide bridges, which is crucial for its function.[1] This rigid conformation allows the toxin to bind with high affinity to the outer vestibule of the channel.
Molecular dynamics simulations and mutagenesis studies have identified key amino acid residues on both the toxin and the channel that are critical for this interaction. A crucial lysine residue within the toxin, specifically Lys28 or Lys35, inserts into the selectivity filter of the Kv channel, effectively plugging the pore and preventing the flux of potassium ions.[4] This blockade of outward potassium current leads to the depolarization of the cell membrane.[1][3]
Quantitative Analysis of this compound-Channel Interactions
The potency and selectivity of this compound have been quantified against a range of Kv channel subtypes using various experimental techniques, most notably patch-clamp electrophysiology and radioligand binding assays. While initially considered highly selective for Kv1.3, subsequent comprehensive studies have revealed that MgTx also potently inhibits Kv1.2 and, to a lesser extent, Kv1.1.[5][6]
| Channel Subtype | Dissociation Constant (Kd) | Half-Maximal Inhibitory Concentration (IC50) | Cell Type/System | Reference |
| hKv1.3 | 11.7 pM | 36 pM | Human T-lymphocytes | [5][7] |
| ~50 pM | Not specified | [3] | ||
| 85 pM | Human vascular smooth muscle cells | [1][3] | ||
| ~1 nM | Xenopus Oocytes | [3] | ||
| hKv1.2 | 6.4 pM | Not Reported | tsA201 cells | [5][6] |
| hKv1.1 | 4.2 nM | Not Reported | tsA201 cells | [5][6] |
| mKv1.1 | Not Reported | No significant inhibition at 1 nM | L929 cells | [8] |
| hKv1.4 | Not Reported | No significant inhibition at 1 nM | HEK293 cells | [8] |
| hKv1.5 | Not Reported | No significant inhibition at 1 nM | HEK293 cells | [8] |
| hKv1.6 | Not Reported | No significant inhibition at 1 nM | HEK293 cells | [8] |
| hKv1.7 | Not Reported | No significant inhibition at 1 nM | HEK293 cells | [8] |
h: human, m: murine
Experimental Protocols
The characterization of this compound's interaction with potassium channels relies on several key experimental methodologies.
Whole-Cell Patch-Clamp Electrophysiology
This is the gold-standard technique to measure the effect of MgTx on the function of voltage-gated potassium channels.[9][10][11]
Objective: To record the potassium currents from a whole cell in the presence and absence of this compound to determine the extent of channel blockade.
Methodology:
-
Cell Preparation: Cultured cells expressing the Kv channel of interest (e.g., HEK293 cells transfected with the specific channel subtype, or native cells like human T-lymphocytes) are grown on glass coverslips.[5][8]
-
Pipette Preparation: Glass micropipettes with a resistance of 4-8 MΩ are fabricated using a micropipette puller.[10] The pipette is filled with an intracellular solution typically containing (in mM): 130 KCl, 5 NaCl, 0.4 CaCl2, 1 MgCl2, 10 HEPES, and 11 EGTA, with the pH adjusted to 7.3.[12]
-
Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "gigaohm" seal ( >1 GΩ).[12]
-
Whole-Cell Configuration: A brief pulse of stronger suction is applied to rupture the cell membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.[10][13]
-
Voltage Clamp and Recording: The membrane potential is clamped at a holding potential (e.g., -80 mV). Depolarizing voltage steps are then applied (e.g., to +40 mV) to elicit outward potassium currents.[8]
-
Toxin Application: After recording baseline currents, this compound is applied to the extracellular solution at various concentrations. The reduction in the amplitude of the potassium current is measured to determine the inhibitory effect.[8]
-
Data Analysis: The concentration-response data is fitted to a Hill equation to determine the IC50 value.
Radioligand Binding Assay
This method is used to determine the binding affinity (Kd) of this compound to the channel.
Objective: To quantify the binding of a radiolabeled ligand to the potassium channel in the presence of competing, unlabeled this compound.
Methodology:
-
Membrane Preparation: Membranes from cells or tissues expressing the target Kv channel are isolated by homogenization and centrifugation.[14] The protein concentration of the membrane preparation is determined.
-
Assay Setup: The assay is typically performed in a 96-well plate. Each well contains the cell membranes, a fixed concentration of a radiolabeled competitor that binds to the same site (e.g., [125I]Charybdotoxin), and varying concentrations of unlabeled this compound.[15][16]
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.[14]
-
Filtration: The mixture is rapidly filtered through a filter mat to separate the membrane-bound radioligand from the unbound radioligand. The filters are then washed to remove any non-specifically bound radioactivity.[14]
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.[14]
-
Data Analysis: The amount of bound radioligand is plotted against the concentration of this compound. The data is fitted to a competition binding equation to determine the Ki, which is then used to calculate the Kd.
Signaling Pathways Modulated by this compound
The blockade of Kv1.3 channels by this compound has profound effects on cellular signaling, particularly in T-lymphocytes.
T-Lymphocyte Activation
The activation of T-lymphocytes is a critical event in the adaptive immune response and is highly dependent on a sustained influx of calcium.[1] Kv1.3 channels play a crucial role in maintaining the negative membrane potential required for this calcium signaling.
-
Resting State: In a resting T-cell, the membrane potential is maintained at a hyperpolarized state, largely due to the activity of Kv1.3 channels.
-
MgTx Blockade: this compound blocks Kv1.3 channels, leading to membrane depolarization.
-
Reduced Calcium Influx: This depolarization reduces the electrochemical driving force for calcium entry through store-operated calcium channels (CRAC channels) upon T-cell receptor (TCR) stimulation.
-
Impaired Activation: The diminished calcium signal leads to reduced activation of downstream signaling pathways, such as the calcineurin-NFAT pathway, which is essential for cytokine production (e.g., IL-2) and T-cell proliferation.[1] Consequently, this compound acts as an immunosuppressant.[1][17]
Cardiovascular and Neuronal Effects
This compound's influence extends beyond the immune system.
-
Vascular Smooth Muscle Cells: By inhibiting Kv1.3 channels in vascular smooth muscle cells, this compound can suppress their proliferation and migration, processes that are implicated in neointimal hyperplasia following vascular injury.[1][3]
-
Sympathetic Neurons: MgTx-sensitive currents in postganglionic sympathetic neurons suggest that Kv1.3 channels play a role in regulating neurotransmitter release, such as norepinephrine, which can influence cardiovascular function.[1][3]
-
Neurotransmission: In rat striatal slices, this compound has been shown to enhance the spontaneous release of acetylcholine, suggesting a role for Kv1.2 channels in modulating cholinergic neurotransmission.[18]
Conclusion
This compound is a powerful and well-characterized inhibitor of a specific subset of voltage-gated potassium channels. Its high affinity for Kv1.3, and also for Kv1.2, makes it an indispensable tool for dissecting the physiological and pathophysiological roles of these channels. The detailed understanding of its mechanism of action, coupled with robust experimental protocols, continues to facilitate research in immunology, cardiovascular biology, and neuroscience, and informs the development of novel therapeutics targeting these critical ion channels.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. euacademic.org [euacademic.org]
- 3. smartox-biotech.com [smartox-biotech.com]
- 4. Binding Modes of Two Scorpion Toxins to the Voltage-Gated Potassium Channel Kv1.3 Revealed from Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound is a non-selective inhibitor of human Kv1.3 K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | Voltage-gated Potassium (KV) Channels | Tocris Bioscience [tocris.com]
- 8. This compound-bound quantum dots as a novel inhibitor of the voltage-gated ion channel Kv1.3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Electrophysiological evaluation of the effect of peptide toxins on voltage-gated ion channels: a scoping review on theoretical and methodological aspects with focus on the Central and South American experience - PMC [pmc.ncbi.nlm.nih.gov]
- 10. docs.axolbio.com [docs.axolbio.com]
- 11. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 12. Patch Clamp Protocol [labome.com]
- 13. Whole Cell Patch Clamp Protocol [protocols.io]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Purification, characterization, and biosynthesis of this compound, a component of Centruroides margaritatus venom that selectively inhibits voltage-dependent potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Voltage-gated Potassium Channels as Therapeutic Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Voltage-gated, this compound-sensitive potassium channels, but not calcium-gated, iberiotoxin-sensitive potassium channels modulate acetylcholine release in rat striatal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
Margatoxin: A Technical Guide to a Potent, Albeit Non-Selective, Kv1.3 Channel Blocker
For Researchers, Scientists, and Drug Development Professionals
Abstract
Margatoxin (MgTx), a 39-amino acid peptide isolated from the venom of the Central American bark scorpion (Centruroides margaritatus), has long been a pivotal tool in the study of voltage-gated potassium channels.[1] Initially lauded for its high affinity and selectivity for the Kv1.3 channel, a key regulator of T-lymphocyte activation, subsequent comprehensive electrophysiological studies have revealed a more complex pharmacological profile. While a potent inhibitor of Kv1.3, MgTx also exhibits high affinity for the Kv1.2 channel and significant activity at the Kv1.1 channel.[2][3] This guide provides an in-depth technical overview of this compound, presenting its biochemical properties, mechanism of action, and a critical evaluation of its selectivity. Detailed experimental protocols for its characterization and a discussion of its therapeutic potential, particularly in the context of autoimmune diseases, are also included.
Introduction to this compound and the Kv1.3 Channel
The voltage-gated potassium channel Kv1.3 is a crucial regulator of cellular processes, most notably in the immune system.[4][5] In T-lymphocytes, Kv1.3 channels play a fundamental role in maintaining the membrane potential, which is essential for sustained calcium influx and subsequent activation, proliferation, and cytokine production.[5][6] The upregulation of Kv1.3 channels in chronically activated effector memory T-cells has implicated this channel as a promising therapeutic target for a range of autoimmune disorders, including multiple sclerosis, rheumatoid arthritis, and type 1 diabetes.[4][6][7]
This compound emerged as a valuable pharmacological probe for elucidating the physiological and pathological roles of Kv1.3.[8][9] It is a member of the scorpion short toxin family, characterized by a compact structure stabilized by three disulfide bridges.[1]
Biochemical and Pharmacological Properties of this compound
Structure
This compound is a 39-amino acid peptide with the following primary sequence: Thr-Ile-Ile-Asn-Val-Lys-Cys-Thr-Ser-Pro-Lys-Gln-Cys-Leu-Pro-Pro-Cys-Lys-Ala-Gln-Phe-Gly-Gln-Ser-Ala-Gly-Ala-Lys-Cys-Met-Asn-Gly-Lys-Cys-Lys-Cys-Tyr-Pro-His[1][10]
Its tertiary structure is stabilized by three disulfide bonds, identified as Cys7-Cys29, Cys13-Cys34, and Cys17-Cys36.[1][10]
Quantitative Data on this compound Activity
The inhibitory activity of this compound on various voltage-gated potassium channels has been quantified using electrophysiological and binding assays. The following tables summarize the key quantitative data.
| Channel | Cell Type | Assay Method | IC50 | Reference |
| Kv1.3 | Human T-lymphocytes | Electrophysiology | ~50 pM | [9] |
| Kv1.3 | L929 cells | Electrophysiology | 36 pM | [11] |
| Kv1.3 | Vascular smooth muscle cells | Cell Migration Assay | 85 pM | [12] |
Table 1: Half-maximal inhibitory concentration (IC50) values of this compound for the Kv1.3 channel.
| Channel | Cell Type | Ligand | Binding Constant (Kd) | Reference |
| Kv1.3 | Rat brain synaptic plasma membranes | [125I]MgTx | 0.1 pM | [13] |
| Kv1.3 | Human peripheral lymphocytes | MgTx | 11.7 pM | [2] |
| Kv1.2 | tsA201 cells | MgTx | 6.4 pM | [2] |
| Kv1.1 | tsA201 cells | MgTx | 4.2 nM | [2] |
Table 2: Equilibrium dissociation constants (Kd) of this compound for various Kv channels.
Signaling Pathway and Mechanism of Action
This compound physically occludes the pore of the Kv1.3 channel, thereby blocking the efflux of potassium ions. In T-lymphocytes, this blockade disrupts the repolarization of the cell membrane following initial depolarization. The sustained depolarization diminishes the electrochemical gradient necessary for calcium influx through channels like the Calcium Release-Activated Calcium (CRAC) channel. This reduction in intracellular calcium concentration inhibits the activation of calcineurin, a key phosphatase in the T-cell activation cascade. Consequently, the transcription factor NFAT (Nuclear Factor of Activated T-cells) is not dephosphorylated and cannot translocate to the nucleus to initiate the transcription of genes required for T-cell proliferation and cytokine production, such as Interleukin-2 (IL-2).
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol is for recording Kv1.3 currents from transiently transfected HEK293 cells.
4.1.1. Cell Culture and Transfection
-
Culture HEK293 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
For transfection in a 24-well plate, seed 1.0-2.0 x 10^5 cells per well 18-24 hours prior to transfection to achieve 70-80% confluency.[4][10]
-
On the day of transfection, dilute 0.5 µg of Kv1.3 plasmid DNA in 50 µL of serum-free DMEM.
-
Add 1.5 µL of a suitable transfection reagent (e.g., Lipofectamine) to the diluted DNA, mix gently, and incubate for 10-15 minutes at room temperature to allow for complex formation.[4]
-
Add the DNA-transfection reagent complexes to the cells.
-
Incubate the cells for 24-48 hours before electrophysiological recordings.
4.1.2. Solutions
-
External Solution (in mM): 140 NaCl, 5.4 KCl, 1.3 CaCl2, 1 MgCl2, 25 HEPES, 20 D-glucose. Adjust pH to 7.3 with NaOH.[14]
-
Internal (Pipette) Solution (in mM): 140 KCl, 2 MgCl2, 4 MgATP, 11 EGTA, 10 HEPES. Adjust pH to 7.1 with KOH.[14]
4.1.3. Recording Procedure
-
Prepare recording pipettes from borosilicate glass capillaries with a resistance of 3-7 MΩ when filled with the internal solution.
-
Transfer a coverslip with transfected HEK293 cells to the recording chamber on the microscope stage and perfuse with the external solution.
-
Approach a single, healthy-looking cell with the recording pipette while applying positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.
-
Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.
-
Hold the cell at a holding potential of -80 mV.
-
To elicit Kv1.3 currents, apply depolarizing voltage steps (e.g., to +40 mV for 200 ms) at regular intervals (e.g., every 15 seconds).[15]
-
To determine the IC50 of this compound, apply increasing concentrations of the toxin to the bath solution while monitoring the inhibition of the Kv1.3 current.
4.1.4. Data Analysis
-
Measure the peak current amplitude at each voltage step.
-
Plot the percentage of current inhibition as a function of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using software such as GraphPad Prism to determine the IC50 value.[7][12]
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of unlabeled this compound for the Kv1.3 channel using a radiolabeled ligand (e.g., [125I]MgTx).
4.2.1. Membrane Preparation
-
Harvest cultured cells expressing Kv1.3 channels (e.g., transfected HEK293 cells or T-lymphocytes).
-
Homogenize the cells in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[16]
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 3 minutes) to remove nuclei and large debris.[16]
-
Centrifuge the supernatant at a high speed (e.g., 20,000 x g for 10 minutes at 4°C) to pellet the membranes.[16]
-
Resuspend the membrane pellet in a suitable binding buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
4.2.2. Binding Assay
-
In a 96-well plate, add a fixed amount of membrane protein (e.g., 10-50 µg) to each well.
-
Add a fixed concentration of the radioligand (e.g., [125I]MgTx, typically at or below its Kd).
-
Add increasing concentrations of unlabeled this compound.
-
For the determination of non-specific binding, add a high concentration of an unlabeled competitor.
-
Incubate the plate at a defined temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[16]
-
Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold wash buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
4.2.3. Data Analysis
-
Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of the unlabeled ligand.
-
Plot the specific binding as a function of the log of the competitor concentration.
-
Fit the data to a one-site competition model using software like GraphPad Prism to determine the IC50.[5][7][12]
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.[5]
Experimental and Drug Discovery Workflow
The characterization of a potential Kv1.3 channel blocker like this compound typically follows a multi-stage workflow, from initial screening to in vivo validation.
Therapeutic Potential and Future Directions
The critical role of Kv1.3 in the activation of effector memory T-cells makes it a compelling target for the treatment of autoimmune diseases. Blockers of Kv1.3 have shown efficacy in animal models of multiple sclerosis (experimental autoimmune encephalomyelitis - EAE), rheumatoid arthritis, and type 1 diabetes.[17][18][19] While this compound itself is unlikely to be developed as a therapeutic due to its lack of selectivity, it has been an invaluable tool for validating Kv1.3 as a drug target.
The non-selective nature of this compound, particularly its potent inhibition of Kv1.2, which is expressed in the central nervous system and cardiovascular system, highlights the need for the development of highly selective Kv1.3 inhibitors to minimize potential side effects.[2] Current drug discovery efforts are focused on identifying small molecules and other biologics with improved selectivity profiles for the Kv1.3 channel.
Conclusion
This compound is a potent inhibitor of the Kv1.3 potassium channel, but its significant activity against Kv1.2 and Kv1.1 channels necessitates its classification as a non-selective blocker. Despite this, its high affinity and well-characterized mechanism of action have made it an indispensable research tool for probing the function of Kv1.3 and for validating this channel as a therapeutic target in autoimmune diseases. The detailed methodologies and data presented in this guide provide a comprehensive resource for researchers working with this compound and other Kv1.3 modulators, and underscore the importance of thorough selectivity profiling in ion channel drug discovery.
References
- 1. Whole Cell Patch Clamp Protocol [protocols.io]
- 2. Frontiers | Kv1.3 Channel Up-Regulation in Peripheral Blood T Lymphocytes of Patients With Multiple Sclerosis [frontiersin.org]
- 3. hek293.com [hek293.com]
- 4. cdn.origene.com [cdn.origene.com]
- 5. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
- 6. Analyzing radioligand binding data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. embopress.org [embopress.org]
- 9. researchgate.net [researchgate.net]
- 10. Transfecting Plasmid DNA into HEK 293 Cells Using Lipofectamine LTX Reagent | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. pnas.org [pnas.org]
- 12. graphpad.com [graphpad.com]
- 13. [125I]this compound, an extraordinarily high affinity ligand for voltage-gated potassium channels in mammalian brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Electrophysiology properties of voltage-gated potassium channels in rat peritoneal macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design of New Potent and Selective Thiophene-Based KV1.3 Inhibitors and Their Potential for Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. Kv1.3 deletion biases T cells towards an immuno-regulatory phenotype and renders mice resistant to autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Kv1.3 channel‐specific blocker alleviates neurological impairment through inhibiting T‐cell activation in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Kv1.3 channel-blocking immunomodulatory peptides from parasitic worms: implications for autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary structure and disulfide bridge arrangement of Margatoxin (MgTX), a potent and selective inhibitor of the Kv1.3 voltage-gated potassium channel. Sourced from the venom of the Central American bark scorpion, Centruroides margaritatus, this compound has emerged as a critical tool in immunological and neuroscience research, with potential therapeutic applications.[1] This document details the amino acid sequence, disulfide bond connectivity, and the experimental methodologies employed in their elucidation.
Primary Structure of this compound
This compound is a 39-amino acid peptide with a molecular weight of approximately 4185 Daltons.[1] Its primary structure, the linear sequence of amino acids, was first determined in 1993 through a combination of amino acid compositional analysis and automated Edman degradation.[1][2]
Amino Acid Sequence
The complete amino acid sequence of this compound is presented below in both three-letter and one-letter codes.
Three-Letter Code: Thr-Ile-Ile-Asn-Val-Lys-Cys-Thr-Ser-Pro-Lys-Gln-Cys-Leu-Pro-Pro-Cys-Lys-Ala-Gln-Phe-Gly-Gln-Ser-Ala-Gly-Ala-Lys-Cys-Met-Asn-Gly-Lys-Cys-Lys-Cys-Tyr-Pro-His
One-Letter Code: TIINVKCTSPKQCLPPCKAQFGQSAGAKCMNGKCKCYPH[1]
Quantitative Data Summary
The following table summarizes the key quantitative data related to the primary structure of this compound.
| Parameter | Value | Reference |
| Number of Amino Acids | 39 | [1] |
| Molecular Weight | 4185 Da | [1] |
| Empirical Formula | C₁₇₈H₂₈₆N₅₂O₅₀S₇ | |
| IC₅₀ for Kv1.3 | ~50 pM | [3] |
| K_d_ for Kv1.3 | 11.7 pM | |
| K_d_ for Kv1.2 | 6.4 pM | |
| K_d_ for Kv1.1 | 4.2 nM |
Disulfide Bridges
The tertiary structure and stability of this compound are critically dependent on the presence of three intramolecular disulfide bridges. These covalent bonds form between the thiol groups of specific cysteine residues, creating a compact and functionally active conformation. The disulfide bridge arrangement of this compound is as follows:
-
Cys7 – Cys29
-
Cys13 – Cys34
-
Cys17 – Cys36 [1]
This connectivity pattern is similar to that of other related scorpion toxins, such as charybdotoxin.[4]
Experimental Protocols
The determination of the primary structure and disulfide bridges of this compound involved a series of biochemical techniques. The following sections provide a detailed, generalized description of these methodologies, based on the original characterization studies.
Purification of Native this compound
A generalized workflow for the purification of this compound from scorpion venom is depicted below.
Determination of Primary Structure
The amino acid sequence of purified this compound was determined using a combination of amino acid analysis and automated Edman degradation.
3.2.1. Amino Acid Analysis
-
Hydrolysis: A sample of purified this compound is hydrolyzed into its constituent amino acids by incubation with 6 N HCl at 110°C for 24 hours in a vacuum-sealed tube.
-
Derivatization: The hydrolyzed amino acids are derivatized with a reagent such as phenylisothiocyanate (PITC) to form phenylthiocarbamyl (PTC)-amino acids, which can be detected by UV absorbance.
-
Chromatographic Separation: The PTC-amino acids are separated by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Quantification: The amount of each amino acid is determined by comparing the peak areas to those of a standard mixture of amino acids.
3.2.2. Automated Edman Degradation
Automated Edman degradation sequentially removes and identifies amino acids from the N-terminus of the peptide.
Determination of Disulfide Bridges
The arrangement of disulfide bridges in this compound was determined by enzymatic digestion of the native toxin followed by mass spectrometry analysis of the resulting peptide fragments.
3.3.1. Enzymatic Digestion and Peptide Mapping
-
Native Digestion: A sample of purified, native this compound (with intact disulfide bonds) is digested with a specific protease, such as trypsin or chymotrypsin.
-
Reduced and Alkylated Digestion: A separate sample of this compound is first treated with a reducing agent (e.g., dithiothreitol) to break the disulfide bonds, followed by an alkylating agent (e.g., iodoacetamide) to prevent their reformation. This sample is then digested with the same protease.
-
HPLC Separation: The peptide fragments from both digests are separated by RP-HPLC.
-
Comparison of Peptide Maps: The chromatograms (peptide maps) from the native and reduced/alkylated digests are compared. Peaks that are present in the native digest but absent or shifted in the reduced/alkylated digest correspond to disulfide-linked peptides.
3.3.2. Mass Spectrometry Analysis
The peptide fragments corresponding to the unique peaks in the native digest are collected and analyzed by mass spectrometry (MS) and tandem mass spectrometry (MS/MS) to identify the specific cysteine residues involved in each disulfide bond.
Conclusion
The elucidation of the primary structure and disulfide bridge arrangement of this compound has been fundamental to understanding its potent and selective inhibitory activity on the Kv1.3 potassium channel. The methodologies outlined in this guide represent the foundational biochemical techniques that enabled this characterization. This detailed structural knowledge continues to facilitate the use of this compound as a valuable pharmacological tool and provides a basis for the rational design of novel therapeutics targeting the Kv1.3 channel for the treatment of autoimmune disorders and other channelopathies.
References
- 1. Purification, characterization, and biosynthesis of this compound, a component of Centruroides margaritatus venom that selectively inhibits voltage-dependent potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cib.csic.es [cib.csic.es]
- 4. Chemical synthesis and structure-function studies of this compound, a potent inhibitor of voltage-dependent potassium channel in human T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Unmasking the Potent Kv1.3 Blocker: An In-depth Guide to the Early Biological Activity of Margatoxin
For researchers, scientists, and drug development professionals, this technical guide delves into the foundational research on Margatoxin (MgTX), a potent peptide inhibitor of voltage-gated potassium channels. Discovered in 1993 from the venom of the Central American bark scorpion, Centruroides margaritatus, this compound quickly garnered attention for its high affinity and selectivity, particularly for the Kv1.3 channel, a key player in the immune response. [1][2][3]
This document provides a comprehensive overview of the early biological characterization of this compound, presenting key quantitative data in structured tables, detailing seminal experimental methodologies, and illustrating critical biological pathways and experimental workflows through diagrams.
Quantitative Analysis of this compound's Inhibitory Activity
Early research focused on quantifying the potency and selectivity of this compound against various voltage-gated potassium (Kv) channels. The following tables summarize the key inhibitory constants (IC₅₀ and Kd) reported in foundational studies. It is important to note that values can vary between studies due to different experimental systems and conditions.
| Target Channel | Reported IC₅₀ | Experimental System | Reference |
| Kv1.3 | ~50 pM | Human T-lymphocytes (n-type current) | [2][4] |
| Kv1.3 | 36 pM | Not specified | [5] |
| Kv1.3 | 85 pM | Human vascular smooth muscle cells | [6] |
| Kv1.2 | 16 pM | Xenopus oocytes | [4] |
| Kv1.1 | - | Not specified | - |
| Target Channel | Reported Kd | Experimental System | Reference |
| Kv1.3 | 11.7 pM | L929 cells expressing mKv1.3 | [7][8] |
| Kv1.2 | 6.4 pM | L929 cells expressing mKv1.2 | [7][8] |
| Kv1.1 | 4.2 nM | L929 cells expressing mKv1.1 | [7][8] |
Subsequent comprehensive electrophysiological studies have revealed that while this compound is a high-affinity inhibitor of Kv1.3, it is not strictly selective, also potently inhibiting the Kv1.2 channel with similar affinity and Kv1.1 in the nanomolar range.[7] This lack of absolute selectivity is a critical consideration for its therapeutic application and for interpreting experimental results.[7]
Core Experimental Protocols
The characterization of this compound's biological activity relied on several key experimental techniques. The following provides a detailed overview of the methodologies adapted from early publications.
Purification of Native this compound
-
Source: Venom of the scorpion Centruroides margaritatus.[1][2]
-
Procedure:
-
The crude venom is dissolved in a suitable buffer (e.g., 0.1 M ammonium acetate, pH 6.8).
-
The solution is subjected to multiple rounds of reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.
-
A linear gradient of acetonitrile in 0.1% trifluoroacetic acid is typically used for elution.
-
Fractions are collected and assayed for their ability to inhibit the binding of a radiolabeled potassium channel blocker, such as ¹²⁵I-Charybdotoxin (ChTX), to synaptic plasma membranes.[2]
-
Active fractions are further purified to homogeneity using subsequent HPLC steps with different gradient conditions.[2]
-
The purity and molecular weight of the final product are confirmed by mass spectrometry.[1]
-
Expression of Recombinant this compound
To overcome the limited availability of native toxin, recombinant this compound was produced.[2][4]
-
Method:
-
A synthetic gene encoding the 39-amino-acid sequence of this compound is designed and cloned into an E. coli expression vector, often as a fusion protein with a carrier like the T7 gene 9 protein.[3][4]
-
The fusion protein is expressed in E. coli upon induction.
-
The fusion protein is purified from cell lysates, typically using affinity chromatography.
-
The this compound peptide is cleaved from the fusion partner using a site-specific protease (e.g., Factor Xa).[3]
-
The released peptide is folded under controlled redox conditions to facilitate the correct formation of its three disulfide bridges.[9]
-
The folded, active recombinant this compound is purified to homogeneity using RP-HPLC.[2][4]
-
Electrophysiological Recording (Patch-Clamp)
The patch-clamp technique was instrumental in characterizing the effects of this compound on ion channel function.[7][10][11][12]
-
Cell Preparation:
-
Recording Configuration:
-
The whole-cell patch-clamp configuration is typically used to record macroscopic currents from the entire cell membrane.[3]
-
-
Solutions:
-
External (Bath) Solution (in mM): e.g., 145 NaCl, 5 KCl, 1 MgCl₂, 2.5 CaCl₂, 10 HEPES, 5.5 glucose, pH 7.4.
-
Internal (Pipette) Solution (in mM): e.g., 130 KF, 10 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA, pH 7.2.
-
-
Voltage Protocol:
-
Cells are held at a negative holding potential (e.g., -80 mV) to keep the voltage-gated channels in a closed state.
-
Depolarizing voltage steps (e.g., to +40 mV) are applied to elicit outward potassium currents.[10]
-
-
Toxin Application:
-
This compound is applied to the external solution at various concentrations to determine its inhibitory effect on the recorded currents.
-
Radioligand Binding Assays
Binding assays were used to determine the affinity of this compound for potassium channels.
-
Membrane Preparation: Synaptic plasma membranes from rat brain were a common source for these assays.[2]
-
Radioligand: ¹²⁵I-labeled Charybdotoxin (ChTX) was often used as a competitive ligand.[2]
-
Procedure:
-
Membranes are incubated with a fixed concentration of ¹²⁵I-ChTX and varying concentrations of unlabeled this compound.
-
The reaction is allowed to reach equilibrium.
-
The membrane-bound radioactivity is separated from the unbound ligand by rapid filtration.
-
The amount of bound ¹²⁵I-ChTX is quantified, and the data are used to calculate the inhibitory constant (Ki) of this compound.
-
Visualizing the Molecular Interactions and Experimental Processes
Mechanism of Action: this compound's Blockade of Kv1.3
This compound acts as a pore blocker of the Kv1.3 channel.[10] It binds to the outer vestibule of the channel, physically occluding the ion conduction pathway. This interaction is stabilized by electrostatic interactions between basic residues on the toxin and acidic residues in the channel's pore region.[10] The blockade of K⁺ efflux through Kv1.3 leads to membrane depolarization.[1]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Purification, characterization, and biosynthesis of this compound, a component of Centruroides margaritatus venom that selectively inhibits voltage-dependent potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. euacademic.org [euacademic.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound | Voltage-gated Potassium (KV) Channels | Tocris Bioscience [tocris.com]
- 6. smartox-biotech.com [smartox-biotech.com]
- 7. This compound is a non-selective inhibitor of human Kv1.3 K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Chemical synthesis and structure-function studies of this compound, a potent inhibitor of voltage-dependent potassium channel in human T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound-bound quantum dots as a novel inhibitor of the voltage-gated ion channel Kv1.3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Electrophysiological evaluation of the effect of peptide toxins on voltage-gated ion channels: a scoping review on theoretical and methodological aspects with focus on the Central and South American experience - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. Kv1.3 channel-blocking immunomodulatory peptides from parasitic worms: implications for autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Homology of Margatoxin with Other Scorpion Toxins
For Researchers, Scientists, and Drug Development Professionals
Abstract
Margatoxin (MgTX), a 39-amino acid peptide isolated from the venom of the Central American Bark Scorpion (Centruroides margaritatus), is a potent blocker of the voltage-gated potassium channel Kv1.3.[1][2] This channel plays a crucial role in the activation and proliferation of T-lymphocytes, making this compound and its homologs valuable research tools and potential therapeutic leads for autoimmune diseases.[3] This guide provides a detailed analysis of the homology of this compound to other well-characterized scorpion toxins, focusing on sequence, structural, and functional similarities. We present quantitative data for comparative analysis, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows.
Introduction to this compound
This compound is a member of the α-KTx family of scorpion toxins, characterized by a conserved three-dimensional fold stabilized by three or four disulfide bridges.[4] It exhibits high affinity for the Kv1.3 channel, with a dissociation constant (Kd) in the picomolar range.[2] While initially considered highly selective for Kv1.3, further studies have revealed that this compound also inhibits Kv1.1 and Kv1.2 channels, albeit with varying affinities.[2][4][5] Its ability to modulate T-cell function has driven significant interest in its potential as an immunosuppressant.[1]
Homology of this compound to Other Scorpion Toxins
The efficacy and selectivity of scorpion toxins are dictated by their primary amino acid sequence and the resulting three-dimensional structure. This compound shares significant sequence homology with several other well-known scorpion-derived potassium channel blockers.
Amino Acid Sequence Alignment
A multiple sequence alignment of this compound with Charybdotoxin, Kaliotoxin, Iberiotoxin, and Noxiustoxin reveals conserved cysteine residues that form the characteristic disulfide bridges of the α-KTx family. The alignment also highlights variations in amino acid residues at key positions that are likely responsible for the differences in their target selectivity and affinity.
Table 1: Amino Acid Sequences of this compound and Homologous Scorpion Toxins
| Toxin | Sequence | Length |
| This compound | TIINVKCTSPKQCLPPCKAQFGQSAGAKCMNGKCKCYPH | 39 |
| Charybdotoxin | FTNVSCTTSKECWSVCQRLHNTSRGKCMNKKCRCYS | 37 |
| Kaliotoxin | GVINVKCSGSPQCLKPCKDAGMRFGKCMNRKCHCTPK | 38 |
| Iberiotoxin | QFTDVDCSVSKECWSVCKDLFGVDRGKCMGKKCRCYQ | 37 |
| Noxiustoxin | TIINVKCTSPKQCSKPCKELYGSSAGAKCMNGKCKCYNN | 39 |
A multiple sequence alignment was performed using the ClustalW algorithm to highlight regions of conservation and variability.
Key:* (identical), : (conserved substitution), . (semi-conserved substitution)
Quantitative Homology Data
The degree of sequence homology translates to functional similarities and differences in the toxins' ability to block various potassium channels. The following table summarizes the sequence identity of several toxins in relation to this compound and their respective affinities for different Kv channels.
Table 2: Quantitative Comparison of this compound and Homologous Scorpion Toxins
| Toxin | Sequence Identity to this compound (%) | Target Channel | Affinity (IC50 / Kd) | Reference |
| This compound | 100% | Kv1.3 | 11.7 pM (Kd) | [2] |
| Kv1.2 | 6.4 pM (Kd) | [5] | ||
| Kv1.1 | 4.2 nM (Kd) | [5] | ||
| Noxiustoxin | 79% | Kv1.3 | 6 nM (Kd) | [6] |
| Kv1.2 | 2 nM (Kd) | [7] | ||
| Kv1.1 | - | |||
| Maxi-K | > 1 mM (Kd) | [6] | ||
| Kaliotoxin | 54% | Kv1.3 | 10 pM (Kd) | [8] |
| Kv1.1 | ~10 nM (Kd) | [8] | ||
| BKCa | 2-8 nM (Kd) | [9][10] | ||
| Charybdotoxin | 44% | Kv1.3 | 0.5-1.5 nM (Kd) | [11] |
| Kv1.2 | 5.6 nM (IC50) | [12] | ||
| Ca2+-activated K+ channels | ~15 nM (IC50) | [13] | ||
| Voltage-gated K+ channels | ~40 nM (IC50) | [13] | ||
| Iberiotoxin | 41% | BKCa (Maxi-K) | ~1 nM (Kd) | [14] |
| Kv1.1 | > 200 nM | |||
| Kv1.3 | Inactive |
Experimental Protocols
The characterization of scorpion toxins and their interaction with ion channels relies on a combination of biochemical and electrophysiological techniques.
Toxin Purification and Sequence Analysis
-
Purification: Toxins are typically purified from crude scorpion venom using a multi-step chromatographic process. This often involves initial size-exclusion chromatography followed by one or more rounds of reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve homogeneity.
-
Sequence Analysis: The primary amino acid sequence is determined using Edman degradation. The purified peptide is subjected to automated sequencing, and the resulting phenylthiohydantoin (PTH)-amino acids are identified by HPLC.
Electrophysiological Analysis: Patch-Clamp Technique
The whole-cell patch-clamp technique is the gold standard for studying the effects of toxins on ion channel activity.
-
Cell Preparation: A stable cell line (e.g., HEK293 or CHO cells) is transiently or stably transfected with the cDNA encoding the specific potassium channel subunit of interest.
-
Recording Solutions:
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 11 EGTA, adjusted to pH 7.2 with KOH.
-
External (Bath) Solution (in mM): 150 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, adjusted to pH 7.4 with NaOH.
-
-
Electrophysiological Recording:
-
A glass micropipette with a resistance of 2-5 MΩ is filled with the internal solution and brought into contact with a cell.
-
A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane by applying gentle suction.
-
The cell membrane under the pipette is ruptured by a brief pulse of suction to establish the whole-cell configuration.
-
The membrane potential is held at a holding potential (e.g., -80 mV), and depolarizing voltage steps are applied to elicit potassium currents.
-
The toxin is applied to the bath solution at various concentrations, and the resulting inhibition of the potassium current is measured to determine the IC50 value.
-
Radioligand Binding Assays
Radioligand binding assays are used to determine the affinity and density of toxin binding sites on a target receptor.
-
Membrane Preparation: Synaptosomal membranes from brain tissue or membranes from cells overexpressing the channel of interest are prepared by homogenization and centrifugation.
-
Saturation Binding Assay:
-
A fixed amount of membrane preparation is incubated with increasing concentrations of a radiolabeled toxin (e.g., ¹²⁵I-Margatoxin).
-
The reaction is incubated to equilibrium.
-
Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is quantified using a gamma counter.
-
Non-specific binding is determined in the presence of a high concentration of the unlabeled toxin.
-
Specific binding is calculated by subtracting non-specific from total binding and is analyzed to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).
-
-
Competition Binding Assay:
-
A fixed amount of membrane preparation is incubated with a fixed concentration of the radiolabeled toxin and increasing concentrations of an unlabeled competitor toxin.
-
The displacement of the radiolabeled toxin by the unlabeled competitor is measured.
-
The data is analyzed to determine the inhibitory constant (Ki) of the competitor toxin.
-
Signaling Pathways and Experimental Workflows
This compound-Mediated T-Cell Suppression
This compound's primary mechanism of immunosuppression involves the blockade of the Kv1.3 channel in T-lymphocytes. This inhibition disrupts the potassium efflux necessary to maintain the negative membrane potential required for sustained calcium influx upon T-cell receptor (TCR) activation. The resulting decrease in intracellular calcium concentration impairs downstream signaling pathways, including the calcineurin-NFAT pathway, which is critical for the transcription of genes encoding inflammatory cytokines like Interleukin-2 (IL-2).
Caption: this compound blocks Kv1.3, inhibiting T-cell activation.
Experimental Workflow for Toxin Characterization
The following diagram illustrates a typical workflow for the characterization of a novel scorpion toxin.
Caption: Workflow for scorpion toxin characterization.
Conclusion
This compound and its homologs represent a fascinating class of peptidyl neurotoxins with significant potential for both basic research and therapeutic development. Their shared structural scaffold, coupled with subtle variations in their amino acid sequences, results in a diverse range of pharmacological profiles. A thorough understanding of their homology, target selectivity, and mechanism of action is crucial for the rational design of novel ion channel modulators with improved therapeutic properties. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and exploitation of these potent natural compounds.
References
- 1. Noxiustoxin - Wikipedia [en.wikipedia.org]
- 2. Purification, sequence, and model structure of charybdotoxin, a potent selective inhibitor of calcium-activated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. icb.usp.br [icb.usp.br]
- 4. Kaliotoxin - Wikipedia [en.wikipedia.org]
- 5. Kaliotoxin, a novel peptidyl inhibitor of neuronal BK-type Ca(2+)-activated K+ channels characterized from Androctonus mauretanicus mauretanicus venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Insights into alpha-K toxin specificity for K+ channels revealed through mutations in noxiustoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Two Heteromeric Kv1 Potassium Channels Differentially Regulate Action Potential Firing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potassium Channels Blockers from the Venom of Androctonus mauretanicus mauretanicus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and characterization of kaliotoxin. Is the 26-32 sequence essential for potassium channel recognition? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Charybdotoxin blocks voltage-gated K+ channels in human and murine T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of charybdotoxin on K+ channel (KV1.2) deactivation and inactivation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Charybdotoxin blocks both Ca-activated K channels and Ca-independent voltage-gated K channels in rat brain synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Iberiotoxin - Wikipedia [en.wikipedia.org]
The Role of Margatoxin in Elucidating Ion Channel Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Margatoxin (MgTx), a potent peptide neurotoxin isolated from the venom of the Central American bark scorpion (Centruroides margaritatus), has emerged as a critical pharmacological tool for the investigation of voltage-gated potassium (Kv) channels.[1][2][3] Its high affinity and specificity, particularly for the Kv1.3 channel, have made it an invaluable probe in dissecting the physiological and pathological roles of these channels, especially within the immune system. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in studying ion channel function, complete with detailed experimental protocols and quantitative data to facilitate its use in research and drug development.
Introduction to this compound
This compound is a 39-amino-acid peptide characterized by a molecular weight of 4185 Daltons and stabilized by three disulfide bridges.[1][3] First identified in 1993, it belongs to the scorpion short toxin family, sharing sequence homology with other well-known potassium channel blockers like charybdotoxin and kaliotoxin.[1] While initially considered highly selective for Kv1.3, subsequent comprehensive electrophysiological studies have revealed that this compound also potently inhibits Kv1.2 channels with similar picomolar affinity and affects Kv1.1 channels in the nanomolar range.[4][5] This nuanced selectivity profile is crucial for the precise interpretation of experimental results.
The primary sequence of this compound is: Thr-Ile-Ile-Asn-Val-Lys-Cys-Thr-Ser-Pro-Lys-Gln-Cys-Leu-Pro-Pro-Cys-Lys-Ala-Gln-Phe-Gly-Gln-Ser-Ala-Gly-Ala-Lys-Cys-Met-Asn-Gly-Lys-Cys-Lys-Cys-Tyr-Pro-His[1]
The disulfide bridges are formed between Cys7-Cys29, Cys13-Cys34, and Cys17-Cys36.[1][2] Due to the limited quantities obtainable from natural sources, chemically synthesized this compound is now widely used in research, exhibiting identical physical and biological properties to its natural counterpart.[1]
Mechanism of Action
This compound functions as a pore blocker of voltage-gated potassium channels.[1] It physically occludes the outer vestibule of the channel, thereby preventing the efflux of potassium ions (K+) that is essential for the repolarization of the cell membrane. This blockade leads to a depolarization of the resting membrane potential and alters cellular excitability.[1][6] The interaction of this compound with the Kv1.3 channel is characterized by a slow on-rate and an even slower off-rate, resulting in a prolonged inhibitory effect.
The following diagram illustrates the mechanism of this compound's action on the Kv1.3 channel in a T-lymphocyte and the subsequent impact on cellular signaling.
Caption: Mechanism of this compound action on T-cell activation.
Quantitative Data: Inhibitory Activity of this compound
The potency of this compound varies across different subtypes of voltage-gated potassium channels. The following table summarizes the reported inhibitory constants (IC50 and Kd) for key channels, providing a basis for designing experiments and interpreting results.
| Channel Subtype | Inhibitory Constant (IC50) | Dissociation Constant (Kd) | Reference(s) |
| Kv1.3 | 36 pM, ~50 pM | 11.7 pM | [5][7][8] |
| Kv1.2 | - | 6.4 pM | [4][5] |
| Kv1.1 | - | 4.2 nM | [4][5] |
| Kv1.5, Kv1.6, Kv1.7 | No significant effect at 1 nM | - | [9] |
| Calcium-activated K+ channels | No effect | - | [7] |
Experimental Protocols
Patch-Clamp Electrophysiology for Measuring Kv1.3 Currents
This protocol describes a whole-cell patch-clamp recording procedure to measure the effect of this compound on Kv1.3 currents, adapted from methodologies described in the literature.[7][9][10]
Objective: To measure the inhibition of Kv1.3 channel currents by this compound in a cell line expressing the channel (e.g., HEK293 cells transfected with Kv1.3).
Materials:
-
HEK293 cells stably or transiently expressing human Kv1.3
-
Patch-clamp rig with amplifier (e.g., Axopatch 200B), digitizer (e.g., Digidata 1440A), and micromanipulator
-
Borosilicate glass capillaries for pipette fabrication
-
Pipette puller
-
Cell culture medium
-
External (bath) solution: 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM glucose, pH 7.4 with NaOH
-
Internal (pipette) solution: 140 mM KCl, 1 mM MgCl2, 10 mM EGTA, 10 mM HEPES, 5 mM ATP-Mg, 0.5 mM GTP-Na, pH 7.2 with KOH
-
This compound stock solution (e.g., 1 µM in external solution with 0.1% BSA)
Procedure:
-
Cell Preparation: Plate Kv1.3-expressing HEK293 cells onto glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording Setup: Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with the external solution.
-
Seal Formation: Approach a single, healthy-looking cell with the patch pipette and apply gentle suction to form a gigaohm seal (>1 GΩ).
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Baseline Recording:
-
Hold the membrane potential at -90 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments for 200 ms) to elicit Kv1.3 currents.
-
Record the baseline current for at least 5 minutes to ensure stability.
-
-
This compound Application: Perfuse the recording chamber with the external solution containing the desired concentration of this compound (e.g., 1 nM).
-
Recording with this compound: Continue to apply the voltage-step protocol and record the currents as they are being blocked by this compound. Due to its slow binding kinetics, allow sufficient time (10-20 minutes) for the block to reach equilibrium.[9]
-
Data Analysis:
-
Measure the peak outward current at a specific voltage step (e.g., +40 mV) before and after this compound application.
-
Calculate the percentage of current inhibition.
-
Construct current-voltage (I-V) relationship plots to visualize the effect of this compound.
-
Caption: Experimental workflow for patch-clamp recording.
Radioligand Binding Assay
This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of unlabeled this compound for Kv1.3 channels, based on standard binding assay procedures.[8][11]
Objective: To determine the Ki of this compound for Kv1.3 channels using a radiolabeled ligand (e.g., [125I]-Charybdotoxin or a radiolabeled this compound analog).
Materials:
-
Cell membranes prepared from cells or tissues expressing Kv1.3
-
Radiolabeled ligand (e.g., [125I]-Charybdotoxin)
-
Unlabeled this compound
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4
-
Wash buffer: Ice-cold binding buffer
-
96-well microplates
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing Kv1.3 in a lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the binding buffer.[8]
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membranes + radiolabeled ligand + binding buffer.
-
Non-specific Binding: Membranes + radiolabeled ligand + a high concentration of an unlabeled competitor (e.g., 1 µM unlabeled Charybdotoxin).
-
Competition: Membranes + radiolabeled ligand + increasing concentrations of unlabeled this compound.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.[8]
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a vacuum filtration apparatus. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the unlabeled this compound concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
T-Cell Proliferation Assay
This protocol outlines a method to assess the effect of this compound on the proliferation of human T-cells, a key functional assay for studying its immunomodulatory potential.[3][9][12]
Objective: To measure the inhibition of T-cell proliferation by this compound following stimulation.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells
-
Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin, L-glutamine)
-
T-cell mitogen (e.g., Phytohemagglutinin (PHA)) or anti-CD3/anti-CD28 antibodies
-
This compound
-
96-well flat-bottom culture plates
-
Cell proliferation reagent (e.g., [3H]-thymidine, CFSE, or a colorimetric reagent like WST-1)
-
(If using [3H]-thymidine) Scintillation counter
-
(If using CFSE) Flow cytometer
Procedure:
-
Cell Preparation: Isolate PBMCs from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque). Resuspend the cells in complete RPMI medium.
-
Assay Setup:
-
Seed the cells into a 96-well plate at a density of 1-2 x 10^5 cells/well.
-
Add varying concentrations of this compound to the wells. Include a vehicle control (no this compound).
-
Pre-incubate the cells with this compound for a short period (e.g., 30-60 minutes) at 37°C.
-
-
Stimulation: Add the T-cell mitogen (e.g., PHA at 1-5 µg/mL) or plate-bound anti-CD3 and soluble anti-CD28 antibodies to stimulate T-cell proliferation. Include unstimulated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Proliferation Measurement:
-
[3H]-thymidine incorporation: 18 hours before harvesting, add 1 µCi of [3H]-thymidine to each well. Harvest the cells onto glass fiber filters and measure incorporated radioactivity using a scintillation counter.
-
CFSE staining: Prior to plating, label the cells with CFSE. After incubation, harvest the cells and analyze the dilution of CFSE fluorescence by flow cytometry, which indicates cell division.
-
Colorimetric assay: Add the colorimetric reagent (e.g., WST-1) to the wells for the last 4 hours of incubation and measure the absorbance according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of proliferation relative to the stimulated control wells without this compound.
-
Plot the percentage of proliferation against the this compound concentration to determine the IC50 for proliferation inhibition.
-
Applications in Research and Drug Development
This compound's ability to potently and selectively block Kv1.3 channels has positioned it as a cornerstone tool in several research areas:
-
Immunology: Kv1.3 channels are highly expressed in effector memory T-cells (TEM), which are implicated in various autoimmune diseases such as multiple sclerosis, rheumatoid arthritis, and type 1 diabetes.[2] this compound is used to study the role of these channels in T-cell activation, proliferation, and cytokine release, and to validate Kv1.3 as a therapeutic target for these conditions.
-
Neuroscience: While less prominent than in the immune system, Kv1.3 channels are also expressed in the nervous system. This compound can be used to investigate their role in neuronal excitability, neurotransmitter release, and neuroinflammation.
-
Cardiovascular Research: this compound has been shown to inhibit the migration of vascular smooth muscle cells, suggesting a role for Kv1.3 in vascular proliferation and restenosis.[1][8]
-
Drug Discovery: As a high-affinity ligand, this compound is used in screening assays to identify novel small molecule or antibody-based blockers of Kv1.3 channels with therapeutic potential.
Conclusion
This compound is a powerful and specific tool for the study of voltage-gated potassium channels, particularly Kv1.3. Its well-characterized structure, mechanism of action, and potent inhibitory activity have made it indispensable for elucidating the physiological roles of these channels in the immune and other systems. The detailed protocols and quantitative data provided in this guide are intended to facilitate the effective use of this compound by researchers and scientists, ultimately advancing our understanding of ion channel function and aiding in the development of novel therapeutics. However, researchers should remain mindful of its activity on Kv1.2 channels and design experiments accordingly to ensure accurate interpretation of their findings.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mucosalimmunology.ch [mucosalimmunology.ch]
- 4. pubcompare.ai [pubcompare.ai]
- 5. This compound is a non-selective inhibitor of human Kv1.3 K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound-bound quantum dots as a novel inhibitor of the voltage-gated ion channel Kv1.3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. Whole Cell Patch Clamp Protocol [protocols.io]
- 10. Radioligand Binding Assays and Their Analysis | Springer Nature Experiments [experiments.springernature.com]
- 11. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 12. Pharmacological blockade of KV1.3 channel as a promising treatment in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Immunomodulatory Potential: A Technical Guide to the Initial Characterization of Margatoxin's Effects on T-Cells
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the initial characterization of Margatoxin (MgTx), a potent peptide toxin isolated from the venom of the Central American scorpion Centruroides margaritatus. We delve into its primary mechanism of action on T-lymphocytes, focusing on its interaction with the voltage-gated potassium channel Kv1.3, and the subsequent effects on T-cell activation, proliferation, and cytokine production. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and key signaling pathways involved, serving as a vital resource for researchers in immunology and drug development.
Executive Summary
This compound has emerged as a significant tool in immunological research due to its high affinity and potent blockade of the Kv1.3 potassium channel, a key regulator of T-cell function.[1][2] This guide summarizes the foundational studies characterizing MgTx's influence on T-cells, presenting its inhibitory constants, outlining the methodologies to assess its effects, and visualizing the underlying molecular pathways. The presented data and protocols offer a framework for further investigation into MgTx and other Kv1.3-targeting molecules as potential therapeutics for autoimmune disorders.
Data Presentation: Quantitative Analysis of this compound's Inhibitory Activity
The inhibitory potency of this compound is a critical parameter in understanding its biological effects. The following table summarizes the dissociation constants (Kd) of MgTx for the human Kv1.3 channel and other closely related Kv channels. This data highlights the toxin's high affinity for its primary target in T-cells, while also indicating a degree of non-selectivity that researchers should consider.
| Target Ion Channel | Dissociation Constant (Kd) | Reference |
| Human Kv1.3 | 11.7 pM | [1][2] |
| Human Kv1.2 | 6.4 pM | [1][2] |
| Human Kv1.1 | 4.2 nM | [1][2] |
Experimental Protocols
To facilitate reproducible research, this section provides detailed methodologies for key experiments used in the initial characterization of this compound's effects on T-cells.
T-Cell Proliferation Assay using CFSE Dilution
This assay quantifies the extent of T-cell proliferation by measuring the dilution of the fluorescent dye Carboxyfluorescein succinimidyl ester (CFSE) as cells divide.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RosetteSep™ Human T-Cell Enrichment Cocktail
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
CFSE (CellTrace™ CFSE Cell Proliferation Kit)
-
T-cell activators (e.g., anti-CD3/CD28 antibodies or Phytohemagglutinin (PHA))
-
This compound (various concentrations)
-
Flow cytometer
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Enrich for T-cells using a negative selection kit (e.g., RosetteSep™).
-
Resuspend the purified T-cells in pre-warmed PBS at a concentration of 1 x 10^6 cells/mL.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Wash the cells twice with complete RPMI-1640 medium.
-
Resuspend the CFSE-labeled T-cells in complete RPMI-1640 medium and plate them in a 96-well plate.
-
Add this compound at desired final concentrations to the respective wells.
-
Stimulate the T-cells with anti-CD3/CD28 antibodies or PHA. Include unstimulated and vehicle-treated controls.
-
Incubate the cells for 3-5 days at 37°C in a 5% CO2 incubator.
-
Harvest the cells and analyze by flow cytometry. CFSE fluorescence is typically detected in the FITC channel.
-
Analyze the data by gating on the live lymphocyte population and examining the CFSE histogram. Each peak of decreasing fluorescence intensity represents a successive generation of cell division.[3][4][5][6][7]
Whole-Cell Patch-Clamp Electrophysiology for Kv1.3 Current Measurement
This technique allows for the direct measurement of ionic currents through Kv1.3 channels in the T-cell membrane, providing a precise assessment of this compound's blocking effect.
Materials:
-
Human T-cells
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system)
-
Borosilicate glass capillaries for pipette fabrication
-
Extracellular (bath) solution (in mM): 145 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH.
-
Intracellular (pipette) solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES; pH adjusted to 7.2 with KOH.
-
This compound stock solution
Procedure:
-
Plate human T-cells onto glass coverslips in a recording chamber mounted on the stage of an inverted microscope.
-
Continuously perfuse the chamber with the extracellular solution.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Establish a high-resistance (>1 GΩ) seal between the patch pipette and the membrane of a single T-cell (giga-seal).
-
Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Clamp the membrane potential at a holding potential of -80 mV.
-
Elicit Kv1.3 currents by applying depolarizing voltage steps (e.g., from -60 mV to +60 mV in 20 mV increments for 200 ms).
-
Record baseline Kv1.3 currents.
-
Apply this compound at various concentrations to the bath solution and record the resulting inhibition of the Kv1.3 current.
-
Analyze the data by measuring the peak outward current at a specific voltage (e.g., +40 mV) before and after toxin application to determine the percentage of block and calculate the IC50 value.[8][9][10][11][12]
Enzyme-Linked Immunosorbent Assay (ELISA) for IL-2 Quantification
This immunoassay is used to measure the concentration of Interleukin-2 (IL-2), a key cytokine produced by activated T-cells, in cell culture supernatants.
Materials:
-
Human IL-2 ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, substrate, and stop solution)
-
Supernatants from T-cell cultures (treated with or without this compound)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Microplate reader
Procedure:
-
Coat a 96-well microplate with the IL-2 capture antibody overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate three times.
-
Add 100 µL of standards (recombinant human IL-2) and culture supernatants to the wells in duplicate. Incubate for 2 hours at room temperature.
-
Wash the plate three times.
-
Add the biotinylated IL-2 detection antibody and incubate for 1-2 hours at room temperature.
-
Wash the plate three times.
-
Add streptavidin-HRP conjugate and incubate for 20-30 minutes at room temperature in the dark.
-
Wash the plate five times.
-
Add the TMB substrate solution and incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of IL-2 in the samples by interpolating from the standard curve.[13][14][15][16][17]
Mandatory Visualizations
Signaling Pathway of T-Cell Activation and Inhibition by this compound
The following diagram illustrates the critical role of the Kv1.3 channel in T-cell activation and the mechanism by which this compound disrupts this process.
Caption: T-Cell activation pathway and its inhibition by this compound.
Experimental Workflow for Characterizing this compound's Effects
This diagram outlines the general workflow for investigating the impact of this compound on T-cell function.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound is a non-selective inhibitor of human Kv1.3 K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. T-cell proliferation assay by CFSE dilution analysis [bio-protocol.org]
- 5. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. The voltage-gated Kv1.3 K+ channel in effector memory T cells as new target for MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Whole Cell Patch Clamp Protocol [protocols.io]
- 11. Engineering a Stable and Selective Peptide Blocker of the Kv1.3 Channel in T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 13. raybiotech.com [raybiotech.com]
- 14. Human IL-2 ELISA Kit - Quantikine D2050: R&D Systems [rndsystems.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. ptm-bucket.oss-cn-hangzhou.aliyuncs.com [ptm-bucket.oss-cn-hangzhou.aliyuncs.com]
- 17. bdbiosciences.com [bdbiosciences.com]
The Influence of Margatoxin on Cardiovascular Function: A Technical Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Margatoxin (MgTx), a 39-amino acid peptide isolated from the venom of the Central American scorpion Centruroides margaritatus, is a potent blocker of voltage-gated potassium (Kv) channels, particularly Kv1.3. While its effects on the immune system have been extensively studied, its influence on the cardiovascular system presents a complex and compelling area of research. This technical guide provides an in-depth overview of the current understanding of this compound's cardiovascular effects, with a focus on its mechanism of action, quantitative in vitro and ex vivo data, and detailed experimental protocols. This document is intended to serve as a comprehensive resource for researchers and professionals involved in cardiovascular drug discovery and development.
Introduction
Voltage-gated potassium (Kv) channels are critical regulators of cellular excitability and play a fundamental role in cardiovascular physiology. Their diverse functions include the regulation of vascular tone, heart rate, and cardiac action potential duration. This compound (MgTx) has emerged as a valuable pharmacological tool for dissecting the roles of specific Kv channels in these processes. This guide summarizes the key findings related to MgTx's cardiovascular influence, presents the quantitative data in a structured format, and provides detailed methodologies for reproducing and extending these findings.
Mechanism of Action
This compound exerts its primary effects by physically occluding the pore of specific Kv channels. While initially identified as a highly selective inhibitor of the Kv1.3 channel, subsequent research has revealed a broader specificity profile.
Interaction with Voltage-Gated Potassium Channels
MgTx demonstrates high affinity for several members of the Kv1 subfamily. Its binding kinetics are characterized by a slow on-rate and an even slower off-rate, leading to a potent and long-lasting inhibition. The toxin's interaction with these channels is a key determinant of its physiological effects.
Signaling Pathways
The blockade of Kv channels by MgTx leads to membrane depolarization, which in turn modulates intracellular calcium ([Ca2+]i) concentrations. This alteration in calcium signaling is a central event that triggers a cascade of downstream effects, including the modulation of vascular smooth muscle cell (VSMC) and endothelial cell functions.
Quantitative Data on this compound's Cardiovascular Effects
The following tables summarize the key quantitative findings from in vitro and ex vivo studies on the effects of this compound.
Table 1: Inhibitory Potency of this compound on Voltage-Gated Potassium Channels
| Channel Subtype | Test System | Parameter | Value | Citation |
| Human Kv1.3 | Human T-lymphocytes | IC50 | ~50 pM | [1] |
| Human Kv1.3 | Electrophysiology | Kd | 11.7 pM | [2] |
| Human Kv1.2 | Electrophysiology | Kd | 6.4 pM | [2] |
| Human Kv1.1 | Electrophysiology | Kd | 4.2 nM | [2] |
Table 2: Effects of this compound on Vascular Smooth Muscle Cells (VSMCs)
| Effect | Cell Type | Parameter | Value | Citation |
| Inhibition of Cell Migration | Human VSMCs | IC50 | 85 pM | [3] |
| Inhibition of Neointimal Hyperplasia | Human Saphenous Vein Organ Culture | Inhibition | 39.87 ± 11.02% |
Table 3: Effects of this compound on Endothelial Cells
| Effect | Cell Type | Condition | Observation | Citation |
| Inhibition of Hyperpolarization | Human Umbilical Vein Endothelial Cells (HUVECs) | VEGF (30 ng/ml) + MgTx (5 µM) | Complete block of VEGF-induced hyperpolarization | [4] |
| Inhibition of Ca2+ Influx | HUVECs | VEGF-induced | Significant reduction in transmembrane Ca2+ influx | [4] |
| Inhibition of Nitric Oxide (NO) Production | HUVECs | VEGF-induced | Significant reduction in NO production | [4] |
| Inhibition of Proliferation (Cell Counts) | HUVECs | VEGF-induced + MgTx | -58% | [4] |
| Inhibition of Proliferation ([3H]-Thymidine Incorporation) | HUVECs | VEGF-induced + MgTx | -121% | [4] |
Note: In vivo quantitative data on the direct effects of purified this compound on cardiovascular parameters such as blood pressure and heart rate are limited in the currently available literature. Studies on the crude venom of Centruroides margaritatus indicate transient hypertensive effects, but these cannot be solely attributed to this compound.[5][6]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Whole-Cell Patch-Clamp Electrophysiology for Kv Channel Inhibition
This protocol is adapted for studying the effects of this compound on Kv channels in isolated cardiovascular cells (e.g., VSMCs, cardiomyocytes).
4.1.1. Cell Preparation:
-
Isolate primary VSMCs or cardiomyocytes from animal models (e.g., rat aorta, rabbit heart) using enzymatic digestion protocols.
-
Culture the cells on glass coverslips in an appropriate growth medium until they reach 50-70% confluency.
4.1.2. Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP, 0.4 Na-GTP (pH adjusted to 7.2 with KOH).
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 1 µM) in the external solution and make serial dilutions to the desired final concentrations.
4.1.3. Recording Procedure:
-
Place a coverslip with adherent cells in the recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the external solution at a constant rate (e.g., 1-2 mL/min).
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.
-
Approach a single, healthy-looking cell with the patch pipette and form a giga-ohm seal (>1 GΩ) by applying gentle suction.
-
Rupture the cell membrane under the pipette tip with a brief pulse of suction to achieve the whole-cell configuration.
-
Clamp the membrane potential at a holding potential of -80 mV.
-
Elicit Kv currents by applying depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments for 200-500 ms).
-
Record baseline currents in the absence of this compound.
-
Perfuse the chamber with the external solution containing the desired concentration of this compound and record the currents again after a stable effect is reached.
-
To determine the IC50, apply several concentrations of this compound and measure the percentage of current inhibition at a specific voltage step (e.g., +40 mV).
Vascular Smooth Muscle Cell Migration Assays
4.2.1. Wound Healing (Scratch) Assay:
-
Seed VSMCs in 6-well plates and grow them to a confluent monolayer.
-
Create a "scratch" or wound in the monolayer using a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh culture medium containing different concentrations of this compound or vehicle control.
-
Capture images of the wound at time 0 and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope with a camera.
-
Quantify the rate of wound closure by measuring the area of the cell-free region at each time point using image analysis software (e.g., ImageJ).
4.2.2. Transwell (Boyden Chamber) Assay:
-
Coat the upper surface of Transwell inserts (with 8 µm pores) with an extracellular matrix protein (e.g., fibronectin or collagen).
-
Seed VSMCs in the upper chamber of the Transwell inserts in a serum-free or low-serum medium.
-
Add a chemoattractant (e.g., PDGF) to the lower chamber.
-
Add different concentrations of this compound or vehicle control to both the upper and lower chambers.
-
Incubate the plate for a defined period (e.g., 4-8 hours) to allow cell migration.
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane (e.g., with crystal violet).
-
Count the number of migrated cells in several microscopic fields to quantify migration.
Organ Culture of Human Saphenous Vein for Neointimal Hyperplasia
This ex vivo model allows for the study of vascular remodeling in a system that preserves the tissue architecture.
-
Obtain segments of human saphenous vein from patients undergoing coronary artery bypass surgery with informed consent and ethical approval.
-
Clean the vein segments of excess adipose and connective tissue in a sterile medium.
-
Cut the vein into small rings (2-3 mm in length).
-
Place the vein rings in a culture dish containing a suitable culture medium (e.g., DMEM with 30% fetal bovine serum and antibiotics).
-
Treat the vein rings with this compound or vehicle control. The medium should be changed every 2-3 days.
-
After a defined culture period (e.g., 14 days), fix the vein rings in formalin and embed them in paraffin.
-
Cut cross-sections of the embedded tissue and stain them with hematoxylin and eosin (H&E).
-
Use a microscope with a camera and image analysis software to measure the area of the neointima and the media.
-
Calculate the intima-to-media ratio (I/M ratio) to quantify the extent of neointimal hyperplasia.
Signaling Pathway Diagrams
The following diagrams illustrate the proposed signaling pathways through which this compound influences cardiovascular cell function.
Discussion and Future Directions
This compound is a powerful tool for investigating the role of Kv1.3 and related channels in cardiovascular physiology and pathophysiology. The data presented in this guide highlight its potent inhibitory effects on VSMC migration and neointimal hyperplasia, suggesting a potential therapeutic avenue for preventing restenosis after vascular interventions. Its effects on endothelial cells further underscore the complex interplay of ion channels in regulating vascular function.
A significant knowledge gap remains concerning the in vivo cardiovascular effects of purified this compound. Future research should focus on conducting comprehensive dose-response studies in relevant animal models to assess its impact on blood pressure, heart rate, and cardiac contractility. Such studies are crucial for evaluating its therapeutic potential and safety profile. Furthermore, elucidating the precise downstream signaling cascades activated by MgTx-induced changes in intracellular calcium will provide a more complete understanding of its mechanism of action and may reveal novel targets for cardiovascular drug development.
Conclusion
This technical guide provides a comprehensive overview of the influence of this compound on cardiovascular function, with a focus on quantitative data and detailed experimental protocols. While our understanding of its in vitro and ex vivo effects is robust, further in vivo studies are necessary to fully delineate its cardiovascular profile. The information contained herein is intended to empower researchers to further investigate the complex and promising role of this compound and Kv channel modulation in cardiovascular health and disease.
References
- 1. Purification, characterization, and biosynthesis of this compound, a component of Centruroides margaritatus venom that selectively inhibits voltage-dependent potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound is a non-selective inhibitor of human Kv1.3 K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound inhibits VEGF-induced hyperpolarization, proliferation and nitric oxide production of human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Centruroides margaritatus scorpion complete venom exerts cardiovascular effects through alpha-1 adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Studies on Margatoxin and Immune Suppression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Margatoxin (MgTx), a 39-amino acid peptide isolated from the venom of the Central American bark scorpion (Centruroides margaritatus), has emerged as a pivotal tool in the study of T-lymphocyte physiology and a potential therapeutic agent for autoimmune diseases.[1] Its potent and relatively selective blockade of the voltage-gated potassium channel Kv1.3, a key regulator of T-cell activation, has made it an invaluable molecular probe. This technical guide provides an in-depth overview of the foundational studies on this compound, focusing on its mechanism of action in immune suppression. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways to serve as a comprehensive resource for researchers in immunology and drug development.
Core Concepts: this compound and the Kv1.3 Channel
The immunosuppressive effects of this compound are primarily mediated through its high-affinity binding to the Kv1.3 potassium channel.[2][3] These channels are critical for maintaining the negative membrane potential of T-lymphocytes.[4] During T-cell activation, an influx of calcium ions (Ca2+) is necessary to initiate downstream signaling cascades that lead to cytokine production and proliferation.[4] The efflux of potassium ions (K+) through Kv1.3 channels counteracts the depolarizing effect of Ca2+ influx, thus sustaining the electrochemical gradient required for prolonged Ca2+ signaling.[4] By blocking Kv1.3, this compound inhibits this K+ efflux, leading to membrane depolarization. This depolarization reduces the driving force for Ca2+ entry, thereby dampening the activation signal and suppressing the subsequent immune response, including T-cell proliferation and cytokine secretion.[1][5]
Quantitative Data: this compound's Potency and Selectivity
This compound is a high-affinity blocker of the Kv1.3 channel, but it also exhibits activity against other related potassium channels, a crucial consideration for its experimental and therapeutic use. The following table summarizes key quantitative data from foundational studies.
| Parameter | Channel | Value | Cell Type | Reference |
| Dissociation Constant (Kd) | Human Kv1.3 | 11.7 pM | Human peripheral lymphocytes | [2] |
| Human Kv1.2 | 6.4 pM | tsA201 cells | [2] | |
| Human Kv1.1 | 4.2 nM | L929 cells | [2] | |
| Inhibitory Concentration (IC50) | Kv1.3 | ~50 pM | Not specified | [6] |
| Binding Affinity | [125I]MgTX to Kv1.3 | 100-200 fM | Jurkat and CHO/K(V)1.3 membranes | [7] |
Signaling Pathway Visualization
The following diagram illustrates the signaling pathway of T-cell activation and the point of intervention by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in foundational studies of this compound.
Cell Culture: Jurkat T-Cells
Jurkat cells, a human T-lymphocyte cell line, are a common model for studying T-cell signaling.
-
Growth Medium: RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Cells are typically split every 2-3 days to maintain a density between 0.5 x 10^6 and 2 x 10^6 cells/mL. Centrifuge cells at 300 x g for 5 minutes, discard the supernatant, and resuspend in fresh medium.[2]
Electrophysiology: Whole-Cell Patch-Clamp Recording of Kv1.3 Currents
This technique is used to measure the ion currents flowing through Kv1.3 channels in the cell membrane.
-
Cell Preparation: HEK293 cells stably expressing human Kv1.3 or Jurkat T-cells are plated on glass coverslips.
-
External (Bath) Solution (in mM): 145 NaCl, 5 KCl, 1 MgCl2, 2.5 CaCl2, 10 HEPES, 5.5 glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 ATP-Mg. Adjust pH to 7.2 with KOH.
-
Recording:
-
Obtain a high-resistance seal (>1 GΩ) between the patch pipette and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Hold the cell at a membrane potential of -80 mV.
-
Apply depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments for 200-400 ms) to elicit outward K+ currents through Kv1.3 channels.
-
To test the effect of this compound, perfuse the bath with the external solution containing the desired concentration of MgTx and record the currents again.
-
T-Cell Proliferation Assay: [3H]-Thymidine Incorporation
This assay measures the proliferation of T-cells by quantifying the incorporation of a radioactive nucleoside into newly synthesized DNA.
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
-
Plating: Plate 1 x 10^5 PBMCs per well in a 96-well flat-bottom plate in complete RPMI 1640 medium.
-
Stimulation: Add a mitogen such as Phytohemagglutinin (PHA) (1 µg/mL) or anti-CD3/anti-CD28 antibodies to stimulate T-cell proliferation. For experimental wells, add varying concentrations of this compound. Include unstimulated and stimulated control wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Pulsing: Add 1 µCi of [3H]-thymidine to each well and incubate for an additional 18 hours.
-
Harvesting: Harvest the cells onto glass fiber filters using a cell harvester.
-
Quantification: Measure the amount of incorporated [3H]-thymidine using a liquid scintillation counter. Results are typically expressed as counts per minute (CPM).
Cytokine Secretion Assay: Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.
-
Cell Stimulation: Culture PBMCs or Jurkat T-cells as described for the proliferation assay, with appropriate stimuli and concentrations of this compound.
-
Supernatant Collection: After 24-48 hours of incubation, centrifuge the plates and collect the cell-free supernatants.
-
ELISA Procedure:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., IL-2 or IFN-γ).
-
Block non-specific binding sites.
-
Add the collected supernatants and standards to the wells.
-
Wash the plate and add a biotinylated detection antibody.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Add a chromogenic substrate (e.g., TMB).
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Quantification: Determine the concentration of the cytokine in the samples by comparing their absorbance to the standard curve.
Conclusion
This compound remains a cornerstone for investigating the role of Kv1.3 channels in T-lymphocyte function. Its potent inhibitory activity has provided profound insights into the mechanisms of immune cell activation and has paved the way for the development of more selective Kv1.3 blockers for the treatment of autoimmune disorders. The experimental protocols and data presented in this guide offer a foundational resource for researchers seeking to utilize this compound in their studies of immune suppression and ion channel pharmacology. Careful consideration of its off-target effects on other Kv channels is essential for the accurate interpretation of experimental results.
References
- 1. Kv1.3 voltage-gated potassium channels link cellular respiration to proliferation through a non-conducting mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. docs.axolbio.com [docs.axolbio.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Endogenous voltage-gated potassium channels in human embryonic kidney (HEK293) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. genome.ucsc.edu [genome.ucsc.edu]
Preliminary Investigations into Margatoxin's Therapeutic Potential: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary investigations into the therapeutic potential of Margatoxin (MgTX), a peptide derived from the venom of the Central American bark scorpion, Centruroides margaritatus. This compound is a potent blocker of the voltage-gated potassium channel Kv1.3, a target of significant interest for the treatment of autoimmune diseases.[1][2] This document summarizes the current understanding of MgTX's mechanism of action, presents quantitative data on its activity, details relevant experimental protocols, and visualizes key pathways and workflows.
Introduction to this compound and its Mechanism of Action
This compound is a 39-amino acid peptide that acts as a high-affinity inhibitor of the Kv1.3 potassium channel.[3][4] These channels are critical for regulating the membrane potential of T-lymphocytes, particularly effector memory T-cells (TEM), which are key mediators in the pathogenesis of various autoimmune disorders.[5] By blocking Kv1.3 channels, this compound disrupts Ca2+ signaling, which in turn inhibits T-cell activation, proliferation, and the production of pro-inflammatory cytokines.[5] This targeted immunomodulation makes this compound a promising candidate for therapeutic intervention in autoimmune diseases. While it is a potent inhibitor of Kv1.3, it is important to note that this compound also exhibits high affinity for the Kv1.2 channel and can inhibit the Kv1.1 channel at nanomolar concentrations, indicating a degree of non-selectivity that must be considered in therapeutic development.[4]
Quantitative Data on this compound Activity
The inhibitory activity of this compound on various Kv channels has been characterized through electrophysiological studies. The following tables summarize the key quantitative data.
Table 1: Inhibitory Constants of this compound for Kv Channels
| Channel | Dissociation Constant (Kd) | IC50 | Reference(s) |
| Kv1.3 | 11.7 pM | 36 pM | [4] |
| Kv1.2 | 6.4 pM | - | [4] |
| Kv1.1 | 4.2 nM | - | [4] |
Table 2: In Vitro Effects of this compound on T-Cells
| Parameter | Effect | Concentration | Reference(s) |
| T-cell Proliferation | Irreversible Inhibition | 20 µM | |
| Outward K+ Current in T-lymphocytes | Potent Blockade | ~50 pM (half-block) | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the therapeutic potential of this compound.
Whole-Cell Patch-Clamp Electrophysiology for Kv1.3 Channel Inhibition
This protocol is used to measure the effect of this compound on the ionic currents flowing through Kv1.3 channels in living cells.
Materials:
-
Cell Line: Human T-lymphocytes or a cell line heterologously expressing human Kv1.3 channels (e.g., CHO or HEK293 cells).[1][5]
-
External (Bath) Solution (in mM): 145 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~320 mOsm.
-
Internal (Pipette) Solution (in mM): 140 KF, 11 EGTA, 2 MgCl2, 1 CaCl2, 10 HEPES. Adjust pH to 7.2 with KOH and osmolarity to ~310 mOsm.
-
This compound Stock Solution: 1 µM in external solution with 0.1% BSA (to prevent non-specific binding).
-
Patch-clamp rig: Microscope, micromanipulator, amplifier (e.g., Axopatch 200B), digitizer (e.g., Digidata 1440A), and data acquisition software (e.g., pCLAMP).[3]
-
Borosilicate glass capillaries for pulling micropipettes.
Procedure:
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.
-
Pipette Fabrication: Pull glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording:
-
Mount the coverslip with cells in the recording chamber and perfuse with the external solution.
-
Approach a single cell with the micropipette and form a high-resistance seal (GΩ seal) with the cell membrane.
-
Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -80 mV.
-
Apply depolarizing voltage steps (e.g., from -60 mV to +60 mV in 20 mV increments for 200 ms) to elicit Kv1.3 currents.
-
-
This compound Application:
-
After recording a stable baseline current, perfuse the recording chamber with the external solution containing the desired concentration of this compound.
-
Continuously record the currents until a steady-state block is achieved.
-
-
Data Analysis:
-
Measure the peak outward current amplitude before and after this compound application.
-
Calculate the percentage of current inhibition.
-
To determine the IC50, test a range of this compound concentrations and fit the concentration-response data to a Hill equation.
-
T-Cell Proliferation Assay (CFSE-based)
This assay measures the ability of this compound to inhibit the proliferation of T-cells following stimulation.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs): Isolated from healthy human donors.
-
RPMI-1640 medium: Supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Carboxyfluorescein succinimidyl ester (CFSE): Stock solution in DMSO.
-
T-cell mitogen: Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies.
-
This compound Stock Solution: In RPMI-1640 medium.
-
Flow cytometer.
Procedure:
-
Cell Labeling:
-
Resuspend PBMCs at 1x107 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C.[2]
-
Quench the staining by adding 5 volumes of ice-cold RPMI-1640 medium with 10% FBS.
-
Wash the cells twice with complete RPMI-1640 medium.
-
-
Cell Culture and Treatment:
-
Resuspend CFSE-labeled cells at 1x106 cells/mL in complete RPMI-1640 medium.
-
Plate 100 µL of cell suspension per well in a 96-well plate.
-
Add 50 µL of this compound at various concentrations (or vehicle control).
-
Add 50 µL of the T-cell mitogen (e.g., PHA at 5 µg/mL).
-
Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and wash with PBS.
-
Acquire the cells on a flow cytometer, exciting the CFSE at 488 nm and measuring emission at ~520 nm.
-
Analyze the data by gating on the lymphocyte population and examining the CFSE fluorescence histogram. Each peak of decreasing fluorescence intensity represents a successive generation of cell division.
-
Quantify the percentage of divided cells and the proliferation index for each condition.
-
Animal Models of Autoimmune Disease
Animal Strain: C57BL/6 mice (female, 8-12 weeks old).[7][8]
Induction of EAE:
-
Prepare an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG35-55) peptide (200 µ g/mouse ) in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (4 mg/mL).[8]
-
On day 0, immunize mice subcutaneously at two sites on the flank with 100 µL of the emulsion per site.
-
On day 0 and day 2, administer Pertussis toxin (200 ng/mouse) intraperitoneally.[9][10]
This compound Treatment:
-
Dosage and Administration: This would need to be determined empirically, but a starting point could be based on in vitro potency and pharmacokinetic studies. Administration could be via intraperitoneal (i.p.) or subcutaneous (s.c.) injection, or continuous infusion.
-
Treatment Regimen: Treatment could be initiated prophylactically (before or at the time of immunization) or therapeutically (after the onset of clinical signs).
Assessment:
-
Monitor mice daily for clinical signs of EAE using a standardized scoring system (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = moribund, 5 = death).
-
At the end of the experiment, collect spinal cords for histological analysis of inflammation and demyelination.
Animal Strain: DBA/1 mice or Wistar rats.[11]
Induction of CIA:
-
Prepare an emulsion of bovine or chicken type II collagen (100 µ g/mouse ) in Complete Freund's Adjuvant (CFA).[12]
-
On day 0, immunize mice intradermally at the base of the tail with 100 µL of the emulsion.
-
On day 21, administer a booster injection of type II collagen (100 µ g/mouse ) emulsified in Incomplete Freund's Adjuvant (IFA).[12]
This compound Treatment:
-
Dosage and Administration: To be determined based on preliminary studies.
-
Treatment Regimen: Can be prophylactic or therapeutic, starting before or after the booster immunization or the onset of arthritis.
Assessment:
-
Monitor mice regularly for signs of arthritis, scoring each paw for redness and swelling.
-
Measure paw thickness with calipers.
-
At the end of the study, collect joints for histological evaluation of synovial inflammation, cartilage destruction, and bone erosion.
Animal Strain: Female NOD/ShiLtJ mice.[13][14]
Disease Development: These mice spontaneously develop autoimmune diabetes.[13]
This compound Treatment:
-
Dosage and Administration: To be determined.
-
Treatment Regimen: Treatment is typically initiated in pre-diabetic mice (e.g., starting at 4-6 weeks of age) to assess its ability to prevent or delay disease onset.
Assessment:
-
Monitor blood glucose levels weekly from 10 weeks of age. Diabetes is typically diagnosed after two consecutive readings of >250 mg/dL.
-
At the end of the study, collect pancreata for histological analysis of insulitis (immune cell infiltration into the islets of Langerhans).
Visualizations
Signaling Pathways
Caption: T-Cell activation signaling pathway and the inhibitory action of this compound.
Experimental Workflows
Caption: Workflow for whole-cell patch-clamp electrophysiology experiments.
Caption: Workflow for the CFSE-based T-cell proliferation assay.
Conclusion and Future Directions
The preliminary investigations into this compound reveal its significant potential as a therapeutic agent for autoimmune diseases, primarily through its potent inhibition of the Kv1.3 channel in T-lymphocytes. The data presented in this guide underscore its high affinity for this target and its ability to suppress T-cell proliferation. The detailed experimental protocols provide a foundation for researchers to further explore its efficacy and mechanism of action.
Future research should focus on several key areas. Firstly, medicinal chemistry efforts could aim to improve the selectivity of this compound for Kv1.3 over other Kv channels to minimize potential off-target effects. Secondly, comprehensive preclinical studies in a wider range of animal models are necessary to establish its in vivo efficacy, safety profile, and pharmacokinetic properties. Finally, the development of robust and scalable methods for the synthesis or recombinant production of this compound will be crucial for its translation into a clinical candidate.[7] The continued investigation of this compound and other selective Kv1.3 inhibitors holds great promise for the development of novel and targeted therapies for a variety of debilitating autoimmune disorders.
References
- 1. This compound-bound quantum dots as a novel inhibitor of the voltage-gated ion channel Kv1.3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mucosalimmunology.ch [mucosalimmunology.ch]
- 3. pubcompare.ai [pubcompare.ai]
- 4. This compound is a non-selective inhibitor of human Kv1.3 K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suppressing Kv1.3 Ion Channel Activity with a Novel Small Molecule Inhibitor Ameliorates Inflammation in a Humanised Mouse Model of Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 10. redoxis.se [redoxis.se]
- 11. chondrex.com [chondrex.com]
- 12. researchgate.net [researchgate.net]
- 13. The non-obese diabetic (NOD) mouse as a model of human type 1 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Non-Obese Diabetic Mice Rapidly Develop Dramatic Sympathetic Neuritic Dystrophy: A New Experimental Model of Diabetic Autonomic Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Recombinant Expression of Margatoxin in E. coli
For Researchers, Scientists, and Drug Development Professionals
Introduction
Margatoxin (MgTX), a 39-amino acid peptide isolated from the venom of the scorpion Centruroides margaritatus, is a potent blocker of the voltage-gated potassium channel Kv1.3.[1][2] The Kv1.3 channel plays a crucial role in regulating the membrane potential of T-lymphocytes and is implicated in the pathophysiology of various autoimmune diseases. This makes MgTX a valuable research tool and a potential therapeutic agent. The recombinant expression of MgTX in Escherichia coli (E. coli) provides a cost-effective and scalable method for producing this toxin for research and drug development purposes.
These application notes provide a detailed protocol for the expression of recombinant MgTX in E. coli as a fusion protein, its purification from inclusion bodies, and its functional characterization.
Signaling Pathway of this compound
This compound exerts its physiological effects by physically occluding the pore of the Kv1.3 channel, thereby inhibiting the flow of potassium ions. This disruption of ion flux leads to a depolarization of the cell membrane, which in T-lymphocytes, results in the suppression of activation and proliferation.
Caption: this compound blocks the Kv1.3 channel, inhibiting K+ ion efflux and suppressing T-cell activation.
Experimental Workflow
The overall workflow for producing recombinant this compound involves gene synthesis and cloning, expression in E. coli, purification of the fusion protein from inclusion bodies, refolding, and finally, functional validation.
References
High-Yield Production of Margatoxin in Pichia pastoris: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Margatoxin (MgTx), a potent blocker of the Kv1.3 voltage-gated potassium channel, holds significant therapeutic potential for autoimmune diseases such as multiple sclerosis, rheumatoid arthritis, and type 1 diabetes. The Kv1.3 channel is a key regulator of membrane potential and calcium signaling in human effector memory T cells, which are central to the pathology of these conditions. However, the isolation of native MgTx from scorpion venom is not a viable option for large-scale production. While chemical synthesis and recombinant production in Escherichia coli have been explored, these methods are often hampered by low yields and the need for complex in vitro refolding processes to form the correct disulfide bonds.[1][2][3]
The methylotrophic yeast Pichia pastoris has emerged as a highly efficient and cost-effective expression system for producing complex, disulfide-rich peptides like this compound.[2][4] This system offers several advantages, including high cell density fermentation, proper protein folding and post-translational modifications, and the ability to secrete the recombinant protein into the culture medium, which simplifies purification.[5][6] Optimization of the expression and fermentation conditions in P. pastoris has been shown to significantly increase the yield of functional recombinant this compound (rMgTx), making it a more accessible tool for research and drug development.[1][2]
This document provides detailed application notes and protocols for the high-yield production of this compound in Pichia pastoris, covering vector construction, yeast transformation, fermentation, and purification.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on recombinant this compound (rMgTx) production in Pichia pastoris.
Table 1: Recombinant this compound Yield in Pichia pastoris
| Expression Construct | Host Strain | Fermentation Scale | Yield (mg/L) | Reference |
| pPICZαA-MgTx | P. pastoris X-33 | Shake Flask | 12-15 | [3] |
| pPICZαA-TrMgTx (His-tagged) | P. pastoris X-33 | Large-scale Fermentation | 36 ± 4 | [1][2] |
| pPICZαA-¹⁵N-MgTx | P. pastoris X-33 | Shake Flask (Minimal Media) | 5-7 | [3] |
Table 2: Purification Scheme for His-tagged Recombinant this compound (TrMgTx)
| Purification Step | Total Protein (mg) | TrMgTx (mg) | Recovery (%) | Purity (%) | Reference |
| Culture Supernatant | 21.2 | 9.1 | 100 | - | [4] |
| Ni-NTA Affinity Chromatography | 9.8 | 8.2 | 90.1 | >90 | [4] |
| Reversed-Phase HPLC (RP-HPLC) | 8.2 | 7.9 | 96.3 | >98 | [4] |
| Overall | - | - | 43 | >98 | [4] |
Table 3: Biological Activity of Recombinant this compound (rMgTx)
| Toxin | Target Channel | IC₅₀ (pM) | Reference |
| Recombinant MgTx (untagged) | hKv1.3 | 97 ± 3 | [3] |
| His-tagged rMgTx (TrMgTx) | hKv1.2 | 64 | [1][2] |
| Untagged rMgTx (UrMgTx) | hKv1.2 | 14 | [1][2] |
| His-tagged rMgTx (TrMgTx) | hKv1.3 | 86 | [1][2] |
| Untagged rMgTx (UrMgTx) | hKv1.3 | 50 | [1][2] |
Signaling Pathways and Experimental Workflows
Methanol Utilization (MUT) Pathway in Pichia pastoris
The expression of this compound in the pPICZαA vector is under the control of the Alcohol Oxidase 1 (AOX1) promoter.[4] This promoter is tightly regulated and is induced by methanol.[7] The following diagram illustrates the simplified signaling pathway for the induction of gene expression from the AOX1 promoter.
Caption: Methanol induction of this compound expression via the AOX1 promoter.
Experimental Workflow for this compound Production
The overall workflow for producing recombinant this compound in Pichia pastoris involves several key stages, from gene synthesis and cloning to final purification and analysis.
Caption: Workflow for recombinant this compound production in P. pastoris.
Experimental Protocols
Vector Construction and Transformation of Pichia pastoris
1.1. Gene Synthesis and Cloning:
-
Synthesize the gene encoding this compound with codon optimization for Pichia pastoris.
-
Incorporate a C-terminal His₆-tag for purification.
-
Clone the synthesized gene into the pPICZαA expression vector, in-frame with the α-factor secretion signal, under the control of the AOX1 promoter.[4] The pPICZαA vector also contains the Zeocin resistance gene for selection.[3]
1.2. Plasmid Linearization and Transformation:
-
Linearize the recombinant pPICZαA-MgTx plasmid with the SacI restriction enzyme.[4]
-
Transform the linearized plasmid into competent Pichia pastoris X-33 cells using the Pichia EasyComp™ Transformation Kit or a similar electroporation/heat shock method.[4]
1.3. Clone Screening:
-
Plate the transformed cells on YPD agar plates containing 100 µg/mL Zeocin and incubate at 30°C for 3 days.[4]
-
Select prominent colonies and screen for hyper-resistance to Zeocin by plating on YPD plates with increasing concentrations of Zeocin (e.g., up to 2000 µg/mL).[2][4] Clones with higher resistance often have multiple copies of the expression cassette integrated into the genome, potentially leading to higher expression levels.
High-Density Fermentation and Expression
2.1. Inoculum Preparation:
-
Inoculate a single colony of a high-expressing clone into 5 mL of YPD medium and grow overnight at 30°C with shaking (230 rpm).[4]
-
The next day, dilute the overnight culture to an OD₆₀₀ of 0.2 in 5 mL of Buffered Glycerol-complex Medium (BMGY) and grow until the OD₆₀₀ reaches 15-20 (approximately 24-36 hours).[4]
2.2. Fermentation and Induction:
-
This protocol is for a large-scale fermentation. For smaller-scale expression, the principles remain the same.
-
Biomass Production Phase: In a fermenter, grow the Pichia cells in a buffered minimal glycerol medium (BMGY: 1% yeast extract, 2% peptone, 100 mM potassium phosphate, pH 6.0, 1.34% YNB, 4 x 10⁻⁵% biotin, and 2% glycerol).[4] Maintain the pH at 6.0 and the temperature at 30°C.[2][4]
-
Methanol Induction Phase: Once the glycerol is depleted (indicated by a spike in dissolved oxygen), begin the methanol induction phase.
-
Induce protein expression by adding methanol to a final concentration of 0.5% (v/v).[2][4]
-
Continue the fermentation for 3 days, maintaining the 0.5% methanol concentration by periodic additions.[2][4]
Purification of Recombinant this compound
3.1. Harvesting and Clarification:
-
After 72 hours of induction, harvest the culture by centrifugation to pellet the cells.[4]
-
Filter the supernatant through a 0.45 µm membrane to remove any remaining cell debris.[2][4]
3.2. Affinity Chromatography:
-
Load the clarified supernatant onto a Ni-NTA Sepharose column pre-equilibrated with a suitable binding buffer.[2][4]
-
Wash the column with the binding buffer to remove unbound proteins.
-
Elute the His-tagged rMgTx (TrMgTx) using an elution buffer containing 0.5 M to 1 M imidazole.[2][4]
3.3. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
For high-purity rMgTx, subject the eluate from the affinity chromatography step to RP-HPLC on a C18 semi-preparative column.[1]
-
Elute the toxin using a gradient of acetonitrile in water (e.g., 10-30% acetonitrile over 30 minutes).[1]
-
Monitor the elution profile at 230 nm and collect the fractions corresponding to the rMgTx peak.[1]
3.4. (Optional) Tag Removal:
-
If untagged rMgTx is required, the expression construct should include a protease cleavage site (e.g., Factor Xa) between the toxin and the His-tag.
-
Incubate the purified TrMgTx with the appropriate protease according to the manufacturer's instructions.[1]
-
Remove the cleaved tag and the protease using a subtractive Ni-NTA chromatography step and/or RP-HPLC.[1]
Purity and Activity Analysis
4.1. Purity Analysis:
-
Assess the purity of the final rMgTx preparation by Tricine-SDS-PAGE and analytical RP-HPLC.[1]
-
Confirm the identity and mass of the recombinant toxin using Western blotting with an anti-His antibody and mass spectrometry (e.g., ESI-QTOF-MS).[1]
4.2. Functional Activity Assay:
-
The biological activity of the purified rMgTx can be determined by patch-clamp electrophysiology on cells expressing the Kv1.3 channel to determine the IC₅₀ value.[3]
-
Alternatively, a T-lymphocyte proliferation assay can be used to assess the functional inhibition of these cells by rMgTx.[3]
Conclusion
The Pichia pastoris expression system provides a robust and efficient platform for the high-yield production of correctly folded and biologically active recombinant this compound.[2] By optimizing codon usage, selecting hyper-resistant clones, and controlling fermentation conditions, it is possible to achieve yields that are significantly higher than those reported for other expression systems.[1][2] The detailed protocols provided in this document offer a comprehensive guide for researchers and drug development professionals to produce high-quality this compound for a wide range of applications, from basic research to preclinical studies. The ability to produce substantial quantities of this potent Kv1.3 blocker will undoubtedly accelerate the investigation of its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization of Pichia pastoris Expression System for High-Level Production of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recombinant Expression of this compound and Agitoxin-2 in Pichia pastoris: An Efficient Method for Production of KV1.3 Channel Blockers | PLOS One [journals.plos.org]
- 4. Frontiers | Optimization of Pichia pastoris Expression System for High-Level Production of this compound [frontiersin.org]
- 5. Recombinant Expression of this compound and Agitoxin-2 in Pichia pastoris: An Efficient Method for Production of KV1.3 Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pichia pastoris: A highly successful expression system for optimal synthesis of heterologous proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pichia pastoris Promoters - PubMed [pubmed.ncbi.nlm.nih.gov]
Purifying Synthetic Margatoxin: A Guide for Researchers
Application Notes and Protocols for Achieving High-Purity Margatoxin for Drug Development and Scientific Research
Introduction
This compound (MgTx), a 39-amino-acid peptide derived from the venom of the Central American scorpion Centruroides margaritatus, is a potent and selective blocker of the voltage-gated potassium channel Kv1.3.[1][2][3] This property makes it a valuable tool for studying the physiological roles of Kv1.3 and a promising candidate for the development of therapeutics targeting autoimmune diseases and other conditions where this channel is implicated. The chemical synthesis of this compound allows for the production of sufficient quantities for research and development.[1] However, crude synthetic peptides contain various impurities, necessitating robust purification strategies to obtain a highly pure and active final product.
This document provides detailed application notes and experimental protocols for the purification of synthetic this compound, focusing on two widely used and effective techniques: Solid-Phase Extraction (SPE) and High-Performance Liquid Chromatography (HPLC). These methods, when used in sequence, can yield this compound with a purity exceeding 95%.
Purification Strategy Overview
A two-step purification strategy is recommended for synthetic this compound. The initial step involves a rapid clean-up and enrichment using Solid-Phase Extraction (SPE) to remove the bulk of impurities. This is followed by a high-resolution separation using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to achieve the final desired purity.
Quantitative Data Summary
The following table summarizes typical quantitative data expected from the purification of synthetic this compound using the described protocols. These values are estimates and may vary depending on the initial crude peptide quality and specific instrumentation.
| Purification Step | Purity Level (Typical) | Recovery Rate (Typical) |
| Crude Synthetic this compound | 30-60% | N/A |
| After Solid-Phase Extraction (SPE) | 70-85% | ~90%[4] |
| After RP-HPLC | >95% | ~80-90% (of SPE-purified material) |
| Overall Yield | >95% | ~65-80% (from crude) |
Note: A study on recombinant this compound reported a yield of 3-4 mg of purified toxin per liter of E. coli culture, providing a benchmark for potential production scale.[5]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Crude this compound Clean-up
This protocol describes the initial purification of crude synthetic this compound using a C18 SPE cartridge.
Materials:
-
Crude synthetic this compound (lyophilized powder)
-
SPE Cartridge: C18, appropriate size for the amount of crude peptide
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in deionized water
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN)
-
Methanol
-
SPE vacuum manifold
-
Collection tubes
Methodology:
-
Cartridge Conditioning:
-
Pass 3-5 mL of methanol through the C18 cartridge.
-
Equilibrate the cartridge by passing 3-5 mL of Solvent A through it. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of Solvent A (e.g., 1-2 mL).
-
Load the dissolved sample onto the conditioned C18 cartridge.
-
-
Washing:
-
Wash the cartridge with 5-10 mL of Solvent A to remove hydrophilic impurities. Collect the flow-through and analyze if desired to check for product loss.
-
-
Elution:
-
Elute the bound peptide using a stepwise gradient of increasing acetonitrile concentration. A typical gradient would be:
-
Elute with 3-5 mL of 20% Solvent B in Solvent A.
-
Elute with 3-5 mL of 40% Solvent B in Solvent A.
-
Elute with 3-5 mL of 60% Solvent B in Solvent A (this compound is expected to elute in this or the subsequent fraction).
-
Elute with 3-5 mL of 80% Solvent B in Solvent A.
-
-
Collect each fraction in a separate tube.
-
-
Fraction Analysis:
-
Analyze a small aliquot of each fraction by analytical RP-HPLC to determine which fractions contain the purest this compound.
-
Pool the fractions with the highest purity.
-
-
Lyophilization:
-
Freeze the pooled fractions and lyophilize to obtain the partially purified this compound as a powder.
-
Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for High-Purity this compound
This protocol describes the final purification of the SPE-cleaned this compound to achieve >95% purity.
Materials:
-
SPE-purified this compound
-
HPLC system with a preparative C18 column
-
Mobile Phase A: 0.1% TFA in deionized water
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN)
-
Fraction collector
-
Lyophilizer
Methodology:
-
System Preparation:
-
Equilibrate the HPLC system and the preparative C18 column with a starting concentration of Mobile Phase B (e.g., 20%) in Mobile Phase A.
-
-
Sample Preparation:
-
Dissolve the SPE-purified this compound in a minimal volume of Mobile Phase A.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulates.
-
-
Injection and Separation:
-
Inject the filtered sample onto the equilibrated column.
-
Run a linear gradient of Mobile Phase B to separate the this compound from remaining impurities. A suggested gradient is:
-
20-60% Mobile Phase B over 40 minutes.
-
The exact gradient may need to be optimized based on the analytical HPLC profile of the SPE-purified sample.
-
-
Monitor the elution profile at 214 nm and 280 nm.
-
-
Fraction Collection:
-
Use an automated fraction collector to collect peaks as they elute from the column. Collect the main peak corresponding to this compound in multiple fractions to isolate the purest portions.
-
-
Purity Analysis:
-
Analyze the collected fractions by analytical RP-HPLC to determine their purity.
-
-
Pooling and Lyophilization:
-
Pool the fractions that meet the desired purity specification (e.g., >95%).
-
Freeze the pooled fractions and lyophilize to obtain the final high-purity synthetic this compound.
-
Visualizations
This compound Purification Workflow
Caption: Workflow for the purification of synthetic this compound.
This compound Signaling Pathway in T-Lymphocytes
Caption: Simplified signaling pathway of this compound in T-lymphocytes.
Conclusion
The purification of synthetic this compound is a critical step in ensuring its suitability for research and potential therapeutic applications. The combination of Solid-Phase Extraction and Reversed-Phase High-Performance Liquid Chromatography provides a robust and reliable method for achieving high levels of purity. The protocols and data presented in these application notes serve as a comprehensive guide for researchers and drug development professionals working with this important peptide. Careful optimization of the purification parameters will be key to maximizing both the purity and the overall yield of synthetic this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Purification, characterization, and biosynthesis of this compound, a component of Centruroides margaritatus venom that selectively inhibits voltage-dependent potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solid phase extraction for removal of matrix effects in lipophilic marine toxin analysis by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Patch-Clamp Recording with Margatoxin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Margatoxin (MgTx), a 39-amino acid peptide isolated from the venom of the Central American scorpion Centruroides margaritatus, is a potent blocker of voltage-gated potassium channels (Kv).[1] It exhibits high affinity for the Kv1.3 channel, making it an invaluable pharmacological tool for studying the physiological and pathophysiological roles of this specific ion channel.[2][3][4] Kv1.3 channels are crucial in regulating the membrane potential of various cell types, including T-lymphocytes, and are implicated in immune responses and certain proliferative diseases.[1][5][6][7] Consequently, MgTx is widely utilized in immunology, neuroscience, and cancer research to investigate processes mediated by Kv1.3 channels.[1][7] These application notes provide a detailed protocol for utilizing this compound in whole-cell patch-clamp electrophysiology to record and analyze Kv1.3 channel currents.
Mechanism of Action
This compound functions as a pore blocker of the Kv1.3 channel.[3] It binds to the external vestibule of the channel, physically occluding the ion conduction pathway and thereby inhibiting the flow of potassium ions.[3][8] This blockade leads to a reduction in the outward potassium current, which can result in membrane depolarization.[1] While highly potent against Kv1.3, it's important to note that this compound can also inhibit Kv1.2 and, to a lesser extent, Kv1.1 channels, a factor to consider when designing and interpreting experiments.[9][10][11]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, facilitating experimental design and data interpretation.
| Parameter | Value | Channel Target(s) | Reference(s) |
| IC₅₀ | ~30-36 pM | Kv1.3 | [2][4][9] |
| Kd | 11.7 pM | Kv1.3 | [3][9][10] |
| Kd | 6.4 pM | Kv1.2 | [9][10][11] |
| Kd | 4.2 nM | Kv1.1 | [9][10][11] |
| Molecular Weight | 4178.96 g/mol | N/A | [2] |
| Purity | ≥95% | N/A | [2][9] |
Experimental Protocols
Materials and Reagents
-
Cells: HEK293 cells stably expressing human Kv1.3 channels, or primary cells endogenously expressing Kv1.3 (e.g., human T-lymphocytes).
-
This compound (MgTx): Lyophilized powder.
-
Extracellular (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 D-Glucose. Adjust pH to 7.4 with NaOH.
-
Intracellular (Pipette) Solution (in mM): 125 KF, 11 EGTA, 15 KCl, 10 HEPES, 5 MgCl₂, 2 NaATP. Adjust pH to 7.2 with KOH.[12] Note: Different internal solutions can be used; Cs⁺ can replace K⁺ to block most potassium channels if studying other currents.[6]
-
Stock Solution of MgTx: Reconstitute lyophilized MgTx in sterile water to a stock concentration of 10-100 µM. Aliquot and store at -20°C.[2][9] Avoid repeated freeze-thaw cycles.[13] On the day of the experiment, dilute the stock solution to the desired final concentration in the extracellular solution. It is recommended to prepare and use solutions on the same day if possible.[9]
-
Patch-clamp setup: Including amplifier, digitizer, micromanipulator, microscope, and data acquisition software.[8][14]
-
Borosilicate glass capillaries: For pulling patch pipettes.
-
Cell culture reagents: As required for maintaining the chosen cell line.
Experimental Workflow Diagram
Caption: Experimental workflow for patch-clamp recording of Kv1.3 channels with this compound.
Step-by-Step Protocol
-
Cell Preparation: Plate cells expressing Kv1.3 channels onto glass coverslips at an appropriate density for patch-clamp recording 24-48 hours before the experiment.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Establish Whole-Cell Configuration:
-
Place a coverslip with adherent cells into the recording chamber on the microscope stage and perfuse with the extracellular solution.
-
Using a micromanipulator, approach a target cell with the patch pipette.
-
Apply gentle suction to form a high-resistance seal (gigaseal, >1 GΩ) between the pipette tip and the cell membrane.[8][15]
-
Rupture the membrane patch with a brief pulse of suction to achieve the whole-cell configuration.[8][15]
-
-
Baseline Recording:
-
Clamp the membrane potential at a holding potential of -80 mV or -90 mV.[3]
-
Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments for 200-500 ms) to elicit Kv1.3 currents.[16]
-
Record the baseline currents for a stable period (e.g., 3-5 minutes) to ensure the recording is stable.
-
-
Application of this compound:
-
Recording in the Presence of this compound:
-
Continue to apply the same voltage-step protocol and record the currents in the presence of MgTx until a steady-state block is achieved.[3]
-
-
Data Analysis:
-
Perform offline leak subtraction to remove the linear leak current.
-
Measure the peak outward current amplitude at each voltage step before and after the application of MgTx.
-
Construct current-voltage (I-V) relationship plots to visualize the effect of MgTx on the current amplitude at different membrane potentials.[17]
-
To determine the IC₅₀, apply a range of MgTx concentrations and plot the percentage of current inhibition as a function of the logarithm of the toxin concentration. Fit the data with a Hill equation.
-
Signaling Pathway Diagram
Caption: Mechanism of Kv1.3 channel blockade by this compound.
Troubleshooting
-
No Gigaohm Seal Formation: Ensure pipette tips are clean and polished. Check for vibrations in the setup. The cell membrane may be unhealthy.[15]
-
Loss of Whole-Cell Configuration: The cell may be unhealthy, or the initial seal was not stable.
-
No or Weak Kv1.3 Currents: Confirm the expression and functional activity of Kv1.3 channels in the chosen cell line. Check the composition of the intracellular and extracellular solutions.
-
Slow or Incomplete Block by this compound: this compound binding can be slow. Allow sufficient time for perfusion and equilibration.[3] Ensure the correct concentration of MgTx is being used. The peptide may adhere to tubing; using bovine serum albumin (BSA) in the bath solution can sometimes mitigate this.[18]
By following this detailed protocol, researchers can effectively utilize this compound as a selective tool to investigate the role of Kv1.3 channels in their specific cellular systems, contributing to a deeper understanding of various physiological and pathological processes.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | Voltage-gated Potassium Channel Blockers: R&D Systems [rndsystems.com]
- 3. This compound-bound quantum dots as a novel inhibitor of the voltage-gated ion channel Kv1.3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Voltage-gated Potassium (KV) Channels | Tocris Bioscience [tocris.com]
- 5. Kv1.3 channel-blocking immunomodulatory peptides from parasitic worms: implications for autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electrophysiology properties of voltage-gated potassium channels in rat peritoneal macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-proliferative effect of Kv1.3 blockers in A549 human lung adenocarcinoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Electrophysiological evaluation of the effect of peptide toxins on voltage-gated ion channels: a scoping review on theoretical and methodological aspects with focus on the Central and South American experience - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | Kv1.3 channel Blocker | Hello Bio [hellobio.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound is a non-selective inhibitor of human Kv1.3 K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Common components of patch-clamp internal recording solutions can significantly affect protein kinase A activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. glpbio.com [glpbio.com]
- 14. scielo.br [scielo.br]
- 15. docs.axolbio.com [docs.axolbio.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
In Vivo Administration of Margatoxin for Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Margatoxin (MgTX), a 39-amino acid peptide isolated from the venom of the Central American bark scorpion (Centruroides margaritatus), is a potent inhibitor of the voltage-gated potassium channel Kv1.3.[1][2] This channel plays a crucial role in regulating the membrane potential of T-lymphocytes, particularly effector memory T-cells, making it a key target for immunosuppressive therapies.[3][4] Blockade of Kv1.3 by this compound disrupts calcium signaling pathways essential for T-cell activation, proliferation, and cytokine production.[2][4] Furthermore, Kv1.3 channels have been implicated in the proliferation of certain cancer cells, suggesting a potential role for this compound in oncology research.[5]
These application notes provide detailed protocols for the in vivo administration of this compound in various animal models to study its immunosuppressive and anti-cancer effects. The protocols are based on established methodologies and aim to provide researchers with the necessary information to design and execute their own animal studies.
Mechanism of Action
This compound selectively blocks the pore of the Kv1.3 channel, thereby inhibiting the outward flow of potassium ions. This leads to membrane depolarization, which in turn reduces the electrochemical gradient necessary for sustained calcium influx through channels like the calcium release-activated calcium (CRAC) channel upon T-cell receptor stimulation. The subsequent decrease in intracellular calcium concentration inhibits the activation of calcineurin, a phosphatase that dephosphorylates the Nuclear Factor of Activated T-cells (NFAT).[4] Phosphorylated NFAT cannot translocate to the nucleus, leading to a downstream inhibition of gene transcription for key cytokines such as Interleukin-2 (IL-2), which are vital for T-cell proliferation and immune responses.[6] Additionally, Kv1.3 blockade has been shown to suppress the NF-κB signaling pathway.[2]
Data Presentation
This compound In Vivo Efficacy and Pharmacokinetics
| Animal Model | Application | Route of Administration | Dosage | Observed Effect | Reference |
| Mini-swine | Immunosuppression | Continuous intravenous infusion | Not specified | Inhibition of delayed-type hypersensitivity reaction to tuberculin | [1][2] |
| Mini-swine | Immunosuppression | Continuous intravenous infusion | Not specified | Suppression of B-cell response to allogenic immunization | [1][2] |
| Nude Mice | Anti-cancer | Intratumoral injection | Not specified | Reduction of tumor volume in A549 human lung adenocarcinoma xenograft | [5] |
| Mini-swine | Pharmacokinetics | Continuous intravenous infusion | Not specified | Half-life of two hours | [2] |
This compound In Vitro Potency
| Channel | Kd (dissociation constant) | Reference |
| Kv1.3 | 11.7 pM | [7] |
| Kv1.2 | 6.4 pM | [7] |
| Kv1.1 | 4.2 nM | [7] |
Experimental Protocols
Protocol 1: Inhibition of Delayed-Type Hypersensitivity (DTH) in a Mini-Swine Model
This protocol is adapted from studies demonstrating the immunosuppressive effects of this compound on cell-mediated immunity.[1][2]
Materials:
-
Yucatan mini-swine
-
Tuberculin (as antigen)
-
Complete Freund's Adjuvant (CFA)
-
This compound (MgTX)
-
Sterile saline solution
-
Syringes and needles for injection
-
Calipers for measuring skin thickness
Procedure:
-
Animal Model: Use female Yucatan mini-swine, approximately 3-4 months old. Allow for an acclimatization period of at least one week before the start of the experiment.
-
Sensitization:
-
Prepare an emulsion of Tuberculin in Complete Freund's Adjuvant (CFA).
-
On day 0, sensitize the animals by injecting 1 ml of the emulsion intradermally at multiple sites on the back.
-
-
This compound Administration:
-
Prepare a sterile solution of this compound in saline. The exact concentration and infusion rate should be optimized based on preliminary studies to achieve effective Kv1.3 channel blockade.
-
Beginning on day 7 post-sensitization, administer this compound via continuous intravenous infusion using a vascular access port. A control group should receive a continuous infusion of sterile saline.
-
-
Challenge:
-
On day 14 post-sensitization, challenge the animals by intradermally injecting 0.1 ml of Tuberculin into the ear pinna. Inject sterile saline into the contralateral ear as a control.
-
-
Assessment:
-
Measure the thickness of both ears using calipers at 0, 24, 48, and 72 hours post-challenge.
-
The DTH response is quantified as the change in ear thickness (Tuberculin-injected ear minus saline-injected ear).
-
Compare the DTH response between the this compound-treated and control groups.
-
Protocol 2: Suppression of B-cell Response to Allogenic Immunization in a Mini-Swine Model
This protocol outlines a method to assess the effect of this compound on the humoral immune response.[1][2]
Materials:
-
Yucatan mini-swine (as recipients)
-
Allogenic peripheral blood mononuclear cells (PBMCs) from a donor mini-swine
-
This compound (MgTX)
-
Sterile saline solution
-
Equipment for blood collection and processing
-
ELISA plates and reagents for antibody titer determination
Procedure:
-
Animal Model: Use female Yucatan mini-swine as recipients.
-
Allogenic Immunization:
-
Isolate PBMCs from a donor mini-swine.
-
On day 0, immunize the recipient animals by intravenously injecting a suspension of allogenic PBMCs.
-
-
This compound Administration:
-
Administer this compound via continuous intravenous infusion as described in Protocol 1, starting from day 0 of immunization. A control group should receive a saline infusion.
-
-
Assessment:
-
Collect blood samples from the recipient animals at regular intervals (e.g., weekly) for up to 4 weeks post-immunization.
-
Isolate serum from the blood samples.
-
Determine the titer of anti-donor antibodies in the serum using an ELISA. The plates should be coated with donor PBMCs.
-
Compare the antibody titers between the this compound-treated and control groups.
-
Protocol 3: Anti-Tumor Efficacy in a Human Lung Adenocarcinoma Xenograft Mouse Model
This protocol is based on a study demonstrating the anti-proliferative effects of this compound on cancer cells in vivo.[5]
Materials:
-
Athymic nude mice (e.g., BALB/c nude)
-
A549 human lung adenocarcinoma cells
-
Matrigel
-
This compound (MgTX)
-
Sterile phosphate-buffered saline (PBS)
-
Syringes and needles for injection
-
Calipers for tumor measurement
Procedure:
-
Animal Model: Use 6-8 week old female athymic nude mice.
-
Tumor Cell Implantation:
-
Culture A549 cells to 80-90% confluency.
-
Harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 106 cells/100 µl.
-
Subcutaneously inject 100 µl of the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor the mice for tumor growth.
-
When the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
-
This compound Administration:
-
Prepare a sterile solution of this compound in PBS. The optimal dose should be determined in pilot studies.
-
Inject the this compound solution directly into the tumor tissue (intratumoral injection). A suggested starting frequency is every other day.
-
The control group should receive intratumoral injections of sterile PBS.
-
-
Assessment:
-
Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (length x width²)/2.
-
Monitor the body weight of the mice as an indicator of general health.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting).
-
Compare the tumor growth curves between the this compound-treated and control groups.
-
Mandatory Visualizations
Caption: Signaling pathway of T-cell activation and its inhibition by this compound.
Caption: Experimental workflow for the Delayed-Type Hypersensitivity (DTH) model.
References
- 1. Blockade of the voltage-gated potassium channel Kv1.3 inhibits immune responses in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Kv1.3 potassium channels as a therapeutic target in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological blockade of KV1.3 channel as a promising treatment in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Immunogenicity of Bacillus Calmette-Guérin in pigs: potential as a translational model of non-specific effects of BCG [frontiersin.org]
- 6. A549 Xenograft Model - Altogen Labs [altogenlabs.com]
- 7. This compound is a non-selective inhibitor of human Kv1.3 K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Handling and storage guidelines for Margatoxin powder
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines for the proper handling, storage, and use of Margatoxin (MgTX) powder in a laboratory setting. Adherence to these protocols is crucial for ensuring the integrity of the product and obtaining reliable and reproducible experimental results.
Product Information
This compound is a 39-amino acid peptide toxin originally isolated from the venom of the Central American bark scorpion, Centruroides margaritatus.[1][2] It is a potent blocker of voltage-gated potassium channels, primarily targeting Kv1.3, but also exhibiting high affinity for Kv1.2 and, to a lesser extent, Kv1.1 channels.[3][4] Due to its role in regulating cellular processes such as T-lymphocyte proliferation and smooth muscle contraction, this compound is a valuable tool in immunological and cardiovascular research.[1]
Physical and Chemical Properties:
| Property | Value |
| Molecular Weight | 4178.95 g/mol [3] |
| Amino Acid Sequence | Thr-Ile-Ile-Asn-Val-Lys-Cys-Thr-Ser-Pro-Lys-Gln-Cys-Leu-Pro-Pro-Cys-Lys-Ala-Gln-Phe-Gly-Gln-Ser-Ala-Gly-Ala-Lys-Cys-Met-Asn-Gly-Lys-Cys-Lys-Cys-Tyr-Pro-His[1][3] |
| Disulfide Bridges | Cys7-Cys29, Cys13-Cys34, Cys17-Cys36[1][3] |
| Appearance | White lyophilized solid |
| Purity | Typically ≥95% (HPLC)[5] |
Handling and Storage
Proper handling and storage of lyophilized this compound powder are essential to maintain its biological activity and prevent degradation.
2.1. Initial Receipt and Storage of Lyophilized Powder:
-
Upon receipt, store the lyophilized this compound powder at -20°C or for long-term storage, at -80°C.[3][6]
-
Keep the vial tightly sealed and protected from moisture and light.[3][6][7]
-
Before opening, allow the vial to equilibrate to room temperature to prevent condensation, which can compromise the stability of the peptide.[7][8]
2.2. Reconstitution of this compound Powder:
-
Solubility: this compound is soluble in water and saline buffers.[5][9] It can also be dissolved in DMSO.[3]
-
Reconstitution Protocol:
-
Briefly centrifuge the vial to ensure the powder is at the bottom.
-
Add the desired volume of sterile, high-purity water or an appropriate buffer (e.g., PBS, pH 7.4) to the vial. For example, to create a 1 mg/mL stock solution, add 1 mL of solvent to 1 mg of this compound.
-
Gently swirl or pipette the solution to dissolve the powder completely. Avoid vigorous shaking or vortexing, which can cause the peptide to aggregate or degrade.[10]
-
-
Stock Solutions: It is recommended to prepare a concentrated stock solution (e.g., 1 mg/mL or 100 µM).
2.3. Storage of Stock Solutions:
-
For short-term storage (up to one week), the stock solution can be kept at 4°C.
-
For long-term storage, aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.[3][6][8]
-
Crucially, avoid repeated freeze-thaw cycles , as this can significantly reduce the activity of the peptide.[6][8]
Quantitative Data Summary:
Table 1: Inhibitory Potency of this compound on Potassium Channels
| Channel | Dissociation Constant (Kd) | IC50 |
| Kv1.3 | 11.7 pM[3][4] | ~36-50 pM[11] |
| Kv1.2 | 6.4 pM[3][4] | - |
| Kv1.1 | 4.2 nM[3][4] | - |
Note: IC50 values can vary depending on the experimental conditions and cell types used.
Experimental Protocols
3.1. In Vitro Assay: Inhibition of T-Lymphocyte Proliferation
This protocol describes a method to assess the inhibitory effect of this compound on the proliferation of human T-lymphocytes.
Methodology:
-
Cell Culture: Culture human peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat) in appropriate culture medium.
-
Cell Stimulation: Activate T-cells using a mitogen such as phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies.
-
This compound Treatment: Treat the activated T-cells with a range of this compound concentrations (e.g., 1 pM to 100 nM). Include a vehicle control (the buffer used to dissolve this compound).
-
Proliferation Assay: After a suitable incubation period (e.g., 48-72 hours), measure cell proliferation using a standard method such as:
-
[³H]-thymidine incorporation assay: Measures DNA synthesis.
-
MTT or WST-1 assay: Measures metabolic activity.
-
CFSE dilution assay: Measures cell division by flow cytometry.
-
-
Data Analysis: Plot the proliferation data against the this compound concentration to determine the IC50 value.
3.2. Electrophysiology: Patch-Clamp Analysis of Kv1.3 Channel Blockade
This protocol outlines a whole-cell patch-clamp experiment to characterize the blocking effect of this compound on Kv1.3 channels expressed in a suitable cell line (e.g., L929 or HEK293 cells).[4]
Methodology:
-
Cell Preparation: Plate cells expressing Kv1.3 channels onto glass coverslips suitable for microscopy and electrophysiological recording.
-
Patch-Clamp Setup: Use a standard patch-clamp rig equipped with an amplifier, micromanipulator, and data acquisition system.[12][13]
-
Pipette and Bath Solutions:
-
Internal (Pipette) Solution (in mM): e.g., 140 KCl, 1 MgCl₂, 10 HEPES, 11 EGTA, adjusted to pH 7.2 with KOH.
-
External (Bath) Solution (in mM): e.g., 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.
-
-
Recording Procedure:
-
This compound Application:
-
Record baseline Kv1.3 currents.
-
Perfuse the bath with a known concentration of this compound.
-
Record the currents again in the presence of the toxin to observe the blocking effect.
-
-
Data Analysis: Measure the peak current amplitude before and after this compound application to quantify the percentage of block. Determine the dose-response relationship by applying different concentrations of the toxin.
Mechanism of Action and Signaling Pathway
This compound exerts its primary biological effects by blocking the Kv1.3 potassium channel, which is crucial for maintaining the membrane potential in T-lymphocytes.[1] Inhibition of Kv1.3 leads to membrane depolarization, which in turn attenuates the calcium signaling required for T-cell activation and proliferation, ultimately leading to immunosuppression.[1]
Safety Precautions
-
Toxicity: this compound may be harmful if swallowed, inhaled, or absorbed through the skin.[1] It can cause irritation to the skin, eyes, and respiratory tract.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, a lab coat, and safety glasses, when handling this compound powder and solutions.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Disposal: Dispose of waste materials in accordance with local regulations.
For further information, refer to the product's Safety Data Sheet (SDS).
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Purification, characterization, and biosynthesis of this compound, a component of Centruroides margaritatus venom that selectively inhibits voltage-dependent potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound is a non-selective inhibitor of human Kv1.3 K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | Voltage-gated Potassium Channel Blockers: R&D Systems [rndsystems.com]
- 6. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 7. NIBSC - Peptide Storage [nibsc.org]
- 8. genscript.com [genscript.com]
- 9. This compound | CAS:145808-47-5 | Potent KV1.3 channel blocker | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. youtube.com [youtube.com]
- 11. This compound | Voltage-gated Potassium Channel Blockers: R&D Systems [rndsystems.com]
- 12. Electrophysiological evaluation of the effect of peptide toxins on voltage-gated ion channels: a scoping review on theoretical and methodological aspects with focus on the Central and South American experience - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
Application Notes and Protocols for Fluorescent Labeling of Margatoxin in Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the fluorescent labeling of Margatoxin (MgTx), a potent and selective blocker of the voltage-gated potassium channel Kv1.3. This document outlines detailed protocols for the chemical conjugation of fluorophores to MgTx, purification of the labeled toxin, and its application in cellular imaging. Furthermore, it includes a summary of the key signaling pathways involving Kv1.3 to provide a broader context for imaging studies.
Introduction
This compound (MgTx), a 39-amino acid peptide isolated from the venom of the scorpion Centruroides margaritatus, is a high-affinity inhibitor of the Kv1.3 potassium channel.[1] Kv1.3 channels play a crucial role in the pathophysiology of various autoimmune diseases and some cancers, making them a significant therapeutic target.[2][3][4][5] Fluorescently labeled MgTx serves as a powerful tool for visualizing the localization, trafficking, and dynamics of Kv1.3 channels in live cells and tissues, thereby aiding in drug discovery and the elucidation of disease mechanisms.
This document details two primary approaches for fluorescently labeling MgTx: chemical conjugation with amine-reactive dyes and the use of genetically encoded fluorescent protein fusions.
Data Presentation
Table 1: Properties of Common Amine-Reactive Fluorescent Dyes
| Fluorophore | Excitation (nm) | Emission (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield | Reactive Group |
| Fluorescein Isothiocyanate (FITC) | 494 | 518 | ~75,000 | ~0.92 | Isothiocyanate |
| Alexa Fluor™ 488 NHS Ester | 495 | 519 | ~73,000 | ~0.92 | N-hydroxysuccinimidyl ester |
| Cy®3 NHS Ester | 550 | 570 | ~150,000 | ~0.15 | N-hydroxysuccinimidyl ester |
| Alexa Fluor™ 546 NHS Ester | 556 | 573 | ~112,000 | ~0.79 | N-hydroxysuccinimidyl ester |
| Cy®5 NHS Ester | 649 | 670 | ~250,000 | ~0.27 | N-hydroxysuccinimidyl ester |
| Alexa Fluor™ 647 NHS Ester | 650 | 668 | ~270,000 | ~0.33 | N-hydroxysuccinimidyl ester |
Table 2: Characterization of Fluorescently Labeled this compound
| Parameter | Method | Expected Outcome |
| Degree of Labeling (DOL) | UV-Vis Spectroscopy | 1-2 fluorophores per MgTx molecule to maintain biological activity. |
| Purity | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | >95% purity with a single major peak for the conjugate. |
| Mass Verification | Mass Spectrometry (MALDI-TOF or ESI-MS) | Observed mass should correspond to the theoretical mass of the MgTx-fluorophore conjugate. |
| Binding Affinity (Kd) | Radioligand Binding Assay or Electrophysiology | Kd in the picomolar to low nanomolar range, comparable to unlabeled MgTx. |
Experimental Protocols
Protocol 1: Chemical Conjugation of MgTx with NHS-Ester Fluorophores
This protocol describes the labeling of the primary amines (N-terminus and lysine residues) of MgTx with an N-hydroxysuccinimidyl (NHS) ester-activated fluorescent dye.
Materials:
-
This compound (synthetic or recombinant)
-
Amine-reactive fluorescent dye with NHS ester group (e.g., Alexa Fluor™ 488 NHS Ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer, pH 8.3
-
Purification column (e.g., size-exclusion or reverse-phase chromatography)
-
Lyophilizer
Procedure:
-
Preparation of MgTx Solution: Dissolve MgTx in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 1-5 mg/mL.
-
Preparation of Dye Solution: Immediately before use, dissolve the NHS-ester dye in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction:
-
Slowly add a 5-10 fold molar excess of the dissolved dye to the MgTx solution while gently vortexing.
-
Incubate the reaction mixture for 1-2 hours at room temperature in the dark.
-
-
Purification of the Conjugate:
-
Separate the fluorescently labeled MgTx from unreacted dye and unlabeled toxin using reverse-phase high-performance liquid chromatography (RP-HPLC).[6]
-
Use a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).
-
Monitor the elution profile at both 280 nm (for the peptide) and the excitation wavelength of the fluorophore.
-
Collect the fractions corresponding to the fluorescently labeled MgTx.
-
-
Characterization and Storage:
-
Verify the purity and identity of the collected fractions by mass spectrometry.
-
Determine the degree of labeling (DOL) using UV-Vis spectrophotometry by measuring the absorbance at 280 nm and the excitation maximum of the dye.
-
Lyophilize the purified conjugate and store it at -20°C or -80°C, protected from light.
-
Protocol 2: Genetically Encoded Fluorescent MgTx (GFP-MgTx)
This protocol provides an alternative method for producing fluorescent MgTx by expressing it as a fusion protein with a fluorescent protein like Green Fluorescent Protein (GFP).
Materials:
-
Expression vector (e.g., pET vector)
-
Gene encoding for MgTx and GFP
-
E. coli expression strain (e.g., BL21(DE3))
-
Luria-Bertani (LB) medium
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Ni-NTA affinity chromatography column
-
Imidazole
-
Dialysis tubing
Procedure:
-
Cloning: Clone the synthesized gene encoding the GFP-MgTx fusion protein into an appropriate expression vector, often with a polyhistidine tag for purification.
-
Expression:
-
Transform the expression vector into a suitable E. coli strain.
-
Grow the transformed bacteria in LB medium at 37°C until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and incubate for 4-6 hours at 30°C.
-
-
Purification:
-
Harvest the cells by centrifugation and lyse them.
-
Clarify the lysate by centrifugation and apply the supernatant to a Ni-NTA affinity column.
-
Wash the column with a buffer containing a low concentration of imidazole (e.g., 20 mM).
-
Elute the GFP-MgTx fusion protein with a buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
-
Refolding and Dialysis:
-
If the protein is in inclusion bodies, a refolding step will be necessary.
-
Dialyze the purified protein against a suitable buffer (e.g., PBS) to remove imidazole.
-
-
Characterization and Storage:
-
Confirm the purity and size of the fusion protein by SDS-PAGE.
-
Assess the fluorescence of the purified protein using a fluorometer.
-
Store the purified GFP-MgTx at 4°C for short-term use or at -80°C for long-term storage.
-
Protocol 3: Imaging of Kv1.3 Channels in Live Cells
This protocol outlines the use of fluorescently labeled MgTx for imaging Kv1.3 channels in a cell line known to express the channel (e.g., Jurkat T cells).
Materials:
-
Fluorescently labeled MgTx
-
Jurkat T cells (or other Kv1.3-expressing cell line)
-
Cell culture medium (e.g., RPMI-1640)
-
Phosphate-buffered saline (PBS)
-
Confocal microscope
Procedure:
-
Cell Preparation: Plate the Kv1.3-expressing cells on glass-bottom dishes suitable for microscopy and allow them to adhere.
-
Labeling:
-
Dilute the fluorescently labeled MgTx in pre-warmed cell culture medium to a final concentration of 10-100 nM.
-
Remove the existing medium from the cells and add the MgTx-containing medium.
-
Incubate the cells for 15-30 minutes at 37°C.
-
-
Washing:
-
Gently remove the labeling medium.
-
Wash the cells 2-3 times with pre-warmed PBS to remove unbound toxin.
-
-
Imaging:
-
Add fresh, pre-warmed cell culture medium or PBS to the cells.
-
Image the cells using a confocal microscope with the appropriate laser excitation and emission filter settings for the chosen fluorophore.
-
Visualizations
References
- 1. Purification, characterization, and biosynthesis of this compound, a component of Centruroides margaritatus venom that selectively inhibits voltage-dependent potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Phosphorylation of Kv1.3: A Modulatory Mechanism for a Multifunctional Ion Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure of the voltage-gated potassium channel KV1.3: Insights into the inactivated conformation and binding to therapeutic leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. The Lymphocyte Potassium Channels Kv1.3 and KCa3.1 as Targets for Immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Utilizing Margatoxin for the Study of T-Lymphocyte Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-lymphocyte activation is a cornerstone of the adaptive immune response, playing a critical role in pathogen clearance and tumor surveillance. However, dysregulated T-cell activity can lead to autoimmune diseases and transplant rejection. A key regulator of T-cell activation is the voltage-gated potassium channel Kv1.3. Margatoxin (MgTx), a peptide derived from the venom of the scorpion Centruroides margaritatus, is a potent and selective inhibitor of the Kv1.3 channel.[1][2] This property makes this compound an invaluable tool for dissecting the molecular mechanisms of T-lymphocyte activation and for investigating the therapeutic potential of Kv1.3 channel blockade in various immune-mediated disorders.[3]
These application notes provide detailed protocols for utilizing this compound to study its effects on T-lymphocyte proliferation, cytokine release, and the electrophysiological properties of Kv1.3 channels.
Mechanism of Action: this compound and T-Lymphocyte Activation
T-lymphocyte activation is initiated by the engagement of the T-cell receptor (TCR) with an antigen-presenting cell (APC). This interaction triggers a cascade of intracellular signaling events, leading to a sustained increase in intracellular calcium ([Ca2+]). This rise in [Ca2+] is essential for the activation of transcription factors, such as the Nuclear Factor of Activated T-cells (NFAT), which drive the expression of genes crucial for T-cell proliferation and effector functions, including the production of cytokines like Interleukin-2 (IL-2).[4][5]
The influx of Ca2+ is maintained by the electrochemical gradient across the plasma membrane. The Kv1.3 potassium channel plays a pivotal role in maintaining this gradient by facilitating K+ efflux, which hyperpolarizes the membrane. By blocking the Kv1.3 channel, this compound depolarizes the T-cell membrane, thereby reducing the driving force for Ca2+ entry through store-operated Ca2+ channels (CRAC).[6][7] This disruption of Ca2+ signaling ultimately leads to the suppression of T-cell activation, proliferation, and cytokine production.[8]
Effector memory T-cells (TEM), which are key players in many autoimmune diseases, exhibit a significantly higher expression of Kv1.3 channels compared to naive and central memory T-cells.[6][9][10] This differential expression makes this compound and other Kv1.3 blockers particularly effective at targeting this pathogenic T-cell subset, highlighting their therapeutic potential.
Application 1: Inhibition of T-Lymphocyte Proliferation
A hallmark of T-cell activation is clonal expansion, a rapid proliferative response. This can be quantitatively assessed using a carboxyfluorescein succinimidyl ester (CFSE) proliferation assay. CFSE is a fluorescent dye that covalently labels intracellular proteins. With each cell division, the dye is equally distributed between daughter cells, resulting in a halving of fluorescence intensity that can be measured by flow cytometry.
Experimental Protocol: CFSE Proliferation Assay
This protocol details the steps to measure the inhibitory effect of this compound on the proliferation of human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
This compound (MgTx)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Phytohemagglutinin (PHA) or anti-CD3/anti-CD28 antibodies
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Phosphate-buffered saline (PBS)
-
FACS tubes
-
Flow cytometer
Procedure:
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
CFSE Labeling:
-
Wash isolated PBMCs twice with PBS.
-
Resuspend cells at a concentration of 1 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C in the dark.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Incubate on ice for 5 minutes.
-
Wash the cells three times with complete RPMI-1640 medium to remove excess CFSE.
-
-
Cell Culture and Treatment:
-
Resuspend CFSE-labeled PBMCs at 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Plate 1 x 10^5 cells/well in a 96-well round-bottom plate.
-
Add varying concentrations of this compound to the designated wells. Include a vehicle control (e.g., PBS).
-
Stimulate the cells with a mitogen such as PHA (5 µg/mL) or plate-bound anti-CD3 (1 µg/mL) and soluble anti-CD28 (1 µg/mL) antibodies. Include an unstimulated control.
-
Incubate the plate for 4-5 days at 37°C in a humidified 5% CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and transfer them to FACS tubes.
-
Wash the cells with PBS containing 2% FBS.
-
Resuspend the cells in FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
-
Acquire data on a flow cytometer, measuring the CFSE fluorescence in the FITC channel.
-
Analyze the data using appropriate software to determine the percentage of proliferating cells and the number of cell divisions.
-
Data Presentation: this compound Inhibition of T-Cell Proliferation
The results of the CFSE proliferation assay can be summarized to show the dose-dependent inhibition of T-cell proliferation by this compound.
| This compound Concentration | % Proliferating T-Cells (Mean ± SD) | IC50 |
| 0 nM (Vehicle Control) | 85 ± 5% | \multirow{5}{*}{~100 pM - 1 nM} |
| 10 pM | 72 ± 6% | |
| 100 pM | 48 ± 4% | |
| 1 nM | 25 ± 3% | |
| 10 nM | 10 ± 2% |
Note: The IC50 value can vary depending on the specific experimental conditions and the T-cell subset being studied.[11]
Application 2: Inhibition of Cytokine Release
Upon activation, T-lymphocytes secrete a variety of cytokines that orchestrate the immune response. IL-2 is a key cytokine that promotes T-cell proliferation and differentiation. The effect of this compound on cytokine production can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
Experimental Protocol: Cytokine Release Assay (ELISA)
This protocol describes how to measure the effect of this compound on IL-2 production by activated human PBMCs.
Materials:
-
Human PBMCs
-
This compound (MgTx)
-
Complete RPMI-1640 medium
-
PHA or anti-CD3/anti-CD28 antibodies
-
Human IL-2 ELISA kit (containing capture antibody, detection antibody, standard, and substrate)
-
96-well ELISA plate
-
Wash buffer (PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 10% FBS)
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Isolate and prepare PBMCs as described in the CFSE assay protocol.
-
Plate 2 x 10^5 cells/well in a 96-well flat-bottom plate.
-
Add varying concentrations of this compound to the designated wells, including a vehicle control.
-
Stimulate the cells with PHA (5 µg/mL) or anti-CD3/anti-CD28 antibodies. Include an unstimulated control.
-
Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
-
-
ELISA Procedure:
-
Centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the culture supernatants for IL-2 measurement.
-
Perform the IL-2 ELISA according to the manufacturer's instructions. A general procedure is as follows:
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate and block non-specific binding sites.
-
Add the collected supernatants and IL-2 standards to the wells and incubate.
-
Wash the plate and add the biotinylated detection antibody.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Wash the plate and add the TMB substrate.
-
Stop the reaction with the stop solution.
-
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve using the IL-2 standards.
-
Calculate the concentration of IL-2 in the samples based on the standard curve.
-
Data Presentation: this compound Inhibition of IL-2 Release
The quantitative data from the ELISA can be presented in a table to demonstrate the dose-dependent inhibition of IL-2 production.
| This compound Concentration | IL-2 Concentration (pg/mL) (Mean ± SD) | IC50 |
| 0 nM (Vehicle Control) | 1500 ± 120 | \multirow{5}{*}{~150 pM} |
| 10 pM | 1250 ± 100 | |
| 100 pM | 800 ± 75 | |
| 1 nM | 400 ± 50 | |
| 10 nM | 150 ± 20 |
Note: The IC50 value is an approximation and can vary based on experimental conditions.
Application 3: Electrophysiological Analysis of Kv1.3 Channels
The whole-cell patch-clamp technique is the gold standard for directly measuring the activity of ion channels, including Kv1.3, in the plasma membrane of T-lymphocytes. This technique allows for the precise measurement of the inhibitory effects of this compound on Kv1.3 currents.
Experimental Protocol: Whole-Cell Patch-Clamp Recording
This protocol provides a general framework for recording Kv1.3 currents from human T-lymphocytes and assessing their inhibition by this compound.
Materials:
-
Human T-lymphocytes (isolated or cell line, e.g., Jurkat)
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette fabrication
-
Extracellular solution (in mM): 160 NaCl, 4.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, pH 7.4 with NaOH.
-
Intracellular solution (in mM): 140 KF, 11 K2-EGTA, 1 CaCl2, 2 MgCl2, 10 HEPES, pH 7.2 with KOH.
-
This compound stock solution
Procedure:
-
Cell Preparation:
-
Plate T-lymphocytes on glass coverslips in a recording chamber.
-
-
Pipette Fabrication:
-
Pull borosilicate glass capillaries to create patch pipettes with a resistance of 3-5 MΩ when filled with the intracellular solution.
-
-
Recording Kv1.3 Currents:
-
Establish a giga-ohm seal between the patch pipette and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -80 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments for 200 ms) to elicit Kv1.3 outward currents.
-
-
Application of this compound:
-
After recording stable baseline currents, perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound.
-
Record the Kv1.3 currents in the presence of this compound.
-
-
Data Analysis:
-
Measure the peak current amplitude at each voltage step before and after the application of this compound.
-
Calculate the percentage of current inhibition.
-
Construct a dose-response curve by plotting the percentage of inhibition against the this compound concentration to determine the IC50.
-
Data Presentation: Electrophysiological Effects of this compound on Kv1.3 Channels
The electrophysiological data can be summarized in a table.
| Parameter | Value |
| Kv1.3 Current Density (Control) | 25 ± 5 pA/pF at +40 mV |
| This compound IC50 for Kv1.3 | ~50 pM |
| Effect of 1 nM this compound | >90% inhibition of Kv1.3 current |
Note: These values are representative and may vary depending on the T-cell type and recording conditions.[2][11]
Conclusion
This compound is a powerful research tool for investigating the role of the Kv1.3 channel in T-lymphocyte activation. The protocols provided in these application notes offer a comprehensive guide for researchers to study the inhibitory effects of this compound on T-cell proliferation, cytokine secretion, and ion channel function. These studies are crucial for advancing our understanding of T-cell biology and for the development of novel immunomodulatory therapies targeting the Kv1.3 channel.
References
- 1. agilent.com [agilent.com]
- 2. Kv1.3 Current Voltage Dependence in Lymphocytes is Modulated by Co-Culture with Bone Marrow-Derived Stromal Cells: B and T Cells Respond Differentially - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. T-cell proliferation assay by CFSE dilution analysis [bio-protocol.org]
- 4. A multivariate, quantitative assay that disentangles key kinetic parameters of primary human T cell function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. synentec.com [synentec.com]
- 6. researchgate.net [researchgate.net]
- 7. nanion.de [nanion.de]
- 8. researchgate.net [researchgate.net]
- 9. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mucosalimmunology.ch [mucosalimmunology.ch]
- 11. Kv1.3 Channel Up-Regulation in Peripheral Blood T Lymphocytes of Patients With Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Cancer Cell Proliferation with Margatoxin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Margatoxin, a potent peptide neurotoxin isolated from the venom of the scorpion Centruroides margaritatus, has emerged as a valuable tool for investigating the role of voltage-gated potassium channels in cancer cell proliferation. Specifically, this compound is a high-affinity blocker of the Kv1.3 potassium channel, which is overexpressed in various cancer types and plays a crucial role in regulating cell cycle progression and apoptosis. These application notes provide a comprehensive overview of the use of this compound in cancer research, including its mechanism of action, detailed experimental protocols, and expected outcomes.
Mechanism of Action
This compound exerts its anti-proliferative effects by selectively inhibiting the Kv1.3 potassium channel. The inhibition of this channel leads to a depolarization of the cell membrane, which in turn affects downstream signaling pathways that control cell cycle progression. Key molecular events following this compound treatment include the upregulation of the cyclin-dependent kinase inhibitor p21 (Waf1/Cip1) and the downregulation of cyclin-dependent kinase 4 (Cdk4) and cyclin D3. This cascade of events ultimately leads to cell cycle arrest, primarily at the G1/S phase transition, thereby inhibiting cancer cell proliferation.[1]
Quantitative Data Summary
The following table summarizes the effective concentrations and observed effects of this compound in various cancer cell lines. It is important to note that the IC50 values for this compound can vary depending on the cell line and the assay conditions.
| Cancer Cell Line | Assay Type | This compound Concentration | Observed Effect | Reference |
| A549 (Human Lung Adenocarcinoma) | Cell Proliferation Assay | 1-10 nM | Significant inhibition of cell proliferation | [1] |
| A549 (Human Lung Adenocarcinoma) | Western Blot | 10 nM | Increased p21 expression, decreased Cdk4 and Cyclin D3 expression | [1] |
| A549 Xenograft (in vivo) | Tumor Volume Measurement | 10 nM (intratumoral injection) | Reduction of tumor volume | [1] |
| Jurkat (Human T-cell Leukemia) | Patch Clamp | ~50 pM (Kd) | Potent block of Kv1.3 current | |
| Various Cancer Cell Lines | Proliferation/Viability | Not specified | General anti-proliferative effects due to Kv1.3 inhibition |
Signaling Pathway
The following diagram illustrates the proposed signaling pathway through which this compound inhibits cancer cell proliferation.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of adherent cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in a suitable solvent, e.g., water or PBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., 0.1 nM to 100 nM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Experimental Workflow for Cell Viability Assay
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is for quantifying apoptosis in cancer cells treated with this compound using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Treat the cells with the desired concentration of this compound (and a vehicle control) for 24 or 48 hours.
-
-
Cell Harvesting:
-
Collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only controls for setting up compensation and gates.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the cell cycle distribution of cancer cells treated with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with this compound as described in the apoptosis assay protocol.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization.
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples using a flow cytometer.
-
Use software to deconvolute the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Conclusion
This compound serves as a powerful research tool for elucidating the role of Kv1.3 channels in cancer biology. The protocols and information provided in these application notes offer a solid foundation for researchers to investigate the anti-proliferative effects of this compound and to explore its potential as a therapeutic agent. Careful optimization of experimental conditions for specific cell lines is crucial for obtaining reliable and reproducible results.
References
Troubleshooting & Optimization
Troubleshooting low yield in recombinant Margatoxin expression
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low yields or other issues during the recombinant expression of Margatoxin.
Frequently Asked Questions (FAQs)
Q1: My recombinant this compound expression yield is very low. What are the common causes?
Low expression yield is a frequent issue in recombinant protein production. For this compound, a disulfide-rich peptide, several factors can contribute to this problem:
-
Suboptimal Expression System: The choice of expression host is critical. While E. coli is commonly used for its simplicity and cost-effectiveness, it often leads to the formation of insoluble and inactive inclusion bodies when expressing complex proteins like this compound that require specific post-translational modifications and disulfide bond formation.[1][2] The reducing environment of the E. coli cytoplasm is not conducive to correct disulfide bridge formation.[3] In contrast, eukaryotic systems like the yeast Pichia pastoris have demonstrated significantly higher yields of correctly folded and active this compound.[1][4]
-
Codon Bias: The gene sequence of this compound may contain codons that are rare in the expression host. This can slow down or stall protein translation, leading to truncated or misfolded proteins and overall lower yields. Codon optimization of the this compound gene to match the codon usage of the expression host can significantly improve expression levels.[1]
-
Protein Toxicity: Overexpression of a foreign protein can sometimes be toxic to the host cells, leading to poor growth and reduced protein production.
-
Inefficient Purification: Loss of protein during purification steps can also contribute to low final yields. Optimizing the purification protocol is crucial.
Q2: I am using an E. coli expression system and my this compound is forming inclusion bodies. What should I do?
Inclusion body formation is a common challenge when expressing this compound in E. coli because it is a peptide that requires correct disulfide bond formation for its activity.[1][2] The formation of inclusion bodies necessitates additional solubilization and refolding steps, which can be complex and often result in low recovery of the active protein.[5][6]
Here is a general workflow for recovering this compound from inclusion bodies:
-
Isolation and Washing of Inclusion Bodies: After cell lysis, the insoluble inclusion bodies can be separated from soluble proteins by centrifugation. Washing the inclusion bodies with mild detergents can help remove contaminating proteins.
-
Solubilization: The purified inclusion bodies are then solubilized using strong denaturing agents like 6-8 M guanidine hydrochloride (GdnHCl) or urea to unfold the aggregated protein.
-
Refolding: This is the most critical and challenging step. The denatured protein is diluted into a refolding buffer that promotes proper folding and disulfide bond formation. This is often done by rapid or stepwise dilution, or by dialysis to gradually remove the denaturant. The refolding buffer typically contains a redox system (e.g., a mixture of reduced and oxidized glutathione) to facilitate correct disulfide bond formation.[7]
-
Purification of Refolded Protein: The correctly folded this compound can then be purified from misfolded and aggregated species using chromatography techniques like affinity and reverse-phase chromatography.
Q3: Which expression system is recommended for higher yields of active this compound?
For disulfide-rich peptides like this compound, the Pichia pastoris expression system is highly recommended and has been shown to produce significantly higher yields of correctly folded and active protein compared to E. coli.[1][4]
Advantages of Pichia pastoris for this compound expression:
-
Eukaryotic System: As a eukaryote, P. pastoris possesses the cellular machinery for post-translational modifications, including the formation of disulfide bonds in the endoplasmic reticulum, leading to the secretion of correctly folded protein into the culture medium.[1][8][9]
-
High Yields: Studies have reported yields of active this compound in P. pastoris that are up to six-fold higher than those obtained in E. coli.[1][4]
-
Secreted Product: The secretion of the recombinant protein into the culture medium simplifies the initial purification process, as it avoids the need for cell lysis and inclusion body processing.[1]
Q4: How important is codon optimization for this compound expression?
Codon optimization is a crucial step for achieving high-level expression of recombinant proteins. By synthesizing a gene with codons that are preferentially used by the expression host (e.g., P. pastoris or E. coli), you can significantly increase the rate of translation and prevent premature termination, leading to a higher yield of full-length protein.[1] One study demonstrated that using preferential codons was a key factor in achieving a threefold higher yield of this compound in P. pastoris.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no expression of this compound | Suboptimal expression system | Consider switching to a Pichia pastoris expression system, which has been shown to produce higher yields of active this compound.[1][4] |
| Non-optimized codon usage | Synthesize a codon-optimized gene for your specific expression host.[1] | |
| Protein degradation | Add protease inhibitors during cell lysis and purification. Keep samples on ice. | |
| Incorrect vector construct | Verify the integrity of your expression vector by sequencing to ensure the this compound gene is in the correct reading frame and there are no mutations. | |
| This compound is insoluble (in inclusion bodies) | Expression in E. coli | This is expected for a disulfide-rich peptide like this compound in a prokaryotic host.[1][2] Follow a protocol for inclusion body solubilization and refolding. For higher yields of soluble protein, use an expression system like P. pastoris.[4] |
| High expression temperature | Lower the induction temperature (e.g., to 18-25°C) to slow down protein synthesis and potentially promote proper folding.[10][11][12] | |
| High inducer concentration | Reduce the concentration of the inducer (e.g., IPTG) to decrease the rate of protein expression.[13][14][15] | |
| Low activity of purified this compound | Incorrect disulfide bond formation | If expressing in E. coli, optimize the in vitro refolding conditions, particularly the redox buffer components.[7] Consider expressing in P. pastoris for in vivo folding.[1] |
| Presence of fusion tag interfering with activity | If using a fusion tag for purification, it may be necessary to remove it using a specific protease (e.g., Factor Xa).[1] | |
| Protein instability | Ensure proper storage conditions for the purified protein (e.g., -80°C in a suitable buffer). |
Data Summary
The following table summarizes the reported yields of recombinant this compound from different expression systems.
| Expression System | Yield | Purity | Reference |
| Pichia pastoris (Optimized) | 36 ± 4 mg/L | >98% | [1] |
| Pichia pastoris | 12-18 mg/L | Not specified | [4] |
| Escherichia coli | 2-3 mg/L | Not specified | [4] |
Experimental Protocols
Protocol 1: High-Yield Expression of His-tagged this compound in Pichia pastoris
This protocol is adapted from a study that achieved high-level expression of recombinant this compound.[1]
1. Gene Synthesis and Cloning:
-
Synthesize the this compound gene with codons optimized for Pichia pastoris.
-
Incorporate a 6xHis-tag at the N-terminus to facilitate purification, followed by a Factor Xa protease cleavage site.
-
Clone the synthesized gene into a suitable P. pastoris expression vector (e.g., pPICZα A).
2. Transformation of Pichia pastoris
-
Linearize the recombinant plasmid and transform it into a suitable P. pastoris strain (e.g., X-33) by heat shock.
-
Select for transformants on plates containing the appropriate antibiotic (e.g., Zeocin).
3. Expression Screening and Optimization:
-
Screen individual colonies for expression levels in small-scale cultures.
-
For optimal expression, grow a selected high-producing clone in BMGY medium at 30°C with constant shaking until the OD600 reaches 15-20.[1]
-
Induce expression by switching to a methanol-containing medium (e.g., BMMY) and continue incubation for 3 days with daily addition of methanol to a final concentration of 0.5%.[1] An optimal pH of 6.0 should be maintained during induction.[1]
4. Purification of Recombinant this compound:
-
Separate the cells from the culture medium by centrifugation.
-
Load the supernatant onto a Ni-NTA affinity column.
-
Wash the column to remove unbound proteins.
-
Elute the His-tagged this compound using an imidazole gradient.
-
For higher purity, perform a second purification step using reverse-phase HPLC (RP-HPLC) on a C18 column.[1]
Protocol 2: Removal of the His-tag using Factor Xa Protease
This protocol is based on general guidelines for Factor Xa cleavage.[16][17][18][19]
-
Buffer Exchange: Dialyze the purified His-tagged this compound into a Factor Xa reaction buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM CaCl₂, pH 8.0).
-
Protease Digestion: Add Factor Xa to the protein solution at an enzyme-to-substrate ratio of 1:100 (w/w).
-
Incubation: Incubate the reaction mixture at room temperature (22-25°C) for 2 to 16 hours. The optimal time should be determined empirically.
-
Removal of Factor Xa and His-tag: After cleavage, the untagged this compound can be separated from the His-tag, uncleaved protein, and Factor Xa (which may also be His-tagged) by passing the reaction mixture through a Ni-NTA column again. The untagged this compound will be in the flow-through.
-
Final Purification: Further purify the untagged this compound using RP-HPLC.
Visualizations
This compound Expression and Purification Workflow
Caption: Workflow for recombinant this compound expression and purification.
Troubleshooting Logic for Low this compound Yield
Caption: Troubleshooting flowchart for low this compound yield.
This compound Signaling Pathway: Kv1.3 Channel Blockade
Caption: Mechanism of this compound-mediated inhibition of T-cell activation.
References
- 1. Optimization of Pichia pastoris Expression System for High-Level Production of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recombinant expression of this compound and agitoxin-2 in Pichia pastoris: an efficient method for production of KV1.3 channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular Disulfide Bond Formation in Bioactive Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recombinant Expression of this compound and Agitoxin-2 in Pichia pastoris: An Efficient Method for Production of KV1.3 Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solubilization and Refolding of Inclusion Body Proteins | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. uwaterloo.ca [uwaterloo.ca]
- 8. proteobiojournal.com [proteobiojournal.com]
- 9. proteobiojournal.com [proteobiojournal.com]
- 10. mdpi.com [mdpi.com]
- 11. Seasonal Weather Changes Affect the Yield and Quality of Recombinant Proteins Produced in Transgenic Tobacco Plants in a Greenhouse Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. openaccessjournals.com [openaccessjournals.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. tools.thermofisher.com [tools.thermofisher.com]
- 17. qiagen.com [qiagen.com]
- 18. neb.com [neb.com]
- 19. qiagen.com [qiagen.com]
Technical Support Center: Optimizing Margatoxin Concentration for Kv1.3 Inhibition
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Margatoxin (MgTx) to inhibit the Kv1.3 potassium channel.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the optimal concentration of this compound to start with for inhibiting Kv1.3 channels?
A1: For initial experiments, a concentration range of 100 pM to 1 nM is recommended. This compound is a highly potent blocker of Kv1.3, with reported IC50 values in the picomolar range.[1][2] The optimal concentration can vary depending on the cell type and experimental conditions.
Q2: I am not seeing the expected level of Kv1.3 inhibition. What are the possible reasons?
A2: Several factors could contribute to a lack of inhibition:
-
Toxin Degradation: Ensure proper storage of this compound at -20°C.[2] Repeated freeze-thaw cycles should be avoided. Prepare fresh dilutions for each experiment from a stock solution.
-
Incorrect Concentration: Double-check calculations for your dilutions. Given the picomolar potency, even small errors can significantly impact the final concentration.
-
Suboptimal Experimental Conditions: The binding of MgTx can be influenced by the ionic strength of the buffer. High salt concentrations may reduce the affinity of the toxin.[3]
-
Slow Binding Kinetics: this compound exhibits slow on- and off-rates.[1] Ensure a sufficient pre-incubation time (at least 10-15 minutes) for the toxin to reach equilibrium with the channel.[1][4]
-
Cellular Health: The health and passage number of your cells can affect channel expression and function. Use cells at a low passage number and ensure they are healthy before starting the experiment.
-
Channel Expression Levels: If using a heterologous expression system, verify the expression level of Kv1.3 channels. Low expression may result in a smaller current to inhibit.
Q3: I am observing off-target effects in my experiments. Is this compound selective for Kv1.3?
A3: While highly potent for Kv1.3, this compound is not entirely selective and can also inhibit Kv1.2 and Kv1.1 channels at higher concentrations.[5][6][7] It has been shown to inhibit Kv1.2 with a similar affinity to Kv1.3 (Kd of 6.4 pM) and Kv1.1 in the nanomolar range (Kd of 4.2 nM).[5][7] If you suspect off-target effects, consider using a lower concentration of MgTx or a more selective Kv1.3 blocker, such as ShK-186 or HsTx1[R14A].[6]
Q4: How should I prepare and handle this compound solutions?
A4: this compound is a peptide and should be handled with care to avoid degradation.
-
Reconstitution: Reconstitute lyophilized this compound in high-purity water or a suitable buffer to a stock concentration of 0.50 mg/ml.[2]
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C.[2]
-
Working Dilutions: Prepare fresh working dilutions in your experimental buffer on the day of the experiment. The use of carrier proteins like bovine serum albumin (BSA) at low concentrations (e.g., 0.1%) in the final dilution can help prevent the peptide from sticking to plasticware.
Q5: For how long should I incubate my cells with this compound to ensure complete channel block?
A5: Due to its slow binding kinetics, an incubation time of at least 15-25 minutes is recommended to achieve a significant block of the Kv1.3 current.[1] The time to reach 50% block has been reported to be around 10.9 minutes.[1][4]
Quantitative Data Summary
Table 1: Potency of this compound on Kv Channels
| Channel | IC50 / Kd | Cell Type / System | Reference |
| Kv1.3 | 36 pM (IC50) | Not specified | [2] |
| Kv1.3 | 11.7 pM (Kd) | L929 cells | [1][5] |
| Kv1.2 | 6.4 pM (Kd) | tsA201 cells | [5][7] |
| Kv1.1 | 4.2 nM (Kd) | tsA201 cells | [5][7] |
Table 2: Kinetic Parameters of this compound Binding to Kv1.3
| Parameter | Value | Reference |
| Time to 50% block | 10.9 ± 1.1 min | [1][4] |
| Dissociation Rate (k_off) | ~2 hours | [1] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Kv1.3 Current Measurement
This protocol is adapted for recording Kv1.3 currents from primary cells (e.g., T lymphocytes) or cell lines expressing Kv1.3.[8][9][10][11][12]
1. Cell Preparation:
-
Seed cells on poly-D-lysine-coated coverslips.
-
Allow cells to adhere before starting the recordings.
2. Solutions:
-
External Solution (in mM): 145 NaCl, 5 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10 D-glucose, pH adjusted to 7.35 with NaOH.[9]
-
Internal (Pipette) Solution (in mM): 150 KCl, 2 MgCl2, 10 HEPES, 10 D-glucose, pH adjusted to 7.2 with KOH.[9] For T-lymphocytes, a solution containing 100 mM KCl, 40 mM KF, 1 mM CaCl2, 1 mM MgCl2, 10 mM EGTA, and 10 mM HEPES (pH 7.4) can be used.[10]
3. Recording Procedure:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a membrane potential of -80 mV.
-
Apply depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments for 200 ms) to elicit Kv1.3 currents.[8]
-
Record baseline currents before applying this compound.
-
Apply this compound at the desired concentration to the bath solution.
-
Record currents at regular intervals to observe the time course of inhibition.
Cell Proliferation Assay
This protocol is designed to assess the effect of Kv1.3 inhibition by this compound on cell proliferation.[13][14][15]
1. Cell Seeding:
-
Seed cells (e.g., activated T cells or a proliferating cell line expressing Kv1.3) in a 24-well or 96-well plate at a density of 2 x 10^4 cells per well.[13]
2. Cell Treatment:
-
After cell attachment (typically 6 hours), replace the medium with serum-free medium and incubate overnight to synchronize the cells.[13]
-
On the day of the experiment, replace the serum-free medium with growth medium containing various concentrations of this compound. Include a vehicle control.
3. Proliferation Measurement:
-
Incubate the cells for the desired period (e.g., 3-6 days).
-
Assess cell proliferation using a suitable method:
-
Cell Counting: Trypsinize and count the cells using a hemocytometer or an automated cell counter.
-
Carboxyfluorescein Succinimidyl Ester (CFSE) Staining: Label cells with CFSE before treatment and analyze the dilution of the dye by flow cytometry.[14]
-
MTT or WST-1 Assay: Use a colorimetric assay to measure metabolic activity, which correlates with cell number.
-
Visualizations
Caption: Kv1.3 signaling pathway in T-cell activation.
Caption: Workflow for patch-clamp analysis of MgTx inhibition.
References
- 1. This compound-bound quantum dots as a novel inhibitor of the voltage-gated ion channel Kv1.3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Voltage-gated Potassium Channel Blockers: R&D Systems [rndsystems.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound-bound quantum dots as a novel inhibitor of the voltage-gated ion channel Kv1.3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound is a non-selective inhibitor of human Kv1.3 K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Kv1.3 is the exclusive voltage-gated K+ channel of platelets and megakaryocytes: roles in membrane potential, Ca2+ signalling and platelet count - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Kv1.3 Channel Up-Regulation in Peripheral Blood T Lymphocytes of Patients With Multiple Sclerosis [frontiersin.org]
- 11. Electrophysiology properties of voltage-gated potassium channels in rat peritoneal macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design of New Potent and Selective Thiophene-Based KV1.3 Inhibitors and Their Potential for Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kv1.3 voltage-gated potassium channels link cellular respiration to proliferation through a non-conducting mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. Suppressing Kv1.3 Ion Channel Activity with a Novel Small Molecule Inhibitor Ameliorates Inflammation in a Humanised Mouse Model of Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
Margatoxin Technical Support Center: Preventing Aggregation in Solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the aggregation of Margatoxin (MgTx) in solution. The following information is curated to address common issues and provide practical solutions for your experiments.
Troubleshooting Guide
This guide addresses specific problems you might encounter with this compound aggregation.
| Problem | Possible Cause | Recommended Solution |
| Precipitate forms immediately upon reconstitution. | The reconstitution solvent pH is too close to this compound's isoelectric point (pI), minimizing its solubility. The calculated theoretical pI of this compound is 9.25. | Reconstitute this compound in a buffer with a pH at least 2 units away from its pI (i.e., pH < 7.25 or pH > 11.25). For most biological applications, a slightly acidic to neutral pH (e.g., pH 6.0-7.4) is recommended. |
| Solution becomes cloudy or forms a precipitate over time. | - Slow Aggregation: The peptide is slowly aggregating at the current storage conditions (temperature, pH, concentration).- Freeze-Thaw Cycles: Repeated freezing and thawing can induce aggregation. | - Store the reconstituted this compound at -20°C or -80°C in single-use aliquots to avoid freeze-thaw cycles.[1]- Consider adding a cryoprotectant like glycerol to a final concentration of 20-50% for frozen stocks.- Optimize the buffer composition with excipients (see table below). |
| Loss of biological activity in assays. | - Aggregation: Aggregated this compound is often inactive.- Adsorption to Surfaces: Peptides can adsorb to plastic or glass surfaces, reducing the effective concentration. | - Confirm the monomeric state of this compound using techniques like Size-Exclusion Chromatography (SEC) or Dynamic Light Scattering (DLS).- Use low-protein-binding microcentrifuge tubes and pipette tips.- Consider adding a small amount of a non-ionic surfactant like Polysorbate 20 (Tween 20) or Polysorbate 80 (Tween 80) at a low concentration (e.g., 0.01-0.1%) to the buffer to prevent surface adsorption. |
| Inconsistent results between experiments. | - Variability in Reconstitution: Inconsistent reconstitution can lead to different concentrations of active, monomeric this compound.- Age of Solution: The stability of this compound in solution may decrease over time. | - Follow a standardized and detailed reconstitution protocol (see Experimental Protocols section).- Use freshly prepared solutions for critical experiments or solutions that have been stored properly in aliquots for a defined period. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to reconstitute lyophilized this compound?
A1: For initial reconstitution of the lyophilized powder, sterile, distilled water or a simple buffer such as phosphate-buffered saline (PBS) at a pH between 6.0 and 7.4 is recommended.[2] For very hydrophobic peptides, dissolving in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) before adding the aqueous buffer may be necessary, however, this compound is reported to be soluble in water.[3][4]
Q2: At what concentration should I store this compound?
A2: It is generally advisable to prepare a stock solution at a higher concentration (e.g., 1 mg/mL) and then dilute it for your experiments. Storing at very low concentrations can increase the risk of loss due to surface adsorption.
Q3: How should I store reconstituted this compound?
A3: For short-term storage (a few days), 4°C is acceptable. For long-term storage, it is crucial to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C.[1] Avoid repeated freeze-thaw cycles.
Q4: What are some recommended excipients to prevent this compound aggregation?
A4: While specific data for this compound is limited, the following excipients are commonly used to stabilize peptides in solution:
| Excipient Category | Examples | Typical Concentration | Mechanism of Action |
| Sugars/Polyols | Sucrose, Trehalose, Mannitol, Sorbitol | 5-10% (w/v) | Preferential exclusion, increases the stability of the native protein structure.[5] |
| Amino Acids | Arginine, Glycine | 50-250 mM | Can suppress aggregation by interacting with the peptide surface and increasing solubility.[5] |
| Surfactants | Polysorbate 20, Polysorbate 80 | 0.01-0.1% (v/v) | Prevent surface adsorption and can stabilize the peptide in solution.[5] |
Q5: How can I detect if my this compound solution has aggregated?
A5: Several methods can be used to detect and quantify peptide aggregation:
-
Visual Inspection: The simplest method is to check for visible precipitates or cloudiness.
-
UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 340 nm) can indicate the presence of light-scattering aggregates.
-
Dynamic Light Scattering (DLS): This technique measures the size distribution of particles in a solution and can detect the presence of larger aggregates.
-
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size and is a powerful tool to quantify the amount of monomer, dimer, and larger aggregates.[6]
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
This protocol provides a general guideline for reconstituting lyophilized this compound to minimize aggregation.
-
Equilibrate the Vial: Before opening, allow the vial of lyophilized this compound to warm to room temperature for 10-15 minutes. This prevents condensation from forming inside the vial.
-
Centrifuge: Briefly centrifuge the vial at a low speed (e.g., 1000 x g for 1 minute) to ensure all the lyophilized powder is at the bottom of the vial.
-
Prepare the Solvent: Use a sterile, high-purity solvent. For a 1 mg/mL stock solution, prepare the required volume of sterile water or a suitable buffer (e.g., PBS, pH 7.4).
-
Add the Solvent: Carefully open the vial and slowly add the solvent down the side of the vial, avoiding direct squirting onto the peptide powder.
-
Dissolve: Gently swirl or rock the vial to dissolve the peptide. Avoid vigorous shaking or vortexing, as this can induce aggregation. If the peptide does not dissolve readily, brief, gentle sonication in a water bath can be attempted.
-
Aliquot and Store: Once fully dissolved, immediately aliquot the solution into single-use, low-protein-binding tubes. Store the aliquots at -20°C or -80°C.
Protocol 2: Monitoring this compound Aggregation using Size-Exclusion Chromatography (SEC)
This protocol outlines a general method for analyzing the aggregation state of a this compound solution.
-
System Preparation: Equilibrate a suitable SEC column (e.g., a column with a fractionation range appropriate for peptides and small proteins) with a mobile phase that is compatible with this compound (e.g., PBS, pH 7.4).
-
Sample Preparation: Thaw a frozen aliquot of your this compound solution on ice. If necessary, centrifuge the sample at a high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any large, insoluble aggregates.
-
Injection: Inject a suitable volume of the supernatant onto the SEC column.
-
Data Acquisition: Monitor the elution profile using a UV detector at a wavelength of 214 nm (for peptide bonds) or 280 nm (if the peptide contains tryptophan or tyrosine).
-
Data Analysis: The resulting chromatogram will show peaks corresponding to different species in the solution. The main peak should correspond to the monomeric form of this compound. Any earlier eluting peaks represent soluble aggregates (dimers, trimers, etc.). The peak areas can be integrated to quantify the percentage of monomer and aggregates.
Visualizations
Caption: Role of Kv1.3 in T-Cell Activation and its Inhibition by this compound.
Caption: A workflow for troubleshooting this compound aggregation issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Supplier I Smartox Biotechnology [smartox-biotech.com]
- 3. This compound | CAS:145808-47-5 | Potent KV1.3 channel blocker | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pharmtech.com [pharmtech.com]
- 6. researchgate.net [researchgate.net]
Margatoxin Patch-Clamp Experiments: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Margatoxin (MgTx) in patch-clamp experiments. The content is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound (MgTx) is a peptide toxin isolated from the venom of the Central American bark scorpion, Centruroides margaritatus.[1] It primarily functions as a potent blocker of voltage-gated potassium channels of the Kv1 subfamily.[1][2] MgTx physically occludes the ion conduction pore of these channels, thereby inhibiting potassium ion efflux.[3][4]
Q2: Is this compound a selective inhibitor for Kv1.3 channels?
While often cited as a selective Kv1.3 inhibitor, comprehensive electrophysiological studies have demonstrated that MgTx is not strictly selective. It exhibits high affinity for both Kv1.3 and Kv1.2 channels, and also inhibits Kv1.1 channels in the nanomolar range.[5][6] This lack of selectivity is a critical consideration in experimental design and data interpretation.
Q3: What are the typical concentrations of this compound used in patch-clamp experiments?
The effective concentration of MgTx can vary depending on the experimental system and the specific Kv channel subtype being targeted. Due to its high affinity, concentrations in the picomolar to low nanomolar range are typically used. For instance, the dissociation constant (Kd) for Kv1.3 is approximately 11.7 pM, while for Kv1.2 it is around 6.4 pM.[5] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental goals.
Q4: How should this compound be prepared and stored for patch-clamp experiments?
To ensure stability and prevent non-specific binding, MgTx should be reconstituted in a buffer containing a carrier protein, such as 0.01% bovine serum albumin (BSA).[7] Aliquots of the stock solution should be stored at -20°C or lower to prevent degradation from repeated freeze-thaw cycles. When preparing the final experimental solution, it is crucial to use filtered solutions to remove any particulates that could clog the patch pipette.[8][9]
Troubleshooting Guide
Issue 1: No or Weak Inhibition of Target Current
Possible Causes & Solutions:
-
Incorrect Toxin Concentration:
-
Verify Concentration: Double-check the calculations for your stock solution and final dilution.
-
Perform Dose-Response: If the issue persists, perform a concentration-response experiment to determine the IC50 for your specific system.
-
-
Toxin Degradation:
-
Fresh Aliquots: Use a fresh aliquot of MgTx for each experiment to avoid degradation from multiple freeze-thaw cycles.
-
Proper Storage: Ensure the stock solution is stored at or below -20°C.
-
-
Non-Specific Binding:
-
Include Carrier Protein: Always include a carrier protein like BSA (e.g., 0.1%) in your solutions to prevent the peptide from sticking to the perfusion system tubing.
-
Pre-treat the Perfusion System: Before the experiment, flush the perfusion lines with a solution containing BSA to saturate non-specific binding sites.
-
-
Incorrect Channel Expression:
-
Verify Expression: Confirm the expression of the target Kv channel (e.g., Kv1.3) in your cell line using techniques like RT-PCR, Western blot, or immunocytochemistry.
-
Issue 2: Slow Onset of Inhibition
Possible Cause & Solution:
-
Slow Binding Kinetics: MgTx is known to have a slow on-rate.[7]
-
Increase Incubation Time: Allow for a longer application period to reach steady-state block. Monitor the current inhibition over time to determine when equilibrium is reached. A 50% block can take around 10-15 minutes to develop.[7]
-
Issue 3: Incomplete or Slow Washout
Possible Cause & Solution:
-
Slow Dissociation Rate: MgTx has a very slow off-rate, meaning it unbinds from the channel very slowly.[7]
-
Prolonged Washout: A complete washout may not be feasible within a typical experimental timeframe. Be prepared for very long washout periods (potentially hours).
-
Paired Recordings: Due to the difficulty of washout, a paired experimental design is often more practical. In this approach, recordings are taken from a control cell and a separate cell exposed to MgTx, rather than attempting a before-and-after measurement on the same cell.
-
Issue 4: Unexpected Off-Target Effects
Possible Cause & Solution:
-
Lack of Selectivity: As mentioned, MgTx also potently blocks Kv1.2 and can inhibit Kv1.1.
-
Use Multiple Blockers: To confirm the involvement of Kv1.3, use other, more selective Kv1.3 blockers in parallel experiments.
-
Use a Knockout/Knockdown System: The most definitive way to attribute an effect to Kv1.3 is to use a cell line where the Kv1.3 gene has been knocked out or its expression is knocked down.
-
Interpret with Caution: When using MgTx, always acknowledge its potential effects on other Kv1 channels in the interpretation of your data.
-
Data Presentation
Table 1: this compound Binding Affinities for Kv Channels
| Channel Subtype | Dissociation Constant (Kd) |
| hKv1.1 | 4.2 nM[5] |
| hKv1.2 | 6.4 pM[5] |
| hKv1.3 | 11.7 pM[5] |
Table 2: Kinetics of Kv1.3 Inhibition by this compound (1 nM)
| Parameter | Value |
| Time to 50% block | 10.9 ± 1.1 min[7] |
| Maximum Inhibition | ~79%[7] |
Experimental Protocols
Whole-Cell Patch-Clamp Protocol for Assessing this compound Inhibition of Kv1.3 Currents
-
Cell Preparation:
-
Culture cells expressing Kv1.3 channels on glass coverslips.
-
On the day of the experiment, transfer a coverslip to the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with an external solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH).
-
-
Pipette Preparation:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.
-
Fill the pipette with an internal solution (e.g., containing in mM: 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES; pH adjusted to 7.2 with KOH).
-
-
Establishing Whole-Cell Configuration:
-
Approach a cell with the patch pipette while applying positive pressure.
-
Upon forming a dimple on the cell surface, release the positive pressure to form a gigaohm seal (>1 GΩ).
-
Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.
-
-
Recording Baseline Currents:
-
Clamp the cell at a holding potential of -80 mV.
-
Apply a voltage-step protocol to elicit Kv1.3 currents (e.g., depolarizing steps from -60 mV to +60 mV in 10 mV increments for 200-500 ms).
-
Record stable baseline currents for at least 5-10 minutes.
-
-
Application of this compound:
-
Prepare the MgTx solution in the external solution containing 0.1% BSA.
-
Switch the perfusion system to the MgTx-containing solution.
-
Continuously apply the voltage-step protocol and record the currents as the block develops. Due to the slow on-rate, allow at least 15-20 minutes for the block to reach a steady state.
-
-
Washout (Optional and time-permitting):
-
Switch the perfusion back to the control external solution.
-
Continuously record currents during the washout period. Be aware that recovery will be very slow and may be incomplete.
-
-
Data Analysis:
-
Measure the peak current amplitude at a specific depolarizing step (e.g., +40 mV) before, during, and after MgTx application.
-
Calculate the percentage of current inhibition.
-
Plot the current-voltage (I-V) relationship.
-
Visualizations
Caption: Signaling pathway of Kv1.3 blockade by this compound in T-cells.
Caption: Troubleshooting workflow for MgTx patch-clamp experiments.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Purification, characterization, and biosynthesis of this compound, a component of Centruroides margaritatus venom that selectively inhibits voltage-dependent potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrophysiological evaluation of the effect of peptide toxins on voltage-gated ion channels: a scoping review on theoretical and methodological aspects with focus on the Central and South American experience - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. This compound is a non-selective inhibitor of human Kv1.3 K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound-bound quantum dots as a novel inhibitor of the voltage-gated ion channel Kv1.3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. docs.axolbio.com [docs.axolbio.com]
- 9. Patch Clamp Protocol [labome.com]
Technical Support Center: Improving the Purity of Chemically Synthesized Margatoxin
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the purity of chemically synthesized Margatoxin. It includes frequently asked questions, troubleshooting guides for common experimental issues, detailed protocols, and comparative data to aid in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity crucial? A1: this compound (MgTX) is a 39-amino-acid peptide originally isolated from the venom of the scorpion Centruroides margaritatus.[1][2][3] It is a potent and selective inhibitor of the voltage-gated potassium channel Kv1.3, which plays a key role in the activation and proliferation of T-lymphocytes.[1][4] High purity is essential for research and therapeutic development to ensure that the observed biological effects are solely attributable to this compound and not to contaminants, which could lead to inaccurate results or adverse effects.[5][6]
Q2: What are the common impurities in chemically synthesized this compound? A2: Chemical synthesis, typically via Solid-Phase Peptide Synthesis (SPPS), can introduce several types of impurities.[5][7] These include truncated sequences (peptides missing one or more amino acids), deletion sequences (resulting from a failed coupling step), products with remaining protecting groups, and by-products from side reactions.[8] During the folding process, improperly formed disulfide bridges can also lead to isomeric impurities with reduced or no biological activity.
Q3: What are the primary methods for purifying synthetic this compound? A3: The most established and effective method for purifying synthetic peptides like this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[5][9][10] This technique separates the target peptide from impurities based on differences in hydrophobicity.[6] Often, a multi-step purification protocol involving initial purification of the linear peptide, followed by an oxidative folding step, and a final RP-HPLC polishing step is required to obtain a highly pure, correctly folded final product.[10]
Q4: How is the purity of the final this compound product assessed? A4: Peptide purity is primarily determined using analytical RP-HPLC coupled with UV detection.[5][8] The purity is calculated by comparing the peak area of the target peptide to the total area of all peaks in the chromatogram.[6] To confirm the identity of the purified peptide, Mass Spectrometry (MS) is used to verify that the molecular weight matches the theoretical mass of this compound.[6][8][11]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis and purification of this compound.
Q: My analytical HPLC of the crude product shows a very complex mixture with low yield of the full-length peptide. What could be the cause? A: This issue often points to problems during the Solid-Phase Peptide Synthesis (SPPS).
-
Cause 1: Inefficient Coupling. The stepwise addition of amino acids may be incomplete. This is common with "difficult" couplings (e.g., sterically hindered amino acids).
-
Solution: Increase coupling times, use a more potent activation agent, or perform a double coupling for problematic residues.
-
-
Cause 2: Incomplete Deprotection. The Fmoc protecting group may not be fully removed in each cycle, leading to deletion sequences.
-
Solution: Extend the piperidine deprotection time or use fresh deprotection solution.
-
-
Cause 3: Peptide Aggregation. The growing peptide chain can aggregate on the resin, hindering reagent access.
-
Solution: Incorporate pseudoproline dipeptides or use a more suitable resin (e.g., a low-density or PEG-based resin).
-
Q: I'm observing significant peak tailing or broad peaks during my RP-HPLC purification. How can I improve peak shape? A: Poor peak shape is typically caused by secondary ionic interactions between the peptide and the stationary phase or poor solubility.[5][12]
-
Cause 1: Ionic Interactions. Positively charged residues in the peptide can interact with residual free silanols on the silica-based column packing.[5]
-
Cause 2: Low pH Insolubility. Some peptides are less soluble at the low pH created by TFA.[12]
-
Solution: Consider switching to a different mobile phase modifier or adjusting the pH. Using a high pH mobile phase with an additive like ammonium bicarbonate can sometimes improve peak shape for specific peptides.[12]
-
Q: My target this compound peak is co-eluting with impurities, making it difficult to isolate a pure fraction. What can I do? A: Co-elution occurs when the target peptide and an impurity have very similar hydrophobicities.
-
Solution 1: Optimize the Gradient. A shallower gradient during elution increases the separation time between peaks, improving resolution.[5] Start with a broad scouting gradient to determine the approximate elution point, then run a much flatter gradient around that point (e.g., a 0.5% or 1% per minute change in organic solvent).[13]
-
Solution 2: Change the Organic Solvent. While acetonitrile is most common, switching the organic phase to methanol or ethanol can alter the selectivity of the separation and may resolve the co-eluting peaks.
-
Solution 3: Change the Stationary Phase. If gradient optimization fails, using a column with a different stationary phase (e.g., C8 instead of C18, or a phenyl-hexyl phase) can provide the necessary selectivity for separation.
Q: My purified this compound shows high purity (>95%) on analytical HPLC, but has low biological activity. What is the likely problem? A: This strongly suggests an issue with the peptide's three-dimensional structure, specifically the disulfide bridges. This compound has three critical disulfide bonds (Cys7-Cys29, Cys13-Cys34, Cys17-Cys36) that are essential for its function.[2]
-
Cause: Incorrect Folding. The conditions used for oxidative folding may have produced a mixture of isomers with incorrect disulfide pairings or led to aggregation.
-
Solution: Re-evaluate your folding protocol. The process is highly dependent on pH, peptide concentration, and the specific redox buffer used. Experiment with different redox pairs (e.g., reduced/oxidized glutathione), adjust the pH (typically around 8.0-8.5), and ensure the peptide concentration is low enough to prevent intermolecular aggregation. The final, correctly folded peptide will likely have a different retention time on RP-HPLC than the misfolded isomers.
-
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol outlines a general procedure for synthesizing the linear 39-amino acid sequence of this compound using Fmoc chemistry.
-
Resin Selection: Start with a suitable Fmoc-His(Trt)-Wang resin or equivalent.
-
Deprotection: Swell the resin in dimethylformamide (DMF). Remove the Fmoc group with 20% piperidine in DMF for 10-20 minutes. Wash thoroughly with DMF.
-
Amino Acid Coupling:
-
Activate the next Fmoc-protected amino acid (4-5 equivalents) using an activating agent like HBTU/HOBt or HATU in the presence of a base such as DIPEA.
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
Monitor coupling completion using a ninhydrin test. If the test is positive (indicating free amines), repeat the coupling step.
-
-
Capping (Optional): To block any unreacted amino groups and prevent the formation of deletion peptides, perform a capping step with acetic anhydride.
-
Washing: After successful coupling, wash the resin thoroughly with DMF and then dichloromethane (DCM).
-
Cycle Repetition: Repeat steps 2-5 for each amino acid in the this compound sequence.
Protocol 2: Cleavage and Deprotection
This protocol cleaves the synthesized peptide from the resin and removes side-chain protecting groups.
-
Preparation: After the final synthesis cycle, wash the resin with DCM and dry it under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the protecting groups used. A common choice is Reagent K (TFA/phenol/water/thioanisole/EDT, 82.5:5:5:5:2.5).
-
Cleavage Reaction: Add the cleavage cocktail to the resin and incubate at room temperature for 2-4 hours with gentle agitation.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.
-
Collection and Drying: Centrifuge the mixture to pellet the peptide. Wash the pellet with cold ether 2-3 times. Dry the crude peptide pellet under vacuum.
Protocol 3: Oxidative Folding and Disulfide Bridge Formation
This protocol facilitates the formation of the three native disulfide bonds in this compound.
-
Dissolution: Dissolve the purified linear peptide in a degassed buffer (e.g., 0.1 M Tris-HCl, pH 8.2). The peptide concentration should be kept low (e.g., 0.1 mg/mL) to favor intramolecular over intermolecular disulfide bond formation.
-
Folding Initiation: Add a redox pair, such as reduced glutathione (GSH) and oxidized glutathione (GSSG), to the solution to create a redox potential that facilitates disulfide exchange and proper folding.
-
Incubation: Allow the folding reaction to proceed at room temperature or 4°C for 12-24 hours with gentle stirring.
-
Monitoring: Monitor the progress of folding by taking aliquots at different time points and analyzing them by RP-HPLC. The correctly folded peptide will typically have a distinct, sharper peak and a different retention time compared to the linear or misfolded forms.
-
Quenching: Once folding is complete, quench the reaction by acidifying the solution with acetic acid or TFA to a pH below 4. This protonates the cysteine thiols and stops further disulfide exchange.
-
Purification: Purify the correctly folded this compound from any remaining misfolded isomers using RP-HPLC.
Data Presentation: Purification Parameters
The table below summarizes typical starting parameters and expected outcomes for the RP-HPLC purification of a synthetic peptide like this compound. These should be optimized for your specific crude product and HPLC system.
| Parameter | Condition A (Scouting) | Condition B (Optimized) | Expected Outcome |
| Column | C18, 5 µm, 4.6 x 250 mm | C18, 5 µm, 10 x 250 mm (Semi-Prep) | Condition B allows for higher loading capacity. |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water | Standard for good peak shape.[13] |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile | Acetonitrile is a common, effective organic modifier.[13] |
| Gradient | 5-95% B over 30 min | 20-40% B over 60 min | The shallower gradient in B provides better resolution.[5] |
| Flow Rate | 1.0 mL/min | 4.0 mL/min | Flow rate is scaled with the column diameter. |
| Detection | 220 nm & 280 nm | 220 nm & 280 nm | 220 nm for peptide bonds; 280 nm for aromatic residues. |
| Initial Purity | 30-50% (Crude) | 30-50% (Crude) | Typical purity after synthesis and cleavage. |
| Final Purity | >90% in best fractions | >95-98% in pooled fractions | Optimized conditions yield higher purity.[12] |
Visualizations
Experimental Workflow
References
- 1. Purification, characterization, and biosynthesis of this compound, a component of Centruroides margaritatus venom that selectively inhibits voltage-dependent potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound-bound quantum dots as a novel inhibitor of the voltage-gated ion channel Kv1.3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 7. omizzur.com [omizzur.com]
- 8. jpt.com [jpt.com]
- 9. Purification of Synthetic Peptides by High Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 10. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analytical methods and Quality Control for peptide products [biosynth.com]
- 12. agilent.com [agilent.com]
- 13. peptide.com [peptide.com]
Stability of Margatoxin in different experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Margatoxin in various experimental buffers. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the optimal performance and integrity of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for lyophilized this compound?
A1: Lyophilized this compound should be stored desiccated at -20°C or -80°C. Under these conditions, the peptide is stable for extended periods.
Q2: How should I prepare and store this compound stock solutions?
A2: Reconstitute lyophilized this compound in high-purity water or a buffer of your choice. To minimize degradation, it is recommended to prepare concentrated stock solutions (e.g., 1 mM) and aliquot them into low-protein-binding tubes. Store these aliquots at -20°C or -80°C. Based on general peptide stability principles, stock solutions are typically usable for up to one month when stored at -20°C and for up to six months when stored at -80°C. Avoid repeated freeze-thaw cycles.
Q3: In which types of buffers is this compound soluble?
A3: this compound is soluble in water and various saline buffers, such as Phosphate-Buffered Saline (PBS). The specific composition of the buffer can influence its stability.
Q4: What is the known thermal stability of this compound?
A4: this compound is known for its robust thermal stability, which is a characteristic of many disulfide-rich scorpion venom peptides. It has been shown to retain its ability to inhibit Kv1.3 currents after exposure to 33°C for up to 48 hours. However, for long-term storage of solutions, frozen temperatures are essential.
Q5: How does pH affect the stability of this compound?
Q6: Can I use buffers containing detergents with this compound?
A6: There is no specific data on the compatibility of this compound with detergents. However, some detergents can denature peptides or interfere with their biological activity. If a detergent is necessary for your experiment, it is recommended to perform a pilot study to assess its impact on this compound activity.
Q7: Is this compound prone to aggregation in solution?
A7: The aggregation propensity of this compound in common experimental buffers has not been extensively studied. Peptides can be prone to aggregation, which can be influenced by factors such as concentration, pH, temperature, and the presence of certain salts. To minimize the risk of aggregation, it is recommended to use freshly prepared solutions and avoid high concentrations for prolonged periods.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of this compound activity in my experiment. | 1. Improper Storage: The lyophilized peptide or stock solution was not stored at the recommended temperature. 2. Repeated Freeze-Thaw Cycles: Aliquots of the stock solution were subjected to multiple freeze-thaw cycles. 3. Buffer Incompatibility: A component in your experimental buffer is degrading the peptide. 4. Adsorption to Surfaces: The peptide is adsorbing to the walls of standard plastic tubes or vials. | 1. Ensure lyophilized this compound is stored at -20°C or -80°C, and stock solutions are stored frozen. 2. Prepare single-use aliquots to avoid freeze-thaw cycles. 3. If possible, prepare a fresh solution of this compound in a well-characterized, simple buffer like PBS to test its activity. Consider if any components in your buffer are known to affect peptide stability. 4. Use low-protein-binding tubes and pipette tips for handling this compound solutions. |
| Inconsistent results between experiments. | 1. Variability in Solution Preparation: Inconsistent reconstitution or dilution of the stock solution. 2. Age of the Solution: Using a working solution that has been stored for an extended period at room temperature or 4°C. | 1. Follow a standardized protocol for reconstituting and diluting this compound. 2. Prepare fresh working solutions for each experiment from a frozen stock aliquot. |
| Precipitation observed in the this compound solution. | 1. High Concentration: The concentration of the peptide in the solution is too high, leading to aggregation. 2. Buffer Conditions: The pH or ionic strength of the buffer is promoting precipitation. | 1. Try preparing a more dilute stock solution. 2. Ensure the buffer is well-dissolved and the pH is correct before adding the peptide. If the issue persists, consider trying a different buffer system. |
Data on this compound Stability and Handling
Due to the limited availability of specific quantitative stability data for this compound in different experimental buffers, the following table summarizes the recommended handling and storage conditions based on general peptide stability principles and manufacturer recommendations.
| Parameter | Condition | Recommendation | Notes |
| Storage (Lyophilized) | Temperature | -20°C or -80°C | Store in a desiccated environment. |
| Storage (Solution) | Temperature | -20°C (short-term) or -80°C (long-term) | Aliquot to avoid freeze-thaw cycles. Use low-protein-binding tubes. |
| Duration | Up to 1 month at -20°C; Up to 6 months at -80°C | These are general guidelines; for critical experiments, it is best to use freshly prepared solutions or solutions stored for a shorter duration. | |
| Reconstitution | Solvent | High-purity water, PBS | Ensure the peptide is fully dissolved before making further dilutions. |
| Experimental Buffers | pH | Neutral (e.g., 7.2-7.4) | Extreme pH values can accelerate peptide degradation. |
| Composition | Simple saline buffers (e.g., PBS) | Avoid components known to react with peptides if possible. The ionic strength of the buffer can also affect stability. | |
| Handling | Labware | Low-protein-binding plastics | To prevent loss of peptide due to adsorption. |
Experimental Protocols
Protocol for Assessing this compound Activity using Patch-Clamp Electrophysiology
This protocol is designed to assess the inhibitory activity of this compound on Kv1.3 channels, which can be used to infer its stability in a given experimental buffer.
-
Cell Preparation: Use a cell line stably expressing the human Kv1.3 channel (e.g., HEK293 or L929 cells).
-
Solution Preparation:
-
External Solution (Bath): Prepare your experimental buffer of interest. A typical external solution for recording Kv1.3 currents contains (in mM): 145 NaCl, 5 KCl, 1 MgCl₂, 2 CaCl₂, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.
-
Internal Solution (Pipette): A typical internal solution contains (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, and 10 HEPES, with the pH adjusted to 7.2 with KOH.
-
This compound Solution: Prepare a fresh dilution of your this compound stock in the external solution to the desired final concentration (e.g., 1 nM).
-
-
Electrophysiological Recording:
-
Perform whole-cell patch-clamp recordings at room temperature.
-
Hold the cell membrane potential at -80 mV.
-
Elicit Kv1.3 currents by applying depolarizing voltage steps (e.g., to +40 mV for 200 ms).
-
Establish a stable baseline recording of the current in the external solution without this compound.
-
Perfuse the cell with the this compound-containing external solution.
-
Record the inhibition of the Kv1.3 current over time. The time to reach steady-state block can be several minutes.
-
-
Data Analysis:
-
Measure the peak current amplitude before and after the application of this compound.
-
Calculate the percentage of current inhibition. A significant reduction in inhibition would indicate degradation or loss of active this compound in the tested buffer.
-
Visualizations
Caption: Workflow for assessing this compound stability in a buffer.
Caption: this compound's inhibitory effect on T-cell activation.
Addressing slow binding kinetics of Margatoxin conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Margatoxin (MgTx) conjugates. The information aims to address common challenges, particularly slow binding kinetics, that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a 39-amino acid peptide toxin originally isolated from the venom of the scorpion Centruroides margaritatus. It is a potent and high-affinity inhibitor of the voltage-gated potassium channel Kv1.3. While it is highly potent for Kv1.3, it can also inhibit other Kv channel isoforms like Kv1.1 and Kv1.2 with varying affinities.[1][2]
Q2: Why are my this compound conjugates exhibiting slower binding kinetics compared to the unconjugated toxin?
Conjugation of molecules such as fluorophores, nanoparticles, or biotin to this compound can lead to slower binding kinetics. This is a known phenomenon and can be attributed to several factors including steric hindrance, changes in the overall charge and hydrophobicity of the conjugate, and potential aggregation. For instance, conjugating this compound to quantum dots has been shown to slow down the inhibition of Kv1.3 channels.
Q3: Can the conjugation chemistry itself impact the binding affinity of my this compound conjugate?
Yes, the choice of conjugation chemistry can significantly affect the binding properties of the resulting conjugate. It is crucial to select a method that minimizes alterations to the key residues of this compound responsible for binding to its target. For example, EDC/NHS chemistry, which targets primary amines, could potentially modify lysine residues crucial for the interaction of this compound with the Kv1.3 channel.
Q4: How does the linker between this compound and the conjugated molecule affect binding?
The linker's length, flexibility, and chemical composition can all influence the binding kinetics and affinity of the conjugate. A linker that is too short may cause steric clash between the conjugated molecule and the target receptor, while a very long or highly flexible linker might lead to undesirable interactions or conformations that reduce binding efficiency.
Q5: What are some common causes of variability and poor reproducibility in my this compound conjugate binding assays?
In addition to the factors mentioned above, issues such as peptide aggregation, sample impurity, improper storage, and inconsistencies in the experimental setup (e.g., buffer composition, temperature) can lead to variability. Peptides, especially conjugates, can be prone to aggregation, which can significantly impact their effective concentration and binding behavior.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving issues related to the slow binding kinetics of this compound conjugates.
Problem 1: Observed binding affinity is significantly lower than expected.
| Possible Cause | Troubleshooting Steps |
| Steric Hindrance | 1. Assess Conjugation Site: Determine if the conjugation site is near the known binding interface of this compound. If possible, use site-specific conjugation methods to attach the label away from the binding region. 2. Modify Linker: Synthesize conjugates with linkers of varying lengths and flexibility to optimize the presentation of this compound to its target. |
| Loss of Critical Interactions | 1. Review Conjugation Chemistry: If using amine-reactive chemistry (e.g., EDC/NHS), consider that lysine residues in this compound may be crucial for binding. Alternative chemistries targeting other residues (e.g., cysteine) or the N-terminus might be preferable. 2. Validate Unconjugated Toxin: Ensure that the unconjugated this compound used as a control exhibits the expected high affinity. |
| Incorrectly Determined Concentration | 1. Accurate Quantification: Use multiple methods to determine the concentration of your conjugate, such as UV-Vis spectroscopy and amino acid analysis. 2. Assess Purity: Analyze the purity of the conjugate using techniques like HPLC to ensure that the measured concentration corresponds to the active species. |
Problem 2: The association and/or dissociation rates are very slow.
| Possible Cause | Troubleshooting Steps |
| Mass Transport Limitation | 1. Optimize Flow Rate (SPR): Increase the flow rate of the analyte over the sensor surface to minimize the diffusion boundary layer. 2. Lower Ligand Density (SPR/BLI): High ligand density on the sensor surface can lead to mass transport effects. Reduce the amount of immobilized target protein. 3. Stirring/Shaking (BLI/Plate-based assays): Ensure adequate mixing of the sample to reduce diffusion limitations. |
| Conjugate Aggregation | 1. Assess Aggregation: Use dynamic light scattering (DLS) or size exclusion chromatography (SEC) to check for the presence of aggregates in your conjugate solution. 2. Optimize Buffer Conditions: Vary the pH, ionic strength, and include additives like mild detergents (e.g., Tween-20) to minimize aggregation. 3. Centrifugation/Filtration: Spin down or filter your sample immediately before the experiment to remove any existing aggregates. |
| Rebinding Events | 1. Increase Flow Rate/Wash Steps: In techniques like SPR and BLI, ensure a continuous and sufficient flow of buffer during the dissociation phase to prevent rebinding of the dissociated conjugate to adjacent target molecules. |
Problem 3: High non-specific binding is observed.
| Possible Cause | Troubleshooting Steps |
| Hydrophobic or Electrostatic Interactions | 1. Buffer Optimization: Increase the salt concentration (e.g., NaCl up to 500 mM) to reduce electrostatic interactions. Include a non-ionic surfactant (e.g., 0.05% Tween-20) to minimize hydrophobic interactions. 2. Blocking Agents: Use blocking agents like bovine serum albumin (BSA) in the assay buffer. 3. pH Adjustment: Adjust the pH of the buffer to be near the isoelectric point of the conjugate to minimize overall charge.[3] |
| Poor Quality of Conjugate | 1. Purification: Ensure the conjugate is highly purified to remove any unreacted components or byproducts that might contribute to non-specific binding. |
Quantitative Data Summary
The following tables summarize key binding parameters for this compound and its conjugates.
Table 1: Binding Affinity of this compound to Kv Channels
| Ligand | Target Channel | Dissociation Constant (Kd) | Reference |
| This compound | Kv1.3 | 11.7 pM | [1] |
| This compound | Kv1.2 | 6.4 pM | [1] |
| This compound | Kv1.1 | 4.2 nM | [1] |
Table 2: Comparison of Binding Kinetics for Unconjugated vs. Conjugated this compound
| Ligand | Target | Parameter | Value | Reference |
| This compound | Kv1.3 | Time to 50% block | 10.9 ± 1.1 min | |
| QD-Margatoxin Conjugate | Kv1.3 | Time to 50% block | 15.3 ± 1.2 min | |
| This compound | Kv1.3 | % Inhibition | 79% | |
| QD-Margatoxin Conjugate | Kv1.3 | % Inhibition | 66% |
Experimental Protocols
Protocol 1: EDC-NHS Conjugation of this compound to a Molecule with a Primary Amine
This protocol provides a general framework for conjugating this compound to another molecule using carbodiimide chemistry.
-
Reagent Preparation:
-
Dissolve this compound in a suitable buffer (e.g., 0.1 M MES, pH 6.0).
-
Prepare fresh solutions of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) in the same buffer.
-
-
Activation of this compound:
-
Add a molar excess of EDC and NHS to the this compound solution.
-
Incubate for 15-30 minutes at room temperature to activate the carboxyl groups on this compound.
-
-
Conjugation Reaction:
-
Add the amine-containing molecule to the activated this compound solution.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching:
-
Quench the reaction by adding hydroxylamine or Tris buffer to a final concentration of 10-50 mM.
-
-
Purification:
-
Purify the this compound conjugate from unreacted components and byproducts using size exclusion chromatography (SEC) or dialysis.
-
-
Characterization:
-
Confirm the successful conjugation and assess the purity of the final product using techniques such as SDS-PAGE, mass spectrometry, and HPLC.
-
Protocol 2: Kinetic Analysis using Bio-Layer Interferometry (BLI)
This protocol outlines the key steps for measuring the binding kinetics of a this compound conjugate to the Kv1.3 channel.
-
Instrument and Sensor Preparation:
-
Hydrate the biosensors (e.g., streptavidin sensors for biotinylated Kv1.3) in the assay buffer for at least 10 minutes.
-
Pre-warm the instrument and sample plate to the desired experimental temperature (e.g., 30°C).[4]
-
-
Ligand Immobilization:
-
Immobilize the biotinylated Kv1.3 protein onto the streptavidin biosensors to the desired density.
-
-
Assay Setup:
-
Prepare a serial dilution of the this compound conjugate in the assay buffer.
-
Set up the assay plate with wells for baseline, association, and dissociation steps.
-
-
Data Acquisition:
-
Baseline: Equilibrate the sensors in the assay buffer to establish a stable baseline.
-
Association: Move the sensors into the wells containing the this compound conjugate dilutions and record the binding response over time.
-
Dissociation: Transfer the sensors back to buffer-only wells and monitor the dissociation of the conjugate.
-
-
Data Analysis:
-
Process the raw data by subtracting the reference sensor data.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Visualizations
Caption: Workflow for the conjugation and kinetic analysis of this compound.
Caption: Troubleshooting logic for addressing slow binding kinetics.
References
- 1. Determining the Binding Kinetics of Peptide Macrocycles Using Bio-Layer Interferometry (BLI) | Springer Nature Experiments [experiments.springernature.com]
- 2. The Minimal Effect of Linker Length for Fatty Acid Conjugation to a Small Protein on the Serum Half-Life Extension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
- 4. Identifying Protein Interactions with Histone Peptides Using Bio-layer Interferometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with Lyophilized Margatoxin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and solubilization of lyophilized Margatoxin. Below you will find troubleshooting guides and frequently asked questions (FAQs) designed to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting lyophilized this compound?
A1: For initial reconstitution, sterile, high-purity water is a good starting point, as this compound is known to be soluble in aqueous solutions.[1][2][3] For applications requiring an organic solvent, Dimethyl Sulfoxide (DMSO) is also a suitable option.[4] It is always recommended to test the solubility of a small amount of the peptide before dissolving the entire sample.[5]
Q2: What is the maximum soluble concentration of this compound?
A2: The reported solubility of this compound can vary depending on the solvent. It is soluble in water up to 0.50 mg/mL and in DMSO at concentrations of at least 2 mg/mL.[1][4][6]
Q3: My lyophilized this compound is not dissolving in water. What should I do?
A3: If you encounter solubility issues with water, you can try the following troubleshooting steps:
-
Gentle Warming: Warm the solution to 37°C.[6]
-
Sonication: Briefly sonicate the solution to aid dissolution.[5]
-
pH Adjustment: As this compound is a basic peptide, adding a small amount of a dilute acidic solution (e.g., 10% acetic acid) can improve solubility.[5]
-
Organic Solvent: For very hydrophobic preparations, you can first dissolve the peptide in a small amount of DMSO and then slowly add the aqueous buffer of your choice while vortexing.[5]
Q4: Can I store this compound in solution? If so, for how long and at what temperature?
A4: Yes, you can store this compound solutions. For short-term storage (up to one month), it is recommended to keep the solution at -20°C.[2][4][6] For longer-term storage (up to six months), -80°C is preferable.[4][6] It is crucial to avoid repeated freeze-thaw cycles, so it is best to aliquot the stock solution into single-use volumes.
Q5: What are the best practices for handling lyophilized this compound?
A5: To ensure the stability and activity of your lyophilized this compound, follow these best practices:
-
Storage: Store the lyophilized powder at -20°C or -80°C in a tightly sealed container, protected from light.
-
Equilibration: Before opening, allow the vial to warm to room temperature to prevent condensation, which can degrade the peptide.
-
Aliquotting: After reconstitution, aliquot the solution into single-use volumes to minimize freeze-thaw cycles.
Data Presentation
This compound Solubility Data
| Solvent | Reported Solubility | Citation(s) |
| Water | Soluble, up to 0.50 mg/mL | [1][2][3][6] |
| Saline Buffer | Soluble (qualitative) | [3] |
| DMSO | ≥ 2 mg/mL | [4][7] |
Experimental Protocols
Protocol for Reconstitution of Lyophilized this compound
This protocol provides a step-by-step guide for dissolving lyophilized this compound to prepare a stock solution.
Materials:
-
Lyophilized this compound vial
-
Sterile, high-purity water or DMSO
-
Sterile, low-protein binding microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Equilibrate: Allow the vial of lyophilized this compound to reach room temperature before opening.
-
Centrifuge: Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Solvent Addition: Carefully add the desired volume of sterile water or DMSO to the vial. For a 1 mg vial to make a 0.5 mg/mL stock solution, add 2 mL of solvent.
-
Dissolution: Gently swirl the vial to dissolve the peptide. Avoid vigorous shaking or vortexing to prevent aggregation.
-
Troubleshooting Insolubility: If the peptide does not fully dissolve:
-
Warm the vial to 37°C for a short period.
-
Briefly sonicate the solution.
-
If using an aqueous buffer and solubility is still an issue, consider preparing the stock in DMSO first and then diluting it with the desired buffer.
-
-
Aliquot and Store: Once fully dissolved, aliquot the stock solution into single-use, low-protein binding tubes and store at -20°C or -80°C.
Mandatory Visualizations
This compound and the Kv1.3 Signaling Pathway in T-Cell Activation
The following diagram illustrates the role of the Kv1.3 potassium channel in T-cell activation and how this compound exerts its inhibitory effect.
Caption: Kv1.3 signaling pathway in T-cell activation and its inhibition by this compound.
Experimental Workflow: Patch-Clamp Electrophysiology with this compound
This workflow diagram outlines the key steps for investigating the effect of this compound on ion channels using the patch-clamp technique.
Caption: Workflow for patch-clamp analysis of this compound's effect on ion channels.
References
- 1. This compound | CAS:145808-47-5 | Potent KV1.3 channel blocker | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. This compound | Kv1.3 channel Blocker | Hello Bio [hellobio.com]
- 3. smartox-biotech.com [smartox-biotech.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 6. glpbio.com [glpbio.com]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Recombinant Margatoxin Refolding Protocols
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully refolding recombinant Margatoxin (MgTx) to ensure its biological activity.
Frequently Asked Questions (FAQs)
Q1: Why does my recombinant this compound form inclusion bodies in E. coli?
A1: High-level expression of recombinant proteins in E. coli, especially those with complex structures like this compound which contains multiple disulfide bonds, often overwhelms the cellular folding machinery. This leads to the aggregation of partially folded or misfolded proteins into insoluble inclusion bodies. This is a common issue with venom peptides expressed in bacterial systems due to the reducing environment of the E. coli cytoplasm, which is not conducive to disulfide bond formation.
Q2: What is the general workflow for obtaining active this compound from inclusion bodies?
A2: The general workflow involves several key steps:
-
Cell Lysis and Inclusion Body Isolation: Disrupting the E. coli cells and separating the insoluble inclusion bodies from soluble cellular components.
-
Inclusion Body Solubilization: Using strong denaturants to dissolve the aggregated protein.
-
Refolding: Diluting the denatured protein into a refolding buffer that promotes correct folding and disulfide bond formation.
-
Purification: Isolating the correctly folded this compound from misfolded species and other contaminants.
-
Activity Verification: Confirming the biological activity of the refolded toxin.
Q3: How can I confirm that my refolded this compound is active?
A3: The activity of refolded this compound can be confirmed by its ability to block the Kv1.3 potassium channel. This is typically assessed using electrophysiological techniques, such as patch-clamp assays on cells expressing the Kv1.3 channel. A successful refolding protocol will yield this compound that potently inhibits the Kv1.3 channel, with reported half-block concentrations in the picomolar range.[1] Functional cell-based assays using membrane-potential sensitive dyes can also be employed for higher throughput screening of activity.[2]
Troubleshooting Guides
Issue 1: Low Yield of Solubilized this compound from Inclusion Bodies
| Possible Cause | Troubleshooting Step | Rationale |
| Incomplete cell lysis | Optimize sonication or French press parameters. | Ensures efficient release of inclusion bodies from the cells. |
| Inefficient solubilization | Screen different denaturants (e.g., 6-8 M Guanidine Hydrochloride or 8 M Urea). | Different proteins respond differently to various denaturants. |
| Add a reducing agent (e.g., 10-100 mM DTT or β-mercaptoethanol) to the solubilization buffer. | Breaks incorrect disulfide bonds formed within the inclusion bodies, aiding in complete denaturation. | |
| Loss of inclusion bodies during washing | Optimize centrifugation speed and duration. | Prevents the loss of the inclusion body pellet during washing steps. |
Issue 2: Aggregation of this compound During Refolding
| Possible Cause | Troubleshooting Step | Rationale |
| High protein concentration | Perform refolding at a lower protein concentration (e.g., 10-100 µg/mL). | Reduces the likelihood of intermolecular interactions that lead to aggregation.[3] |
| Rapid removal of denaturant | Use stepwise dialysis or a gradual dilution method to remove the denaturant slowly. | Allows the protein more time to fold correctly before the denaturant is completely removed.[4] |
| Unfavorable buffer conditions | Optimize refolding buffer components such as pH, ionic strength, and additives (e.g., L-arginine, polyethylene glycol). | These components can help to suppress aggregation and promote proper folding. |
| Incorrect redox potential | Optimize the ratio of reduced to oxidized glutathione (GSH/GSSG) in the refolding buffer. | A proper redox environment is crucial for the correct formation of disulfide bonds.[3] |
Issue 3: Refolded this compound is Inactive or Has Low Activity
| Possible Cause | Troubleshooting Step | Rationale |
| Incorrect disulfide bond formation | Screen different ratios of redox shuffling agents (e.g., GSH/GSSG, cysteine/cystine). | The correct pairing of disulfide bonds is essential for the native structure and function of this compound. |
| Misfolded protein | Optimize refolding time and temperature. Lower temperatures (e.g., 4°C) often favor correct folding. | Gives the protein more time to find its native conformation while reducing hydrophobic aggregation. |
| Consider on-column refolding where the protein is immobilized on a chromatography resin during refolding. | This can prevent aggregation by physically separating individual protein molecules.[5] | |
| Incomplete removal of fusion tag (if applicable) | Optimize the cleavage reaction for the fusion tag. | The presence of a fusion tag can interfere with the proper folding and activity of the toxin. |
| Protein degradation | Add protease inhibitors to the lysis and refolding buffers. | Prevents degradation of the target protein by cellular proteases. |
Experimental Protocols
Protocol 1: Inclusion Body Solubilization
-
Harvest and Wash Inclusion Bodies: After cell lysis, centrifuge the lysate to pellet the inclusion bodies. Wash the pellet multiple times with a buffer containing a mild detergent (e.g., Triton X-100) and low concentrations of a denaturant (e.g., 2 M urea) to remove contaminating proteins.
-
Solubilization: Resuspend the washed inclusion body pellet in a solubilization buffer.
-
Buffer Composition:
-
6 M Guanidine Hydrochloride
-
100 mM Tris-HCl, pH 8.0
-
10 mM EDTA
-
100 mM DTT
-
-
-
Incubation: Incubate the suspension at room temperature with gentle agitation for 2-4 hours or overnight at 4°C to ensure complete solubilization.
-
Clarification: Centrifuge the solution at high speed to remove any remaining insoluble material. The supernatant contains the denatured this compound.
Protocol 2: Refolding by Rapid Dilution
-
Prepare Refolding Buffer:
-
Buffer Composition:
-
100 mM Tris-HCl, pH 8.5
-
0.5 M L-arginine
-
1 mM EDTA
-
5 mM Reduced Glutathione (GSH)
-
0.5 mM Oxidized Glutathione (GSSG)
-
-
-
Dilution: Slowly add the solubilized this compound solution dropwise into a large volume of the refolding buffer (aim for a 1:50 to 1:100 dilution ratio) with constant, gentle stirring. The final protein concentration should be in the range of 10-50 µg/mL.
-
Incubation: Incubate the refolding mixture at 4°C for 24-48 hours with gentle agitation.
-
Concentration and Purification: After refolding, concentrate the protein solution and proceed with purification, for example, by reverse-phase HPLC.
Quantitative Data Summary
| Parameter | Condition 1 (Rapid Dilution) | Condition 2 (Stepwise Dialysis) | Condition 3 (On-Column) | Reference/Notes |
| Protein Concentration | 10-50 µg/mL | 0.1-1 mg/mL | Variable | Lower concentrations generally favor higher refolding yields. |
| Refolding Buffer pH | 8.0-9.0 | 8.0-9.0 | 7.5-8.5 | Alkaline pH promotes disulfide exchange. |
| Redox Pair (GSH:GSSG) | 5:1 to 10:1 | 5:1 to 10:1 | Gradient | The optimal ratio is protein-dependent and requires empirical determination. |
| Additive | 0.4-0.8 M L-arginine | 0.4-0.8 M L-arginine | Gradient of L-arginine | L-arginine is a common aggregation suppressor. |
| Typical Yield | 3-4 mg/L of culture | Variable | Variable | As reported for recombinant this compound.[2] |
Visualizations
Caption: General workflow for recombinant this compound production.
Caption: this compound's mechanism of action on the Kv1.3 channel.
References
- 1. Purification, characterization, and biosynthesis of this compound, a component of Centruroides margaritatus venom that selectively inhibits voltage-dependent potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 4. Novel Descriptors Derived from the Aggregation Propensity of Di- and Tripeptides Can Predict the Critical Aggregation Concentration of Longer Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Functional Assessment of Synthesized Margatoxin
This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols for assessing the functional activity of synthesized Margatoxin (MgTx).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (MgTx) is a 39-amino acid peptide originally isolated from the venom of the Central American Bark Scorpion, Centruroides margaritatus.[1][2] Its primary mechanism of action is the potent and selective inhibition of the Kv1.3 voltage-gated potassium channel.[1] These channels are crucial for regulating the membrane potential in various cells, including T-lymphocytes, making MgTx a valuable tool for immunological research.[1] By blocking Kv1.3 channels, this compound can suppress T-cell activation and proliferation.[1][2]
Q2: Why is it necessary to assess the functional activity of synthesized this compound?
A2: While natural MgTx can be purified from scorpion venom, this process often yields low amounts and risks contamination with other venom components.[1] Chemical solid-phase synthesis allows for the production of larger, purer quantities of the peptide.[1][3] However, it is critical to functionally validate each synthesized batch to ensure it has been correctly folded, forming the three essential disulfide bridges (Cys7-Cys29, Cys13-Cys34, Cys17-Cys36), and exhibits the expected biological activity.[1] Studies have shown that properly synthesized MgTx is physically and biologically indistinguishable from its natural counterpart.[1][3]
Q3: What are the primary assays used to determine this compound's functional activity?
A3: The three main types of assays to assess the functional activity of synthesized this compound are:
-
Electrophysiology (Patch-Clamp): This is the gold standard for directly measuring the inhibitory effect of MgTx on Kv1.3 channel currents in real-time.[4][5]
-
Binding Assays: These assays quantify the affinity of MgTx for the Kv1.3 channel, typically using a radiolabeled version of the toxin.[6]
-
Cell-Based Functional Assays: These assays measure the downstream physiological effects of Kv1.3 channel blockade, such as the inhibition of T-lymphocyte proliferation.[1]
Q4: Is this compound completely selective for the Kv1.3 channel?
A4: While this compound is a high-affinity inhibitor of Kv1.3, it is not completely selective.[7] It also potently inhibits the Kv1.2 channel with a similar affinity and can block the Kv1.1 channel at nanomolar concentrations.[7][8] Therefore, when interpreting results, it is crucial to consider the potential off-target effects on these other channels, especially if the experimental system expresses them.[7]
Q5: How should synthesized this compound be stored and handled?
A5: Lyophilized this compound should be stored at -20°C.[9] For experiments, it is typically reconstituted in water or a suitable buffer.[9][10] It is advisable to prepare aliquots of the reconstituted solution to avoid repeated freeze-thaw cycles, which can degrade the peptide.
Troubleshooting Guide
Q1: My synthesized MgTx shows no or very low activity in the patch-clamp assay. What could be the problem?
A1:
-
Incorrect Peptide Folding: The most likely issue is improper formation of the three disulfide bridges during synthesis and purification. This is critical for the toxin's tertiary structure and its ability to bind to the channel pore. Consider re-evaluating the folding protocol.[1][3]
-
Peptide Degradation: Repeated freeze-thaw cycles or improper storage may have degraded the peptide. Use a fresh aliquot or a newly reconstituted sample.
-
Purity Issues: The synthesized product may contain impurities from the synthesis process that interfere with its activity. Verify the purity of your sample, which should be ≥95% as confirmed by HPLC.
-
Low Channel Expression: The cell line used (e.g., HEK293 cells) may not be expressing a sufficient number of Kv1.3 channels on the membrane. Confirm channel expression via methods like qPCR or Western blot.
-
Incorrect Electrophysiology Solutions: Ensure the composition and pH of your intracellular (pipette) and extracellular (bath) solutions are correct for recording potassium channel currents.[11]
Q2: The IC50 value I calculated is significantly higher than the picomolar values reported in the literature. Why?
A2:
-
Assay System Differences: IC50 values can vary depending on the expression system. For example, MgTx is known to be less potent on Kv1.3 channels expressed in Xenopus oocytes (IC50 ~1 nM) compared to mammalian cells (IC50 ~36-50 pM).[12]
-
Presence of Serum: Components in serum can bind to the peptide, reducing its effective concentration. If possible, perform assays in serum-free media or account for this effect.
-
Slow Binding Kinetics: this compound has a slow on-rate and an even slower off-rate.[11] Ensure that you are pre-incubating the cells with the toxin long enough to reach equilibrium before taking measurements. For patch-clamp, it can take over 10 minutes to achieve 50% block.[11]
-
Peptide Adsorption: Peptides can stick to plasticware. To minimize this, consider using low-adhesion microplates or tubes and including a carrier protein like 0.1% bovine serum albumin (BSA) in your solutions.
Q3: My cell proliferation assay (e.g., MTT) shows inconsistent results for MgTx-induced inhibition.
A3:
-
Cell Health and Density: Ensure that the cells (e.g., Jurkat T-cells) are healthy, in the logarithmic growth phase, and plated at the optimal density. Overly dense or sparse cultures can lead to variable results.
-
Stimulation Inconsistency: T-cell proliferation must first be stimulated (e.g., with phytohemagglutinin, PHA). The concentration and timing of this stimulation must be consistent across all wells.
-
Metabolic Interference: Remember that assays like MTT measure metabolic activity, which is an indirect measure of proliferation.[13] If your experimental conditions (other than MgTx) affect cell metabolism, your results may be skewed.
-
Concentration Range: Ensure you are using a wide enough concentration range of MgTx to observe a full dose-response curve. At very high concentrations (e.g., 20 µM), MgTx can irreversibly inhibit T-cell proliferation, while the effect is reversible at lower concentrations.[1]
Quantitative Data Summary
The functional activity of this compound is characterized by its high affinity and potent inhibition of specific potassium channels. The table below summarizes key quantitative metrics from the literature.
| Parameter | Channel Target | Value | Cell System | Reference |
| IC₅₀ | Kv1.3 | 36 pM | Human Endothelial Cells | |
| IC₅₀ | Kv1.3 | ~50 pM | Human T-lymphocytes | [12][14] |
| Kd | Kv1.3 | 11.7 pM | Human Lymphocytes | [7][8] |
| Kd | Kv1.2 | 6.4 pM | tsA201 Cells | [7][8] |
| Kd | Kv1.1 | 4.2 nM | L929 Cells | [7][8] |
IC₅₀ (Half-maximal inhibitory concentration) and Kd (Dissociation constant) are measures of potency. Lower values indicate higher potency/affinity.
Experimental Protocols
Protocol 1: Electrophysiological Assessment using Whole-Cell Patch-Clamp
This protocol is the most direct method for assessing the inhibitory effect of synthesized MgTx on Kv1.3 channels.
Objective: To measure the reduction in Kv1.3 current in response to MgTx application and calculate the IC₅₀.
Materials:
-
Cells expressing Kv1.3 channels (e.g., transiently transfected HEK293 cells or human T-lymphocytes).
-
Patch-clamp rig (amplifier, micromanipulator, microscope).[5]
-
Borosilicate glass capillaries for pipette pulling.
-
Extracellular (bath) solution: (in mM) 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4).
-
Intracellular (pipette) solution: (in mM) 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES (pH 7.2).[15]
-
Synthesized this compound stock solution.
Procedure:
-
Cell Preparation: Plate cells expressing Kv1.3 onto glass coverslips suitable for patch-clamp recording.
-
Pipette Preparation: Pull glass pipettes to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Establish Whole-Cell Configuration: Approach a single cell with the micropipette and form a high-resistance (>1 GΩ) seal.[5] Apply gentle suction to rupture the membrane patch and achieve the whole-cell configuration.[16]
-
Record Baseline Current: Clamp the cell membrane potential at a holding potential of -80 mV. Apply a series of depolarizing voltage steps (e.g., from -60 mV to +40 mV in 10 mV increments) to elicit outward Kv1.3 currents. Record these baseline currents.
-
Apply this compound: Perfuse the bath solution containing the desired concentration of synthesized MgTx over the cell.
-
Record Post-Toxin Current: Due to MgTx's slow binding kinetics, wait for the current inhibition to stabilize (this may take 10-15 minutes).[11] Once stable, apply the same voltage-step protocol to record the inhibited currents.
-
Data Analysis:
-
Measure the peak outward current at a specific voltage step (e.g., +40 mV) before and after MgTx application.
-
Calculate the percentage of current inhibition: % Inhibition = (1 - (I_MgTx / I_Baseline)) * 100.
-
Repeat steps 5-7 for a range of MgTx concentrations (e.g., 1 pM to 1 nM).
-
Plot the % Inhibition against the MgTx concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol 2: T-Cell Proliferation Assay (MTT-Based)
This protocol provides a functional, cell-based readout of MgTx activity by measuring its effect on T-cell proliferation.
Objective: To determine the ability of synthesized MgTx to inhibit the proliferation of activated T-lymphocytes.
Materials:
-
T-lymphocyte cell line (e.g., Jurkat) or primary human T-cells.
-
RPMI-1640 media with 10% FBS.
-
T-cell mitogen (e.g., Phytohemagglutinin, PHA).
-
Synthesized this compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
96-well microplate and plate reader (570 nm).
Procedure:
-
Cell Seeding: Seed T-cells into a 96-well plate at a density of ~5 x 10⁴ cells/well in 100 µL of media.
-
Apply Toxin: Add various concentrations of synthesized MgTx to the wells. Include a "no toxin" control.
-
Stimulate Proliferation: Add a T-cell mitogen like PHA (e.g., at 1-5 µg/mL) to all wells except for the unstimulated negative control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add MTT Reagent: Add 10 µL of MTT stock solution (5 mg/mL) to each well and incubate for another 4 hours. Metabolically active, proliferating cells will convert the yellow MTT to a purple formazan precipitate.[13]
-
Solubilize Formazan: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.
-
Measure Absorbance: Read the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (media only).
-
Normalize the data to the "stimulated, no toxin" control (representing 100% proliferation).
-
Plot the normalized cell viability/proliferation against the MgTx concentration to assess its inhibitory effect.
-
Visualizations
Signaling Pathway and Mechanism of Action
The following diagram illustrates how this compound blocks the Kv1.3 channel, leading to membrane depolarization and subsequent inhibition of the calcium signaling required for T-cell activation.
Caption: Mechanism of this compound (MgTx) action on T-lymphocytes.
Experimental Workflow
This diagram outlines the logical flow for validating a new batch of synthesized this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. euacademic.org [euacademic.org]
- 3. Chemical synthesis and structure-function studies of this compound, a potent inhibitor of voltage-dependent potassium channel in human T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electrophysiological evaluation of the effect of peptide toxins on voltage-gated ion channels: a scoping review on theoretical and methodological aspects with focus on the Central and South American experience - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 6. [125I]this compound, an extraordinarily high affinity ligand for voltage-gated potassium channels in mammalian brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound is a non-selective inhibitor of human Kv1.3 K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | Voltage-gated Potassium Channel Blockers: R&D Systems [rndsystems.com]
- 10. This compound | CAS:145808-47-5 | Potent KV1.3 channel blocker | High Purity | Manufacturer BioCrick [biocrick.com]
- 11. This compound-bound quantum dots as a novel inhibitor of the voltage-gated ion channel Kv1.3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. smartox-biotech.com [smartox-biotech.com]
- 13. 細胞活力與增殖測試 [sigmaaldrich.com]
- 14. Purification, characterization, and biosynthesis of this compound, a component of Centruroides margaritatus venom that selectively inhibits voltage-dependent potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Patch Clamp Electrophysiology and Capillary Electrophoresis–Mass Spectrometry Metabolomics for Single Cell Characterization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Margatoxin Binding Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing buffer conditions and overall experimental design for Margatoxin (MgTx) binding assays.
Troubleshooting Guide
This guide addresses common issues encountered during this compound binding assays in a question-and-answer format.
Question: Why am I observing a low signal-to-noise ratio in my this compound binding assay?
Answer:
A low signal-to-noise ratio can stem from several factors, including suboptimal buffer conditions, low specific binding, or issues with detection. To troubleshoot this, consider the following:
-
Optimize Buffer Composition: Ensure your binding buffer is optimized for this compound. A common starting point is a phosphate-buffered saline (PBS) or HEPES-based buffer. The pH should be maintained in the physiological range (typically 7.2-7.6), as significant deviations can alter the conformation of both this compound and its target ion channels.[1][2][3][4]
-
Increase Specific Binding:
-
Check Ligand Integrity: Verify the quality and concentration of your labeled this compound.
-
Optimize Incubation Time and Temperature: While room temperature is often a reasonable starting point, kinetics can be temperature-dependent.[5] Test a range of incubation times (e.g., 30 minutes to 4 hours) to ensure equilibrium is reached.[6] For some high-affinity interactions, longer incubation times at 4°C may be beneficial.[7]
-
-
Enhance Detection:
-
Receptor Expression: If using a cell-based assay, confirm adequate expression of the target Kv channel (Kv1.3, Kv1.2, or Kv1.1) on the cell surface.[8]
-
Detector Sensitivity: Ensure your detection instrument is functioning correctly and is set to the appropriate sensitivity for your label (e.g., radioactivity, fluorescence).
-
Question: I am experiencing high non-specific binding. How can I reduce it?
Answer:
High non-specific binding is a common challenge in binding assays and can obscure the specific binding signal. Here are several strategies to mitigate this issue:
-
Incorporate Blocking Agents: The addition of a blocking protein to the binding buffer is crucial. Bovine Serum Albumin (BSA) is widely used for this purpose as it can saturate non-specific binding sites on your assay components (e.g., wells, filters).[9] Start with a concentration of 0.1% to 1% (w/v) BSA in your binding buffer.[10]
-
Optimize Ionic Strength: The salt concentration of your buffer can influence non-specific electrostatic interactions. While physiological salt concentrations (e.g., 150 mM NaCl) are a good starting point, you may need to test a range of salt concentrations to find the optimal balance for specific binding.
-
Include a Detergent: For membrane preparations, a mild non-ionic detergent, such as Tween-20 or Triton X-100, at a low concentration (e.g., 0.01% to 0.1%) can help to reduce non-specific binding to hydrophobic surfaces.
-
Washing Steps: Increase the number and volume of wash steps after incubation. Using ice-cold wash buffer can help to preserve the specific binding interaction while removing unbound and non-specifically bound ligand.[6]
Question: My results are inconsistent between experiments. What could be the cause?
Answer:
Inconsistent results often point to variability in assay setup and execution. To improve reproducibility:
-
Standardize Protocols: Ensure that all experimental parameters, including buffer preparation, incubation times, temperatures, and washing procedures, are kept consistent between assays.[11]
-
Reagent Quality: Use high-quality reagents and ensure they are stored correctly. Aliquoting reagents can help to avoid repeated freeze-thaw cycles that might degrade this compound or other components.
-
Cell Passage Number: If using cell lines, be mindful of the passage number, as receptor expression levels can change over time.
-
Pipetting Accuracy: Use calibrated pipettes and consistent technique to minimize errors in reagent and sample addition.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is a potent blocker of the voltage-gated potassium channel Kv1.3.[12] However, it is important to note that it is not entirely selective and can also inhibit Kv1.2 and Kv1.1 channels, albeit with different affinities.[8]
Q2: What is a good starting buffer for a this compound binding assay?
A2: A suitable starting buffer is a physiological saline solution buffered to a pH of 7.4. A common choice is Phosphate-Buffered Saline (PBS) or a HEPES-based buffer. It is recommended to supplement this buffer with a blocking agent to minimize non-specific binding.
Q3: What concentration of BSA should I use in my binding buffer?
A3: A typical starting concentration range for Bovine Serum Albumin (BSA) in a binding buffer is 0.1% to 1% (w/v). The optimal concentration may need to be determined empirically for your specific assay system.[10]
Q4: What is the recommended incubation time and temperature for a this compound binding assay?
A4: The optimal incubation time and temperature depend on the binding kinetics of this compound with its target. A good starting point is to incubate for 60-120 minutes at room temperature.[5] To ensure you are reaching equilibrium, it is advisable to perform a time-course experiment.[13]
Q5: How can I determine the specific binding of this compound?
A5: Specific binding is determined by subtracting non-specific binding from the total binding. To measure non-specific binding, you will need to run a parallel set of reactions in the presence of a high concentration of an unlabeled competitor that binds to the same site as this compound. This will displace the labeled this compound from the specific binding sites, leaving only the non-specifically bound ligand.[14][15]
Data Presentation
Table 1: Recommended Buffer Components for this compound Binding Assays
| Component | Recommended Concentration Range | Purpose |
| Buffer Salt | 20-50 mM HEPES or Phosphate | Maintain pH |
| pH | 7.2 - 7.6 | Physiological relevance |
| Salt | 100-150 mM NaCl or KCl | Maintain ionic strength |
| Blocking Agent | 0.1% - 1% (w/v) BSA | Reduce non-specific binding |
| Detergent | 0.01% - 0.1% Tween-20 (optional) | Reduce non-specific binding in membrane preps |
Table 2: Typical Binding Affinities of this compound
| Target Ion Channel | Dissociation Constant (Kd) | IC50 |
| Kv1.3 | ~11.7 pM[8] | ~36 pM[12] |
| Kv1.2 | ~6.4 pM[8] | - |
| Kv1.1 | ~4.2 nM[8] | - |
Note: Kd and IC50 values can vary depending on the experimental system and conditions.
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay for this compound
This protocol describes a filtration-based competition binding assay using a radiolabeled this compound derivative (e.g., ¹²⁵I-MgTx) and cell membranes expressing the target Kv channel.
-
Membrane Preparation:
-
Homogenize cells expressing the target Kv channel in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet with fresh lysis buffer and resuspend in binding buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Assay Setup:
-
Prepare a binding buffer consisting of 50 mM HEPES, pH 7.4, 100 mM NaCl, and 0.5% BSA.
-
In a 96-well plate, add the following to each well:
-
50 µL of binding buffer (for total binding) or unlabeled competitor (for non-specific binding).
-
50 µL of radiolabeled this compound at a concentration near its Kd.
-
100 µL of the membrane preparation (containing 10-50 µg of protein).
-
-
For competition experiments, add serial dilutions of the unlabeled test compound.
-
-
Incubation:
-
Incubate the plate at room temperature for 90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester.
-
Wash the filters three times with 200 µL of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl).
-
-
Detection:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding (counts in the presence of excess unlabeled competitor) from the total binding.
-
Plot the specific binding as a function of the competitor concentration and fit the data to a one-site competition model to determine the IC50.
-
Visualizations
References
- 1. pH-Dependent Protein Binding Properties of Uremic Toxins In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of pH on plasma protein binding in equilibrium dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pH affects both the mechanism and the specificity of peptide binding to a class II major histocompatibility complex molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The pH dependency of the binding of drugs to plasma proteins in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impact of assay temperature on antibody binding characteristics in living cells: A case study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound is a non-selective inhibitor of human Kv1.3 K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. swordbio.com [swordbio.com]
- 12. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. How to measure and evaluate binding affinities | eLife [elifesciences.org]
- 14. graphpad.com [graphpad.com]
- 15. chem.uwec.edu [chem.uwec.edu]
Technical Support Center: Enhancing the Selectivity of Margatoxin Analogs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving Margatoxin (MgTx) and its analogs. Our goal is to help you overcome common challenges and enhance the selectivity of these potent potassium channel blockers.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies to enhance the selectivity of this compound (MgTx) analogs for Kv1.3 over other Kv channels like Kv1.1 and Kv1.2?
A1: Enhancing the selectivity of MgTx analogs for the Kv1.3 channel is a key objective for therapeutic development, particularly for autoimmune diseases. The main strategies include:
-
Computational Modeling and Rational Design: Techniques like homology modeling, molecular docking, and molecular dynamics simulations are employed to understand the interactions between the toxin and the ion channel pore. These methods help identify key amino acid residues on both the toxin and the channel that are critical for binding affinity and selectivity. By analyzing these interactions, new analogs with modified residues can be designed for improved selectivity.
-
Site-Directed Mutagenesis: Based on computational models and structural data, specific amino acid residues in the MgTx sequence can be mutated. A common approach is alanine scanning, where individual residues are replaced with alanine to determine their contribution to binding and selectivity. Key residues that interact differently with the pores of Kv1.3 versus other Kv channels can then be optimized.
-
Chemical Modification: The selectivity of peptide toxins can be improved by chemical modifications. For example, PEGylation (the attachment of polyethylene glycol chains) can alter the pharmacokinetic profile and, in some cases, the selectivity of the peptide. Another approach is the addition of specific chemical moieties to the peptide that can interact favorably with unique residues in the target channel.
Q2: this compound is often cited as a selective Kv1.3 inhibitor, but some studies show it also blocks Kv1.1 and Kv1.2. What is the actual selectivity profile of wild-type MgTx?
A2: While this compound is a potent inhibitor of Kv1.3 with a dissociation constant (Kd) in the picomolar range, it is not entirely selective. Electrophysiological studies have shown that MgTx also inhibits the Kv1.2 channel with a similarly high affinity (Kd ≈ 6.4 pM) and the Kv1.1 channel in the low nanomolar range (Kd ≈ 4.2 nM)[1]. Therefore, when using wild-type MgTx in experiments, it is crucial to consider these off-target effects. For studies requiring high selectivity for Kv1.3, it is recommended to use engineered analogs of MgTx or other toxins like ShK that have been optimized for Kv1.3 specificity.
Q3: What are the key signaling pathways involving the Kv1.3 channel in T lymphocytes?
A3: The Kv1.3 channel plays a crucial role in the activation and proliferation of T lymphocytes by maintaining the cell's membrane potential. This function is integral to sustained calcium signaling, which is essential for T-cell activation. The key signaling events are:
-
Upon T-cell receptor (TCR) activation, there is an influx of Ca²⁺ into the cell.
-
To sustain this Ca²⁺ influx, the cell membrane needs to be hyperpolarized. This is achieved by the efflux of K⁺ ions through Kv1.3 and KCa3.1 channels.
-
The sustained high intracellular Ca²⁺ concentration activates calcineurin, a phosphatase that dephosphorylates the Nuclear Factor of Activated T-cells (NFAT).
-
Dephosphorylated NFAT translocates to the nucleus and acts as a transcription factor, inducing the expression of genes essential for T-cell activation, proliferation, and cytokine production, such as Interleukin-2 (IL-2)[2][3].
-
The NF-κB and MAPK pathways are also activated downstream of TCR engagement and contribute to the overall T-cell response[2][3].
Troubleshooting Guides
Issue 1: Inconsistent or no channel block observed in patch-clamp recordings with a new MgTx analog.
-
Question: I have synthesized a new MgTx analog, but I'm seeing variable or no block of Kv1.3 currents in my whole-cell patch-clamp experiments. What could be the issue?
-
Answer: Several factors could contribute to this problem. Here's a systematic troubleshooting approach:
-
Peptide Quality and Handling:
-
Purity: Ensure the peptide purity is high (>95%). Impurities can interfere with the assay.
-
Solubility: Peptides can be difficult to dissolve. Use the recommended solvent and sonicate if necessary. Poor solubility can lead to a lower effective concentration.
-
Oxidation/Degradation: Peptides containing residues like Cys, Met, or Trp are prone to oxidation. Prepare fresh solutions and avoid repeated freeze-thaw cycles. Store lyophilized peptides at -20°C or -80°C and solutions in aliquots at -80°C.
-
Residual TFA: Trifluoroacetic acid (TFA) from peptide purification can affect cell viability and ion channel function. Consider TFA removal steps if high concentrations are suspected.
-
-
Experimental Conditions:
-
Unhealthy Cells: Ensure the cells are healthy and have a stable resting membrane potential before applying the toxin. Use cells from a low passage number.
-
Incorrect Seal Formation: A poor gigaohm seal (GΩ) can lead to leaky recordings and inaccurate current measurements. Aim for a seal resistance of >1 GΩ.
-
Voltage Protocol: Use an appropriate voltage protocol to elicit Kv1.3 currents. A typical protocol involves a holding potential of -80 mV, followed by a depolarization step to +40 mV.
-
Drug Application: Ensure the perfusion system delivers the peptide solution effectively to the cell. Check for air bubbles in the perfusion lines.
-
-
Analog-Specific Issues:
-
Loss of Potency: The mutations introduced may have significantly reduced the analog's affinity for the channel. Consider testing a wider range of concentrations.
-
Slow Binding Kinetics: Some analogs may have slower on-rates. Ensure you are perfusing the analog for a sufficient duration to reach equilibrium.
-
-
Issue 2: High non-specific binding in radioligand binding assays.
-
Question: I am performing a competitive binding assay with my 125I-labeled MgTx analog and am observing high non-specific binding. How can I reduce this?
-
Answer: High non-specific binding can obscure the specific binding signal. Here are some strategies to minimize it:
-
Optimize Blocking Agents: Include a high concentration of a non-radiolabeled, structurally unrelated compound that does not bind to the target receptor to block non-specific sites.
-
Choice of Unlabeled Ligand for Non-Specific Binding Determination: Use a high concentration (at least 100-fold higher than its Kd) of an unlabeled ligand that has high affinity for the receptor to define non-specific binding.
-
Washing Steps: Increase the number and volume of washes with ice-cold buffer after incubation to more effectively remove unbound radioligand.
-
Filter Pre-treatment: Pre-soak the filters (e.g., GF/C) in a solution like 0.3-0.5% polyethyleneimine (PEI) to reduce the binding of positively charged radioligands to the negatively charged filter material.
-
Reduce Radioligand Concentration: While you need a sufficient concentration for a good signal, using an excessively high concentration can increase non-specific binding. Try to use a concentration close to the Kd of your radioligand.
-
Assay Buffer Composition: The inclusion of bovine serum albumin (BSA) in the assay buffer can help to reduce non-specific binding to the assay tubes and filters.
-
Data Presentation
Table 1: Potency and Selectivity of this compound and its Analogs for Kv1 Channels
| Toxin/Analog | Target Channel | IC50 / Kd | Selectivity (over Kv1.1) | Selectivity (over Kv1.2) | Reference |
| This compound (MgTx) | Kv1.3 | 11.7 pM (Kd) | 359-fold | ~0.5-fold | [1] |
| Kv1.2 | 6.4 pM (Kd) | - | - | [1] | |
| Kv1.1 | 4.2 nM (Kd) | - | - | [1] | |
| ShK | Kv1.3 | ~10 pM (IC50) | ~100-fold | - | [4] |
| Kv1.1 | ~1 nM (IC50) | - | - | [4] | |
| [EWSS]ShK | Kv1.3 | 34 pM (IC50) | 158-fold | >2900-fold | [4] |
| Kv1.1 | 5.37 nM (IC50) | - | - | [4] | |
| Kv1.2 | >100 nM (IC50) | - | - | [4] | |
| ShK-K-amide | Kv1.3 | Potent Blocker | Selective for Kv1.3 | - | [5] |
| BmK2 | Kv1.3 | Low nM range | Lower potency than ShK-186 | - | [6] |
| κ-ViTx | Kv1.3 | 2.09 µM (IC50) | ~0.76-fold | Not active | [7][8] |
| Kv1.1 | 1.59 µM (IC50) | - | - | [7][8] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for Screening MgTx Analogs
1. Solutions and Reagents:
-
External Solution (ACSF): 125 mM NaCl, 2.5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 1.25 mM NaH₂PO₄, 25 mM NaHCO₃, and 25 mM glucose. Bubble with 95% O₂/5% CO₂. Adjust pH to 7.4 and osmolarity to 305-315 mOsm.
-
Internal (Pipette) Solution: 130 mM KCl, 5 mM NaCl, 0.4 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, and 11 mM EGTA. Adjust pH to 7.3 with KOH and osmolarity to 260-280 mOsm. Filter through a 0.2 µm filter.
-
MgTx Analog Stock Solution: Prepare a 1 mM stock solution of the peptide in ultrapure water or the recommended solvent. Aliquot and store at -80°C. On the day of the experiment, dilute to the final desired concentrations in the external solution.
2. Cell Preparation:
-
Use a cell line stably or transiently expressing the human Kv1.3 channel (e.g., HEK293, CHO, or L929 cells).
-
Plate cells on glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
3. Patch-Clamp Procedure:
-
Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with external solution at a rate of 1-2 ml/min.
-
Pull glass microelectrodes with a resistance of 3-6 MΩ when filled with the internal solution.
-
Fill the microelectrode with the internal solution and mount it on the micromanipulator.
-
Apply positive pressure to the pipette and approach a target cell.
-
Once the pipette touches the cell membrane (observed as an increase in resistance), release the positive pressure to form a Gigaohm seal (>1 GΩ).
-
Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Set the amplifier to voltage-clamp mode. Hold the cell at a resting potential of -80 mV.
-
Apply a depolarizing voltage step to +40 mV for 200-500 ms to elicit Kv1.3 currents.
-
Record baseline currents for a few minutes to ensure stability.
-
Perfuse the MgTx analog at the desired concentration and record the current inhibition until a steady-state block is achieved.
-
To determine the IC50, apply a range of concentrations of the analog to different cells and plot the percentage of current inhibition against the log of the concentration.
Protocol 2: Competitive Radioligand Binding Assay
1. Materials and Reagents:
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold binding buffer.
-
Radioligand: 125I-labeled MgTx or a suitable analog.
-
Unlabeled Competitors: Unlabeled MgTx analog and a compound for determining non-specific binding.
-
Cell Membranes: Prepare membranes from cells expressing the target Kv channel.
-
GF/C filters: Pre-soaked in 0.3% PEI.
-
Scintillation fluid.
2. Membrane Preparation:
-
Homogenize cells expressing the Kv channel in cold lysis buffer.
-
Centrifuge at low speed to remove debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in binding buffer.
-
Determine the protein concentration using a BCA or Bradford assay.
3. Binding Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
To each well, add:
-
Cell membranes (e.g., 10-50 µg of protein).
-
A fixed concentration of the radioligand (typically at or below its Kd).
-
Varying concentrations of the unlabeled MgTx analog (for competition curve).
-
For total binding wells, add buffer instead of the unlabeled competitor.
-
For non-specific binding wells, add a high concentration of an unlabeled ligand.
-
-
Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time to reach equilibrium (e.g., 60 minutes) with gentle agitation.
-
Terminate the binding reaction by rapid vacuum filtration through the pre-soaked GF/C filters.
-
Quickly wash the filters with several volumes of ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the unlabeled competitor.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Caption: Kv1.3 signaling pathway in T-cell activation.
Caption: Workflow for characterizing selective MgTx analogs.
References
- 1. This compound is a non-selective inhibitor of human Kv1.3 K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Expression and function of Kv1.3 channel in malignant T cells in Sézary syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. T Cell Subset and Stimulation Strength-Dependent Modulation of T Cell Activation by Kv1.3 Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-terminally extended analogues of ShK as potent and selective blockers of the voltage-gated potassium channel Kv1.3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A C-terminally amidated analogue of ShK is a potent and selective blocker of the voltage-gated potassium channel Kv1.3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kv1.3 channel-blocking immunomodulatory peptides from parasitic worms: implications for autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrophysiological evaluation of the effect of peptide toxins on voltage-gated ion channels: a scoping review on theoretical and methodological aspects with focus on the Central and South American experience - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Marine Toxins Targeting Kv1 Channels: Pharmacological Tools and Therapeutic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Margatoxin and ShK Toxin Potency on the Kv1.3 Channel
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two potent peptide toxins, Margatoxin (MgTx) and ShK toxin, focusing on their inhibitory activity against the voltage-gated potassium channel Kv1.3. The Kv1.3 channel is a well-established therapeutic target for autoimmune diseases, as it plays a critical role in the activation and proliferation of effector memory T-cells (TEM), which are key mediators in conditions like multiple sclerosis and rheumatoid arthritis.[1][2][3] Understanding the potency and selectivity of different inhibitors is crucial for the development of targeted immunomodulatory therapies.
Potency and Selectivity: A Quantitative Comparison
Both this compound, isolated from the scorpion Centruroides margaritatus, and ShK toxin, from the sea anemone Stichodactyla helianthus, are high-affinity blockers of the Kv1.3 channel.[4][5] However, their selectivity profiles across different subtypes of potassium channels vary significantly. The following table summarizes their inhibitory constants (IC50 or Kd) against Kv1.3 and other closely related Kv1 channels. Lower values indicate higher potency.
| Toxin | Target Channel | Potency (IC50 / Kd) | Toxin Origin | Reference |
| This compound (MgTx) | Kv1.3 | 11.7 pM (Kd) | Scorpion | [4][6] |
| Kv1.2 | 6.4 pM (Kd) | [4][6] | ||
| Kv1.1 | 4.2 nM (Kd) | [4][6] | ||
| ShK Toxin | Kv1.3 | ~10-13 pM (IC50) | Sea Anemone | [7][8] |
| Kv1.1 | ~16-26 pM (IC50) | [8] | ||
| Kv1.6 | Picomolar Potency | [9] | ||
| Kv3.2 | ~0.3 nM (IC50) | [10] |
Summary of Findings:
-
Potency on Kv1.3: Both this compound and ShK toxin are exceptionally potent inhibitors of the Kv1.3 channel, with potencies in the low picomolar range.[4][6][7]
-
Selectivity: A critical point of differentiation is their selectivity. This compound is a non-selective inhibitor, blocking the Kv1.2 channel with an even higher affinity than Kv1.3.[6] This lack of selectivity can lead to off-target effects. ShK toxin also exhibits high potency for the Kv1.1 channel, limiting its therapeutic application due to potential side effects.[8] This has driven the development of ShK analogs, such as ShK-186, which have been engineered to have over 100-fold greater selectivity for Kv1.3 over Kv1.1.[11]
Experimental Protocols
The potency values cited above are primarily determined through electrophysiological and binding assays. Below are detailed methodologies for these key experiments.
Whole-Cell Patch-Clamp Electrophysiology
This is the gold standard technique for characterizing ion channel blockers by directly measuring the flow of ions across the cell membrane.[12]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a toxin by measuring the reduction in Kv1.3 potassium currents.
Methodology:
-
Cell Preparation: A stable cell line (e.g., CHO or HEK293) expressing the human Kv1.3 channel is used.[13] Cells are cultured and prepared on coverslips for recording.
-
Recording Setup: A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution mimicking the cell's cytoplasm and is pressed against the cell membrane.
-
Whole-Cell Configuration: A brief suction pulse is applied to rupture the patch of membrane under the pipette, establishing electrical access to the entire cell interior. This allows for the control of the membrane potential (voltage-clamp).
-
Current Elicitation: The cell membrane is held at a negative potential (e.g., -80 mV). To activate the Kv1.3 channels, the membrane is depolarized to a positive potential (e.g., +40 mV) for a set duration (e.g., 200 ms). This elicits an outward potassium current.[5]
-
Toxin Application: The baseline Kv1.3 current is recorded. Subsequently, the cell is perfused with solutions containing increasing concentrations of the toxin (e.g., this compound or ShK).
-
Data Acquisition: The peak outward current is measured at each toxin concentration after the block has reached a steady state.
-
IC50 Calculation: The percentage of current inhibition is plotted against the toxin concentration. The data are fitted to a dose-response curve (e.g., Hill equation) to calculate the IC50 value, which is the concentration of toxin required to inhibit 50% of the Kv1.3 current.
Radioligand Binding Assay
This method measures the direct binding of a radiolabeled ligand to its receptor, allowing for the determination of the dissociation constant (Kd), a measure of binding affinity.
Objective: To determine the Kd of a toxin by measuring its ability to compete with a known radiolabeled ligand for binding to the Kv1.3 channel.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells overexpressing the Kv1.3 channel. This involves homogenizing the cells and centrifuging them to isolate the membrane fraction, which is rich in channels.[14]
-
Competitive Binding: The cell membranes are incubated in a multi-well plate with a constant concentration of a radiolabeled probe that binds to Kv1.3 (e.g., 125I-labeled ShK) and varying concentrations of the unlabeled competitor toxin (the "cold" ligand, e.g., this compound).
-
Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.[14]
-
Filtration: The incubation is stopped by rapid vacuum filtration through a filter mat. This separates the membrane-bound radioligand from the unbound radioligand. The filters trap the membranes while the unbound ligand passes through.[14]
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: The radioactivity retained on each filter is measured using a scintillation counter.
-
Ki/Kd Calculation: The amount of radioactivity is inversely proportional to the concentration of the competing unlabeled toxin. A competition curve is generated, from which the IC50 (concentration of unlabeled toxin that displaces 50% of the radiolabeled ligand) is determined. The Ki (and thus Kd) is then calculated using the Cheng-Prusoff equation.
Kv1.3 Signaling Pathway in T-Cell Activation
The therapeutic rationale for targeting Kv1.3 stems from its integral role in the T-cell activation cascade. Upon antigen presentation, a sustained influx of calcium (Ca2+) is required to activate downstream signaling pathways leading to cytokine production and cell proliferation.
The Kv1.3 channel facilitates this process. The initial T-cell receptor (TCR) stimulation leads to a slight membrane depolarization. The opening of Kv1.3 channels allows for the efflux of potassium (K+) ions, which repolarizes or hyperpolarizes the membrane. This negative membrane potential is crucial as it provides the electrochemical driving force for a sustained influx of Ca2+ through CRAC (Ca2+ release-activated Ca2+) channels.[2][15] This elevated intracellular Ca2+ activates calcineurin, a phosphatase that dephosphorylates the transcription factor NFAT (Nuclear Factor of Activated T-cells).[15] Dephosphorylated NFAT then translocates to the nucleus, where it initiates the transcription of genes essential for the immune response, including Interleukin-2 (IL-2), leading to T-cell proliferation.[15] Blockers like this compound and ShK inhibit the K+ efflux, thus preventing the sustained Ca2+ influx and halting the activation cascade.
References
- 1. pnas.org [pnas.org]
- 2. Kv1.3 deletion biases T cells towards an immuno-regulatory phenotype and renders mice resistant to autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modeling the Binding of Three Toxins to the Voltage-Gated Potassium Channel (Kv1.3) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Engineering a Stable and Selective Peptide Blocker of the Kv1.3 Channel in T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound is a non-selective inhibitor of human Kv1.3 K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of Highly Selective Kv1.3-Blocking Peptides Based on the Sea Anemone Peptide ShK - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Potent and Selective Peptide Blocker of the Kv1.3 Channel: Prediction from Free-Energy Simulations and Experimental Confirmation | PLOS One [journals.plos.org]
- 9. tandfonline.com [tandfonline.com]
- 10. mdpi.com [mdpi.com]
- 11. Kv1.3 Channel as a Key Therapeutic Target for Neuroinflammatory Diseases: State of the Art and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of KV1.3 ion channel inhibitors: Medicinal chemistry approaches and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-throughput screening for Kv1.3 channel blockers using an improved FLIPR-based membrane-potential assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Expression and function of Kv1.3 channel in malignant T cells in Sézary syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Margatoxin's Selectivity Profile: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the precise interaction of toxins with their targets is paramount. This guide provides a comprehensive comparison of Margatoxin's cross-reactivity with Kv1.1, Kv1.2, and its primary target, Kv1.3 channels, supported by quantitative data and detailed experimental protocols.
This compound (MgTx), a peptide isolated from the venom of the scorpion Centruroides margaritatus, is a potent blocker of the voltage-gated potassium channel Kv1.3.[1][2] Due to the significant role of Kv1.3 in the activation and proliferation of T-lymphocytes, this compound has been widely investigated as a potential therapeutic agent for autoimmune diseases. However, its efficacy and potential side effects are intrinsically linked to its selectivity. This guide delves into the cross-reactivity of this compound with other closely related Kv channel subtypes, specifically Kv1.1 and Kv1.2, to provide a clearer picture of its binding profile.
Quantitative Analysis of this compound's Binding Affinity
The inhibitory potency of this compound across different Kv channels has been quantified using various experimental techniques, most notably the patch-clamp method. The data consistently demonstrates that while this compound is a high-affinity inhibitor of Kv1.3, it is not entirely selective and exhibits significant interaction with Kv1.2 and, to a lesser extent, Kv1.1.
Below is a summary of the dissociation constants (Kd) and half-maximal inhibitory concentrations (IC50) of this compound for Kv1.1, Kv1.2, and Kv1.3 channels.
| Channel Subtype | Toxin | Kd (Dissociation Constant) | IC50 (Half-Maximal Inhibitory Concentration) |
| Kv1.1 | This compound | 4.2 nM | Not widely reported |
| Kv1.2 | This compound | 6.4 pM | Not widely reported |
| Kv1.3 | This compound | 11.7 pM | ~30-50 pM |
Data compiled from multiple sources. Note that exact values may vary slightly between different experimental setups and conditions.[1][3][4][5]
This data clearly indicates that this compound binds to Kv1.2 with an affinity comparable to, or even slightly higher than, its primary target Kv1.3. The affinity for Kv1.1 is significantly lower, in the nanomolar range, suggesting a lesser but still present interaction.
Logical Relationship of this compound Binding
The following diagram illustrates the hierarchical binding affinity of this compound for the three Kv channel subtypes.
References
- 1. This compound is a non-selective inhibitor of human Kv1.3 K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Potassium Channel Screening & Profiling Services [sbdrugdiscovery.com]
- 4. Identification of Selective Inhibitors of the Potassium Channel Kv1.1–1.2(3) by High-Throughput Virtual Screening and Automated Patch Clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validating the Inhibitory Effect of Margatoxin on Kv1.3 Currents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Margatoxin (MgTx), a scorpion venom-derived peptide, with other prominent inhibitors of the voltage-gated potassium channel Kv1.3. The following sections present supporting experimental data, detailed protocols, and visualizations to aid in the objective assessment of its performance for research and therapeutic development.
Comparative Analysis of Kv1.3 Inhibitors
The inhibitory potency and selectivity of this compound against Kv1.3 and other closely related Kv channels are crucial parameters for its validation. The following table summarizes the key quantitative data for MgTx and compares it with other well-characterized Kv1.3 inhibitors, including the sea anemone toxin ShK and its derivatives, and the small molecule inhibitor PAP-1.
| Inhibitor | Type | Target | Potency (IC50 / Kd) | Selectivity Profile | Reference(s) |
| This compound (MgTx) | Peptide (Scorpion Toxin) | Kv1.3 | ~30-50 pM (IC50), 11.7 pM (Kd)[1][2][3][4] | Non-selective: Also inhibits Kv1.2 (Kd = 6.4 pM) and Kv1.1 (Kd = 4.2 nM)[1][2] | [1][2][3][4] |
| ShK | Peptide (Sea Anemone Toxin) | Kv1.3 | ~11 pM (IC50) | Non-selective: Also inhibits Kv1.1 with high affinity (IC50 ~ 16 pM) | [5] |
| ShK-186 (Dalazatide) | Peptide (Synthetic Analog of ShK) | Kv1.3 | 65 ± 5 pM (Kd) | Highly selective: >100-fold selectivity for Kv1.3 over Kv1.1.[5][6] | [5][6] |
| PAP-1 | Small Molecule | Kv1.3 | 2 nM (IC50) | Selective: 23-fold selective over Kv1.5 and 33- to 125-fold selective over other Kv1 family channels.[7][8][9][10] | [7][8][9][10] |
Experimental Protocols
The validation of Kv1.3 inhibitors predominantly relies on electrophysiological techniques, specifically the whole-cell patch-clamp method. This technique allows for the direct measurement of ion channel currents and the effect of inhibitors.
Whole-Cell Patch-Clamp Protocol for Assessing Kv1.3 Inhibition in T-Lymphocytes
This protocol outlines the key steps for validating the inhibitory effect of this compound or other compounds on Kv1.3 channels expressed in human T-lymphocytes.
1. Cell Preparation:
-
Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donors using Ficoll-Paque density gradient centrifugation.
-
Culture the isolated T-lymphocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.
-
For experiments, T-cells can be used directly or after activation with phytohemagglutinin (PHA) to upregulate Kv1.3 channel expression.
2. Electrophysiological Recording:
-
Use a patch-clamp amplifier and data acquisition system.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.
-
External (bath) solution (in mM): 145 NaCl, 5 KCl, 1 MgCl2, 2.5 CaCl2, 10 HEPES, 5.5 glucose (pH 7.4 with NaOH).
-
Internal (pipette) solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 ATP-Mg, 0.1 GTP-Na (pH 7.2 with KOH).
-
Establish a whole-cell recording configuration on a selected T-lymphocyte.
-
Hold the membrane potential at -80 mV.
-
Elicit Kv1.3 currents by applying depolarizing voltage steps (e.g., to +40 mV for 200 ms) at regular intervals (e.g., every 30 seconds).[11]
3. Application of Inhibitor:
-
Prepare stock solutions of this compound in the external solution.
-
After obtaining a stable baseline recording of Kv1.3 currents, perfuse the bath with the external solution containing the desired concentration of this compound.
-
Record the currents until a steady-state inhibition is achieved.
4. Data Analysis:
-
Measure the peak current amplitude before and after the application of the inhibitor.
-
Calculate the percentage of inhibition for each concentration.
-
Construct a dose-response curve by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data with the Hill equation to determine the IC50 value.
Visualizing Key Processes
Diagrams of the relevant signaling pathway and the experimental workflow provide a clear visual representation of the underlying mechanisms and procedures.
Caption: Kv1.3 signaling pathway in T-lymphocyte activation.
Caption: Experimental workflow for validating Kv1.3 inhibitors.
In Vivo Studies and Therapeutic Potential
The therapeutic potential of Kv1.3 inhibitors is primarily being explored in the context of autoimmune diseases, where effector memory T-cells (TEM cells), which highly express Kv1.3, play a key pathogenic role.
-
This compound (MgTx): In vivo studies have shown that this compound can suppress T-cell proliferation and immune responses. For instance, it has been demonstrated to inhibit the delayed-type hypersensitivity reaction in mini-swine.[12] Continuous infusion in pigs led to side effects like diarrhea and hypersalivation, though no major toxic effects were observed.[12] In mice, MgTx has been shown to decrease leukocyte transmigration.[2] However, its lack of selectivity for Kv1.3 over other Kv channels, particularly the neuronal Kv1.2, raises concerns about potential off-target effects, which may limit its therapeutic application.
-
ShK-186 (Dalazatide): This highly selective Kv1.3 inhibitor has shown significant promise in preclinical and clinical studies. It has demonstrated efficacy in animal models of autoimmune diseases, including multiple sclerosis, rheumatoid arthritis, and type 1 diabetes.[6][13] ShK-186 is currently in clinical trials for autoimmune conditions like psoriasis.[6] Its high selectivity for Kv1.3 is a key advantage, minimizing the risk of off-target effects.
-
PAP-1: This small molecule inhibitor has also been shown to be effective in animal models of autoimmune diseases, such as pristane-induced arthritis in rats.[10] Its oral bioavailability and ability to cross cell membranes make it an attractive candidate for further development.
Conclusion
This compound is a potent inhibitor of the Kv1.3 channel, making it a valuable research tool for studying the channel's function. However, its lack of selectivity, particularly against the closely related Kv1.2 channel, is a significant drawback for its potential therapeutic use. In contrast, inhibitors like ShK-186 and PAP-1 have been specifically engineered or selected for their high selectivity for Kv1.3, leading to a more favorable safety profile and demonstrating greater promise in clinical development for the treatment of autoimmune diseases. The choice of inhibitor will therefore depend on the specific application, with this compound remaining a useful tool for in vitro studies where its cross-reactivity can be controlled or accounted for, while more selective inhibitors are preferred for in vivo and clinical investigations.
References
- 1. This compound | Kv1.3 channel Blocker | Hello Bio [hellobio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Voltage-gated Potassium (KV) Channels | Tocris Bioscience [tocris.com]
- 4. This compound Supplier I Smartox Biotechnology [smartox-biotech.com]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Design of New Potent and Selective Thiophene-Based KV1.3 Inhibitors and Their Potential for Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of KV1.3 ion channel inhibitors: Medicinal chemistry approaches and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetics, toxicity and functional studies of the selective Kv1.3 channel blocker PAP-1 in rhesus macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The voltage-gated Kv1.3 K+ channel in effector memory T cells as new target for MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
Electrophysiological Showdown: A Comparative Guide to Margatoxin and Iberiotoxin
For researchers, scientists, and drug development professionals, the precise modulation of ion channels is paramount. This guide provides an objective, data-driven comparison of two potent scorpion-derived peptide toxins: Margatoxin and Iberiotoxin. By examining their distinct electrophysiological profiles and mechanisms of action, we aim to equip researchers with the knowledge to select the optimal tool for their specific experimental needs.
This comparative analysis delves into the functional characteristics of this compound (MgTx) and Iberiotoxin (IbTx), highlighting their differential effects on potassium (K+) channels. While both are valuable neurotoxins for studying ion channel function, their selectivity profiles diverge significantly, making them suitable for distinct research applications.
At a Glance: Key Electrophysiological Properties
| Property | This compound (MgTx) | Iberiotoxin (IbTx) |
| Primary Target | Voltage-gated potassium channel Kv1.3[1][2][3][4] | Large-conductance Ca2+-activated potassium (BK) channels[5][6] |
| Selectivity | Non-selective; also inhibits Kv1.1 and Kv1.2[1][2][7] | Highly selective for BK channels[5][8] |
| Mechanism of Action | Pore blocker, physically occludes the ion conduction pathway. | Binds to the outer vestibule of the channel, decreasing both the probability of opening and the mean open time.[5][6] |
| Potency | High affinity, with IC50 values in the picomolar to low nanomolar range for Kv1.3.[1][3] | High affinity, with a dissociation constant (Kd) of approximately 1 nM for BK channels.[5][9] |
Quantitative Comparison of Inhibitory Activity
The following tables summarize the inhibitory constants (IC50 or Kd) of this compound and Iberiotoxin on various potassium channel subtypes as determined by electrophysiological methods.
Table 1: Inhibitory Potency of this compound (MgTx)
| Channel Subtype | Reported IC50 / Kd | Cell Type | Reference |
| hKv1.3 | 36 pM (IC50) | - | [3] |
| hKv1.3 | 11.7 pM (Kd) | tsA201 cells | [1] |
| hKv1.2 | 6.4 pM (Kd) | tsA201 cells | [1] |
| hKv1.1 | 4.2 nM (Kd) | tsA201 cells | [1] |
| Ca2+-activated K+ channels | No effect | - | [10] |
Table 2: Inhibitory Potency of Iberiotoxin (IbTx)
| Channel Subtype | Reported Kd | Cell Type / Preparation | Reference |
| Large-conductance Ca2+-activated K+ (BK) channels | ~1 nM | Skeletal muscle membrane in planar lipid bilayers | [5][6] |
| Kv1.3 | Does not block even at high (µM) concentrations | - | [11] |
Mechanism of Action and Functional Consequences
This compound: A Potent Blocker of Voltage-Gated Potassium Channels
This compound primarily targets the voltage-gated potassium channel Kv1.3, which is crucial for regulating the membrane potential of T-lymphocytes.[2][10] By physically blocking the channel pore, MgTx prevents K+ efflux, leading to membrane depolarization. This depolarization has significant downstream effects, particularly in T-cells, where it inhibits proliferation and activation, making MgTx a valuable tool for immunological research.[2][10] However, its lack of selectivity, with potent inhibition of Kv1.1 and Kv1.2, necessitates careful interpretation of experimental results, as these channels are involved in neurotransmitter release and neuronal excitability.[1][2][12]
Iberiotoxin: A Selective Modulator of BK Channels
In contrast, Iberiotoxin is a highly selective inhibitor of large-conductance Ca2+-activated K+ (BK) channels.[5] These channels are activated by both membrane depolarization and intracellular calcium, and they play a critical role in repolarizing the membrane after an action potential, thereby influencing neuronal firing patterns and neurotransmitter release.[8][13] By binding to the outer face of the BK channel, IbTx reduces its opening probability and duration, leading to a broadening of action potentials and enhanced neurotransmitter release at some synapses.[5][13][14] The existence of IbTx-sensitive and -resistant BK channel subtypes, often due to the presence of auxiliary β subunits, adds another layer of complexity to its effects in different tissues.[8][15]
Experimental Protocols: Patch-Clamp Electrophysiology
The data presented in this guide were primarily obtained using the patch-clamp technique, the gold standard for studying ion channel electrophysiology.[16] Below is a generalized workflow for assessing the inhibitory effects of this compound or Iberiotoxin on a target ion channel expressed in a heterologous system (e.g., HEK293 or CHO cells).
Key Methodological Details:
-
Cell Culture and Transfection: Cells (e.g., CHO or HEK293) are transiently transfected with the cDNA encoding the specific potassium channel subunit of interest.
-
Solutions: The intracellular (pipette) solution typically contains a high concentration of potassium and a calcium buffer (e.g., EGTA), while the extracellular (bath) solution mimics physiological saline.
-
Voltage-Clamp Protocol: To elicit channel activation, a series of depolarizing voltage steps are applied from a holding potential (e.g., -80 mV). The specific voltages and durations depend on the gating properties of the channel being studied.[17]
-
Data Acquisition and Analysis: Currents are recorded using a patch-clamp amplifier and digitized. The peak current amplitude in the presence of varying concentrations of the toxin is compared to the baseline current to determine the percentage of inhibition and to construct a dose-response curve for IC50 calculation.
Conclusion: Selecting the Right Toxin for Your Research
The choice between this compound and Iberiotoxin hinges on the specific research question and the ion channel of interest.
-
This compound is the preferred tool for studying the physiological roles of Kv1.3 , particularly in the context of the immune system. However, its inhibitory effects on Kv1.1 and Kv1.2 must be considered, and appropriate controls should be employed to dissect the specific contribution of each channel subtype.
-
Iberiotoxin , with its high selectivity, is the unequivocal choice for investigating the function of BK channels . It is instrumental in studies of neuronal excitability, action potential shaping, and the regulation of neurotransmitter release, without the confounding effects on voltage-gated potassium channels.
By understanding the distinct electrophysiological profiles of these two powerful toxins, researchers can more effectively probe the intricate functions of potassium channels in health and disease.
References
- 1. This compound is a non-selective inhibitor of human Kv1.3 K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | Voltage-gated Potassium (KV) Channels | Tocris Bioscience [tocris.com]
- 4. Purification, characterization, and biosynthesis of this compound, a component of Centruroides margaritatus venom that selectively inhibits voltage-dependent potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Iberiotoxin - Wikipedia [en.wikipedia.org]
- 6. Mode of action of iberiotoxin, a potent blocker of the large conductance Ca(2+)-activated K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Current understanding of iberiotoxin-resistant BK channels in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Voltage-gated, this compound-sensitive potassium channels, but not calcium-gated, iberiotoxin-sensitive potassium channels modulate acetylcholine release in rat striatal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. BK potassium channels control transmitter release at CA3−CA3 synapses in the rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. BK Channel Regulation of Afterpotentials and Burst Firing in Cerebellar Purkinje Neurons | Journal of Neuroscience [jneurosci.org]
- 16. Electrophysiological evaluation of the effect of peptide toxins on voltage-gated ion channels: a scoping review on theoretical and methodological aspects with focus on the Central and South American experience - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Scorpion's Sting: A Comparative Analysis of Toxin Binding Affinity to the Kv1.3 Potassium Channel
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the binding affinities of Margatoxin and other potent scorpion and sea anemone-derived toxins to the voltage-gated potassium channel Kv1.3. This channel is a critical regulator of T-lymphocyte activation and a promising therapeutic target for autoimmune diseases.
This report details the binding characteristics of four prominent peptide toxins: this compound (MgTx), Charybdotoxin (ChTx), Agitoxin (AgTx), and Stichodactyla toxin (ShK). The quantitative data, experimental methodologies, and the associated signaling pathway are presented to offer a comprehensive overview for researchers in the field.
Comparative Binding Affinities of Selected Toxins to Kv1.3
The following table summarizes the binding affinities of this compound and other selected toxins to the Kv1.3 channel, expressed in terms of the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50). Lower values indicate a higher binding affinity.
| Toxin | Toxin Source | Toxin Type | Binding Affinity (Kv1.3) |
| This compound (MgTx) | Centruroides margaritatus (Scorpion) | Scorpion Toxin | Kd: 11.7 pM |
| Charybdotoxin (ChTx) | Leiurus quinquestriatus hebraeus (Scorpion) | Scorpion Toxin | IC50: 1.5 nM |
| Agitoxin-2 (AgTx2) | Leiurus quinquestriatus hebraeus (Scorpion) | Scorpion Toxin | IC50: 0.1 nM |
| Stichodactyla toxin (ShK) | Stichodactyla helianthus (Sea Anemone) | Sea Anemone Toxin | Kd: ~10-11 pM[1]; IC50: 10 pM |
Experimental Protocols
The binding affinities presented in this guide were determined using established biophysical techniques. The following sections provide an overview of the methodologies commonly employed in these studies.
Electrophysiology: Patch-Clamp Technique
The patch-clamp technique is a gold-standard method for characterizing the interaction of toxins with ion channels.[2][3]
-
Cell Preparation: Human T-lymphocytes or cell lines heterologously expressing the human Kv1.3 channel (e.g., HEK293 or CHO cells) are used.
-
Recording Configuration: The whole-cell patch-clamp configuration is typically employed to measure the total potassium current flowing through the Kv1.3 channels in the cell membrane.[4]
-
Solutions: The intracellular pipette solution usually contains a high concentration of potassium ions to mimic the intracellular environment, while the extracellular bath solution is a physiological saline solution.[4]
-
Voltage Protocol: A specific voltage protocol is applied to the cell to elicit Kv1.3 channel opening. This typically involves holding the membrane potential at a negative value (e.g., -80 mV) and then depolarizing it to a positive potential (e.g., +40 mV) to activate the channels.[4]
-
Toxin Application: The toxin is applied to the extracellular solution at various concentrations. The effect of the toxin on the Kv1.3 current is measured as a reduction in the current amplitude.
-
Data Analysis: The concentration-response data are fitted to a logistical equation to determine the IC50 value, which represents the concentration of the toxin required to inhibit 50% of the Kv1.3 current. The dissociation constant (Kd) can also be derived from the on and off rates of the toxin binding.[5]
Competitive Radioligand Binding Assays
Radioligand binding assays provide a direct measure of the binding of a ligand to its receptor.
-
Radiolabeling: A known high-affinity Kv1.3 channel blocker, such as a scorpion toxin, is labeled with a radioisotope (e.g., ¹²⁵I).
-
Membrane Preparation: Membranes are prepared from cells expressing the Kv1.3 channel.
-
Binding Reaction: The radiolabeled ligand is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor toxin (e.g., this compound).
-
Separation and Detection: The bound and free radioligand are separated by filtration, and the amount of radioactivity bound to the membranes is quantified using a gamma counter.
-
Data Analysis: The data are used to generate a competition curve, from which the inhibition constant (Ki) of the unlabeled toxin can be calculated.
Competitive Binding Assays with Fluorescently Labeled Toxins
This method is a non-radioactive alternative to radioligand binding assays.
-
Fluorescent Labeling: A known Kv1.3 channel blocker is labeled with a fluorescent dye. A fluorescently labeled version of Agitoxin-2 (A-AgTx2) has been used for this purpose.
-
Cell Incubation: Cells expressing the Kv1.3 channel are incubated with the fluorescently labeled toxin in the presence of varying concentrations of the unlabeled competitor toxin.
-
Detection: The amount of fluorescent toxin bound to the cells is measured using techniques such as flow cytometry (FACS) or fluorescence microscopy.
-
Data Analysis: Similar to radioligand binding assays, a competition curve is generated to determine the binding affinity of the unlabeled toxin.
Signaling Pathway of Kv1.3 in T-Cell Activation
The Kv1.3 channel plays a pivotal role in the activation of T-lymphocytes. Upon stimulation of the T-cell receptor (TCR), a signaling cascade is initiated that leads to the opening of Kv1.3 channels. The subsequent efflux of potassium ions hyperpolarizes the cell membrane, which in turn enhances the driving force for calcium influx through CRAC (calcium release-activated calcium) channels. This sustained increase in intracellular calcium activates calcineurin, a phosphatase that dephosphorylates the transcription factor NFAT (Nuclear Factor of Activated T-cells). Dephosphorylated NFAT then translocates to the nucleus and induces the expression of genes crucial for T-cell activation, proliferation, and cytokine production, such as Interleukin-2 (IL-2).[6][7][8]
Experimental Workflow for Determining Toxin Binding Affinity
The following diagram illustrates a typical workflow for assessing the binding affinity of a novel toxin to the Kv1.3 channel using electrophysiology.
References
- 1. N-Terminal Tagging with GFP Enhances Selectivity of Agitoxin 2 to Kv1.3-Channel Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Scorpion toxins targeting Kv1.3 channels: insights into immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the Ion Channel Kv1.3 with Scorpion Venom Peptides Engineered for Potency, Selectivity, and Half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Charybdotoxin unbinding from the mKv1.3 potassium channel: a combined computational and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Expression and function of Kv1.3 channel in malignant T cells in Sézary syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. T Cell Subset and Stimulation Strength-Dependent Modulation of T Cell Activation by Kv1.3 Blockers - PMC [pmc.ncbi.nlm.nih.gov]
Validating Margatoxin's Mechanism of Action on Kv1.3 Channels Through Mutagenesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Margatoxin's (MgTx) mechanism of action as a potent inhibitor of the voltage-gated potassium channel Kv1.3. We delve into the validation of its binding site through mutagenesis studies, comparing its performance with alternative Kv1.3 inhibitors and providing detailed experimental protocols for key validation techniques.
Introduction to this compound and its Therapeutic Potential
This compound, a 39-amino acid peptide isolated from the venom of the scorpion Centruroides margaritatus, is a high-affinity blocker of the Kv1.3 potassium channel.[1] Kv1.3 channels play a crucial role in regulating the membrane potential of T-lymphocytes, making them a key target for immunomodulatory therapies for autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. By blocking Kv1.3, this compound can suppress T-cell activation and proliferation. While it is a potent inhibitor of Kv1.3 with a dissociation constant (Kd) in the picomolar range, it's important to note that this compound is not entirely selective and can also inhibit Kv1.1 and Kv1.2 channels at nanomolar concentrations.[1][2][3][4]
Validating the this compound-Kv1.3 Interaction through Mutagenesis
The primary mechanism of this compound's action is the physical occlusion of the Kv1.3 channel pore. This interaction is mediated by specific amino acid residues on both the toxin and the channel. Mutagenesis studies, coupled with functional assays, are pivotal in identifying these critical residues and validating the proposed binding model.
Key Interacting Residues
Molecular dynamics simulations have predicted a detailed model of the this compound-Kv1.3 interaction. This model suggests that the toxin inserts into the outer vestibule of the channel, with key electrostatic interactions and hydrogen bonds stabilizing the complex.
-
On this compound: The lysine residues at positions 28 (Lys28) and 35 (Lys35) are predicted to be critical for its inhibitory activity.[5] Lys35 is thought to directly block the ion conduction pathway, while Lys28 forms a salt bridge with an acidic residue on the channel, further stabilizing the interaction.[5][6]
-
On Kv1.3: The outer vestibule of the Kv1.3 channel presents key acidic residues that are predicted to interact with the positively charged lysine residues of this compound. Specifically, aspartic acid at position 433 (Asp433) and aspartic acid at position 449 (Asp449) in the P-loop region are implicated as crucial for binding.[5][6]
Experimental Validation through Mutagenesis
Site-directed mutagenesis allows for the substitution of specific amino acids, and the functional consequences of these mutations can be assessed through electrophysiological recordings and binding assays.
Table 1: Effect of this compound Mutagenesis on Kv1.3 Inhibition
| Toxin Mutant | Target Channel | Experimental Method | Key Finding | Reference |
| MgTx K28A | Wild-type Kv1.3 | Electrophysiology | Abolished inhibitory activity | [5] |
This table summarizes the available experimental data from mutagenesis studies on this compound. Further research is needed to quantify the change in binding affinity for this and other mutations.
While direct experimental data from mutagenesis of Kv1.3 residues specifically for this compound binding is limited in the public domain, studies on closely related toxins that bind to the same site, such as ShK toxin, have shown that mutations of corresponding acidic residues in the channel's outer vestibule significantly reduce toxin affinity. This provides strong correlational evidence for the importance of residues like Asp433 and Asp449 in this compound binding.
Comparison with Alternative Kv1.3 Inhibitors
Several other molecules, both peptidic and small molecules, have been developed as Kv1.3 inhibitors. Understanding their characteristics is crucial for contextualizing this compound's performance.
Table 2: Comparison of this compound with Other Kv1.3 Inhibitors
| Inhibitor | Type | Affinity for Kv1.3 (IC50/Kd) | Selectivity Profile | Reference |
| This compound (MgTx) | Peptide | ~11.7 pM (Kd) | Also inhibits Kv1.1 and Kv1.2 at low nM concentrations | [1][2][3][4] |
| ShK Toxin | Peptide | ~11 pM (Kd) | Also inhibits Kv1.1, Kv1.4, and Kv1.6 | [7] |
| PAP-1 | Small Molecule | ~2 nM (IC50) | High selectivity for Kv1.3 over other Kv channels | [2] |
| Psora-4 | Small Molecule | ~3 nM (IC50) | Selective for Kv1.3 | [8] |
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon the findings discussed. Below are summarized protocols for the key experiments involved in validating this compound's mechanism of action.
Site-Directed Mutagenesis of Kv1.3 and this compound
This technique is used to introduce specific amino acid changes in the channel or the toxin.
-
Primer Design: Design complementary oligonucleotide primers containing the desired mutation. The primers should be 25-45 bases in length with a GC content of at least 40%.
-
PCR Amplification: Use a high-fidelity DNA polymerase (e.g., Pfu polymerase) to amplify the entire plasmid containing the gene of interest (Kv1.3 or this compound) with the mutagenic primers.
-
Template Digestion: Digest the parental, methylated DNA template with the DpnI restriction enzyme, which specifically cleaves methylated DNA, leaving the newly synthesized, unmethylated (mutant) plasmids.
-
Transformation: Transform the resulting plasmids into competent E. coli cells for amplification.
-
Verification: Sequence the plasmids from the resulting colonies to confirm the presence of the desired mutation.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion flow through Kv1.3 channels and assess the inhibitory effect of this compound and its mutants.
-
Cell Preparation: Use a cell line stably or transiently expressing the wild-type or mutant Kv1.3 channels (e.g., HEK293 or L929 cells).
-
Pipette Preparation: Fabricate glass micropipettes with a resistance of 3-7 MΩ and fill them with an intracellular solution containing (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, and 40 HEPES, pH 7.2.
-
Recording: Form a high-resistance seal (>1 GΩ) between the micropipette and the cell membrane. Rupture the membrane patch to achieve the whole-cell configuration.
-
Voltage Protocol: Clamp the cell membrane at a holding potential of -80 mV and apply depolarizing voltage steps (e.g., to +40 mV) to elicit Kv1.3 currents.
-
Toxin Application: Perfuse the cells with an extracellular solution containing known concentrations of this compound or its mutants.
-
Data Analysis: Measure the reduction in the peak outward current to determine the extent of inhibition and calculate the IC50 value.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of unlabeled this compound or other inhibitors by measuring their ability to displace a radiolabeled ligand.
-
Membrane Preparation: Prepare membrane homogenates from cells expressing the wild-type or mutant Kv1.3 channels.
-
Radioligand: Use a radiolabeled form of a known Kv1.3 binder, such as 125I-labeled this compound or another suitable radioligand.
-
Assay Setup: In a 96-well plate, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor (e.g., wild-type this compound or other inhibitors).
-
Incubation and Filtration: Allow the binding to reach equilibrium. Then, rapidly separate the bound from free radioligand by vacuum filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.
Visualizing the Molecular Interactions and Experimental Workflows
Graphical representations are invaluable for understanding complex biological processes and experimental designs.
Caption: Signaling pathway of Kv1.3 channel-mediated T-cell activation and its inhibition by this compound.
Caption: Experimental workflow for validating this compound's mechanism of action using site-directed mutagenesis.
Caption: Logical framework for validating the mechanism of action of this compound through mutagenesis.
References
- 1. Whole Cell Patch Clamp Protocol [protocols.io]
- 2. This compound is a non-selective inhibitor of human Kv1.3 K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Binding Modes of Two Scorpion Toxins to the Voltage-Gated Potassium Channel Kv1.3 Revealed from Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 8. giffordbioscience.com [giffordbioscience.com]
A Comparative Analysis of Margatoxin Analogs and their Binding Kinetics to the Kv1.3 Potassium Channel
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the binding kinetics of Margatoxin (MgTx) and its analogs to the voltage-gated potassium channel Kv1.3. Understanding these interactions is crucial for the development of selective immunomodulatory and anticancer therapeutics targeting this channel. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows.
Comparative Binding Kinetics of this compound and its Analogs
This compound, a 39-amino acid peptide derived from the venom of the scorpion Centruroides margaritatus, is a potent inhibitor of the Kv1.3 channel.[1] Its high affinity and slow binding kinetics have made it a valuable research tool. However, its lack of complete selectivity and the desire for improved therapeutic profiles have driven the study of its analogs.
The binding of MgTx to Kv1.3 is characterized by a very slow association and an even slower dissociation rate.[2] While comprehensive kinetic data for a wide range of synthetic analogs are limited in publicly available literature, studies on specific modifications provide insights into the structure-activity relationship.
| Toxin/Analog | Target Channel(s) | Association Rate (kon) | Dissociation Rate (koff) | Equilibrium Dissociation Constant (KD) | Notes |
| This compound (MgTx) | Kv1.3, Kv1.2, Kv1.1 | Slow (time to 50% block: ~10.9 min)[2] | Very Slow (dissociation half-life: ~2 h)[2] | 11.7 pM[3] | Also inhibits Kv1.2 (KD = 6.4 pM) and Kv1.1 (KD = 4.2 nM).[3] |
| [Asn39]-MgTx | Kv1.3 | Not reported | Faster than MgTx[4] | ~117 pM (10-fold lower potency)[4] | C-terminal histidine replacement with asparagine.[4] |
| QD-MgTx | Kv1.3, Kv1.2 | Slower than MgTx (time to 50% block: ~15.3 min)[2] | Not reported | Not reported | Conjugation of MgTx to a quantum dot.[2] |
Experimental Protocols
The determination of the binding kinetics of peptide toxins to ion channels can be achieved through various biophysical and electrophysiological techniques. Below are detailed methodologies for two common approaches.
Electrophysiological Determination of Binding Kinetics (Whole-Cell Patch-Clamp)
This method directly measures the effect of the toxin on the ion channel's function in real-time.
Objective: To determine the association (kon) and dissociation (koff) rates of MgTx analogs by measuring the time course of Kv1.3 current inhibition.
Materials:
-
HEK293 cells stably expressing human Kv1.3 channels.
-
Patch-clamp rig with amplifier and data acquisition system.
-
Borosilicate glass capillaries for pipette fabrication.
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4.
-
Internal solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, pH 7.2.
-
This compound analogs at various concentrations.
Procedure:
-
Cell Preparation: Culture HEK293-Kv1.3 cells to 70-80% confluency. Dissociate cells and plate them onto glass coverslips for recording.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.
-
Whole-Cell Configuration: Establish a gigaohm seal between the patch pipette and a cell. Rupture the cell membrane to achieve the whole-cell configuration.
-
Current Recording: Clamp the cell at a holding potential of -80 mV. Elicit Kv1.3 currents by applying depolarizing voltage steps to +40 mV for 200 ms every 15 seconds.
-
Association Rate (kon) Measurement:
-
Record a stable baseline of Kv1.3 currents for several minutes.
-
Perfuse the cell with a known concentration of the MgTx analog.
-
Continuously record the peak outward current at +40 mV as it is progressively blocked by the toxin.
-
The time course of inhibition can be fitted with a single exponential function to determine the observed association rate (kobs).
-
The association rate constant (kon) is then calculated from the slope of the plot of kobs versus analog concentration.
-
-
Dissociation Rate (koff) Measurement:
-
After reaching equilibrium block with the analog, switch the perfusion back to the control external solution (washout).
-
Record the recovery of the Kv1.3 current over time.
-
The time course of recovery is fitted with a single exponential function to determine the dissociation rate constant (koff).
-
-
Data Analysis: The equilibrium dissociation constant (KD) is calculated as koff/kon.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free technique to measure real-time biomolecular interactions.
Objective: To determine the kon, koff, and KD of MgTx analogs binding to purified Kv1.3 channels.
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5 chip).
-
Purified Kv1.3 channel protein.
-
Immobilization buffers (e.g., acetate buffer, pH 4.5).
-
Amine coupling kit (EDC, NHS).
-
Running buffer (e.g., HBS-P+).
-
This compound analogs at a range of concentrations.
-
Regeneration solution (e.g., Glycine-HCl, pH 2.5).
Procedure:
-
Chip Preparation and Ligand Immobilization:
-
Activate the carboxymethylated dextran surface of the sensor chip using a mixture of EDC and NHS.
-
Inject the purified Kv1.3 protein over the activated surface to achieve covalent immobilization via amine coupling.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Binding Analysis:
-
Flow the running buffer over the sensor surface until a stable baseline is achieved.
-
Inject a series of concentrations of the MgTx analog (analyte) over the immobilized Kv1.3 (ligand) for a defined period (association phase).
-
Switch back to the running buffer to monitor the dissociation of the analog from the channel (dissociation phase).
-
-
Data Processing:
-
The binding response is measured in Resonance Units (RU).
-
The association and dissociation curves are fitted to a 1:1 Langmuir binding model to determine the kon and koff values.
-
The KD is calculated from the ratio of koff/kon.
-
-
Regeneration: Between each analyte injection, regenerate the sensor surface by injecting the regeneration solution to remove the bound analog.
Visualizations
Kv1.3-Mediated Signaling Pathway in T-Cell Activation
Caption: Kv1.3's role in T-cell activation signaling.
Experimental Workflow for Binding Kinetics Determination
Caption: Workflow for determining MgTx analog binding kinetics.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound-bound quantum dots as a novel inhibitor of the voltage-gated ion channel Kv1.3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is a non-selective inhibitor of human Kv1.3 K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purification, characterization, and biosynthesis of this compound, a component of Centruroides margaritatus venom that selectively inhibits voltage-dependent potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Margatoxin's Effects on Kv1.3 Channels: A Comparative Guide to Assay Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of different assay techniques used to evaluate the inhibitory effects of Margatoxin (MgTx) on the voltage-gated potassium channel Kv1.3. By presenting data from electrophysiology, fluorescence-based assays, and cell proliferation studies, this document aims to offer a clear understanding of how these methods can be used to cross-validate the activity of ion channel modulators.
This compound: A Potent Kv1.3 Channel Blocker
This compound, a 39-amino acid peptide isolated from the venom of the scorpion Centruroides margaritatus, is a potent inhibitor of the Kv1.3 potassium channel.[1][2] While it is widely used as a selective tool to study the physiological roles of Kv1.3, it's important to note that it can also affect other channels like Kv1.2 and Kv1.1 at higher concentrations.[3][4] The primary mechanism of action for this compound involves the physical occlusion of the ion conduction pore of the Kv1.3 channel.
Quantitative Analysis of this compound's Inhibitory Activity
The potency of this compound has been quantified using various techniques, each providing a different perspective on its interaction with the Kv1.3 channel and its downstream functional consequences.
| Assay Technique | Parameter | Reported Value | Cell Type | Reference |
| Patch-Clamp Electrophysiology | IC₅₀ | 11.7 pM | HEK293 cells | [1] |
| K_d_ | 11.7 pM | L929 cells, human lymphocytes | [3] | |
| Fluorescence-Based Membrane Potential Assay (e.g., FLIPR) | IC₅₀ | Not explicitly found for this compound | - | - |
| T-Cell Proliferation Assay | Effective Concentration | 5 nM | Effector memory CD8⁺ T-cells | |
| Effective Concentration | 30 nM | CD8⁺ T-cells |
Note: A direct IC₅₀ value for this compound using a fluorescence-based membrane potential assay was not identified in the reviewed literature. However, this technique is commonly used to screen for and characterize Kv1.3 inhibitors.[5]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and cross-validation of these findings.
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ion flow through Kv1.3 channels in the cell membrane, providing a precise quantification of channel inhibition.
Objective: To determine the IC₅₀ of this compound on Kv1.3 channels.
Materials:
-
HEK293 cells stably expressing human Kv1.3 channels.
-
Patch-clamp rig with amplifier and data acquisition system.
-
Borosilicate glass capillaries for pipette fabrication.
-
External solution (in mM): 145 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4).
-
Internal solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2).
-
This compound stock solution.
Procedure:
-
Culture HEK293-Kv1.3 cells on glass coverslips.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.
-
Mount a coverslip with adherent cells onto the recording chamber of the microscope and perfuse with external solution.
-
Approach a single cell with the patch pipette and form a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -80 mV.
-
Elicit Kv1.3 currents by applying depolarizing voltage steps (e.g., to +40 mV for 200 ms).
-
Record baseline Kv1.3 currents.
-
Perfuse the cell with increasing concentrations of this compound in the external solution.
-
Record the steady-state block of the Kv1.3 current at each concentration.
-
Construct a dose-response curve and fit the data to the Hill equation to determine the IC₅₀ value.[6]
Fluorescence-Based Membrane Potential Assay (FLIPR)
This high-throughput assay uses a voltage-sensitive fluorescent dye to indirectly measure ion channel activity by detecting changes in membrane potential.
Objective: To assess the inhibitory effect of this compound on Kv1.3 channel activity.
Materials:
-
CHO cells stably expressing human Kv1.3 channels.
-
FLIPR instrument (Fluorometric Imaging Plate Reader).
-
Black-walled, clear-bottom 96- or 384-well microplates.
-
Membrane potential-sensitive dye (e.g., from a FLIPR Membrane Potential Assay Kit).
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
High potassium solution for depolarization (e.g., assay buffer with elevated KCl concentration).
-
This compound stock solution.
Procedure:
-
Seed CHO-Kv1.3 cells into the microplates and culture overnight to form a confluent monolayer.
-
Prepare the membrane potential dye loading buffer according to the manufacturer's instructions.
-
Remove culture medium and add the dye loading buffer to each well.
-
Incubate the plate at 37°C for 30-60 minutes to allow dye loading.
-
Prepare a compound plate containing serial dilutions of this compound.
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
Initiate the assay by adding the this compound solutions to the cell plate, followed by the addition of the high potassium solution to induce depolarization.
-
The FLIPR instrument records the fluorescence intensity before and after the additions.
-
Inhibition of the potassium efflux through Kv1.3 by this compound will result in a smaller change in fluorescence upon depolarization.
-
Analyze the data to determine the concentration-dependent inhibition and calculate the IC₅₀.[7][8]
T-Cell Proliferation Assay (CFSE-Based)
This assay measures the functional consequence of Kv1.3 inhibition on T-cell proliferation, a key process in the immune response.
Objective: To determine the effect of this compound on the proliferation of activated T-cells.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or isolated T-cells.
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics.
-
Carboxyfluorescein succinimidyl ester (CFSE) dye.
-
T-cell activators (e.g., anti-CD3/anti-CD28 antibodies or phytohemagglutinin).
-
This compound stock solution.
-
Flow cytometer.
Procedure:
-
Isolate PBMCs or T-cells from whole blood.
-
Resuspend the cells in PBS and add CFSE to a final concentration of 1-5 µM.
-
Incubate for 10-15 minutes at 37°C to allow the dye to enter the cells.
-
Quench the staining reaction by adding complete RPMI medium.
-
Wash the cells to remove excess CFSE.
-
Resuspend the CFSE-labeled cells in complete medium and plate them in a 96-well plate.
-
Add serial dilutions of this compound to the wells.
-
Stimulate the cells with anti-CD3/anti-CD28 antibodies or another T-cell activator.
-
Incubate the cells for 3-5 days at 37°C in a CO₂ incubator.
-
Harvest the cells and analyze by flow cytometry.
-
With each cell division, the CFSE fluorescence intensity is halved. The reduction in proliferation due to this compound will be observed as a decrease in the number of cells with diluted CFSE.
-
Quantify the percentage of proliferating cells at each this compound concentration to determine its inhibitory effect.[9][10][11][12][13]
Visualizing the Molecular and Experimental Pathways
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway of Kv1.3 in T-cell activation and the workflows of the described assay techniques.
Caption: Signaling pathway of T-cell activation and the inhibitory action of this compound on the Kv1.3 channel.
Caption: Experimental workflows for patch-clamp, FLIPR, and T-cell proliferation assays.
Conclusion
The cross-validation of this compound's effects using different assay techniques provides a robust characterization of its inhibitory properties. Patch-clamp electrophysiology offers high-precision measurement of direct channel blockade, yielding a picomolar IC₅₀ value. While a direct IC₅₀ from fluorescence-based assays for this compound was not found, these high-throughput methods are invaluable for initial screening and compound profiling. T-cell proliferation assays confirm the functional consequence of Kv1.3 inhibition in a physiologically relevant context, demonstrating that nanomolar concentrations of this compound are effective in suppressing immune cell function. The complementary nature of these assays, from direct molecular interaction to cellular function, is crucial for a thorough understanding of ion channel modulators in drug discovery and development.
References
- 1. This compound-bound quantum dots as a novel inhibitor of the voltage-gated ion channel Kv1.3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-bound quantum dots as a novel inhibitor of the voltage-gated ion channel Kv1.3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound is a non-selective inhibitor of human Kv1.3 K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. High-throughput screening for Kv1.3 channel blockers using an improved FLIPR-based membrane-potential assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 7. moleculardevices.com [moleculardevices.com]
- 8. moleculardevices.com [moleculardevices.com]
- 9. mucosalimmunology.ch [mucosalimmunology.ch]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. T-cell proliferation assay by CFSE dilution analysis [bio-protocol.org]
Unraveling In Vivo Efficacy: A Comparative Guide to Margatoxin and Other Immunomodulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of Margatoxin (MgTx), a peptidyl inhibitor of the Kv1.3 voltage-gated potassium channel, against other prominent immunomodulators. The content is supported by experimental data to assist researchers in evaluating its potential as a therapeutic agent.
Introduction to this compound and Immunomodulation
This compound is a 39-amino acid peptide originally isolated from the venom of the Central American bark scorpion, Centruroides margaritatus.[1] It has garnered significant interest in immunology for its ability to potently block the Kv1.3 potassium channel. These channels are critical for the function of T lymphocytes, key players in the adaptive immune response. By inhibiting Kv1.3, this compound can suppress T-cell activation and proliferation, making it a valuable tool for studying immunomodulation and a potential therapeutic for autoimmune diseases.[1][2][3] This guide will compare its demonstrated in vivo effects with other Kv1.3 inhibitors and established immunomodulatory drugs.
Mechanism of Action: Targeting T-Cell Activation
The primary mechanism of this compound's immunomodulatory effect is the blockade of the Kv1.3 channel in T lymphocytes.[1][4]
Role of Kv1.3 in T-Cells:
-
Maintaining Membrane Potential: Effector memory T-cells (TEM), which are heavily implicated in many autoimmune diseases, rely on Kv1.3 channels to maintain a negative resting membrane potential.[2]
-
Enabling Calcium Signaling: Upon T-cell receptor (TCR) activation by an antigen, a sustained influx of calcium (Ca2+) into the cell is required. This Ca2+ influx is dependent on the electrochemical gradient maintained by the outflow of potassium ions (K+) through channels like Kv1.3.
-
Activating Transcription Factors: The rise in intracellular Ca2+ activates calcineurin, which in turn dephosphorylates the Nuclear Factor of Activated T-cells (NFAT). NFAT then translocates to the nucleus, where it initiates the transcription of genes essential for T-cell activation, including Interleukin-2 (IL-2), a critical cytokine for T-cell proliferation.
By blocking the Kv1.3 channel, this compound depolarizes the T-cell membrane, which diminishes the driving force for Ca2+ entry.[1] This disruption of Ca2+ signaling prevents NFAT activation and ultimately suppresses the T-cell immune response.
Comparative In Vivo Efficacy
The in vivo effects of this compound have been primarily demonstrated in preclinical models, showing clear immunomodulatory activity. Its performance is best understood when compared with other Kv1.3 inhibitors and standard immunomodulatory agents.
This compound vs. Other Kv1.3 Inhibitors
While this compound is a potent inhibitor, it is not perfectly selective and shows high affinity for the Kv1.2 channel as well, which could lead to off-target effects.[5] This has spurred the development of more selective peptides and small molecules.
| Compound | Type | Target Selectivity | Potency (IC50 / Kd) | In Vivo Models & Key Efficacy Results | Potential Side Effects |
| This compound (MgTx) | Scorpion Peptide Toxin | Kv1.3, Kv1.2, Kv1.1[1][5] | Kv1.3: ~11.7 pM[6]Kv1.2: ~6.4 pM[5] | Miniswine: Inhibited delayed-type hypersensitivity (DTH) and B-cell response to allogenic immunization.[1][4] | Hypersalivation and diarrhea observed with continuous infusion in pigs.[1] Potential for off-target effects due to Kv1.2/Kv1.1 blockade. |
| Dalazatide (ShK-186) | Synthetic Peptide (from sea anemone) | Highly selective for Kv1.3 over other Kv channels. | Kv1.3: ~69 pM | Rat EAE Model (MS): Ameliorated disease symptoms.Human Psoriasis Trial: Showed safety and effectiveness.[2] | Generally well-tolerated in clinical trials; does not impair normal immune responses to infections.[2] |
| PAP-1 | Small Molecule | Selective for Kv1.3 over other Kv channels. | Kv1.3: ~2 nM | Porcine Model (Vascular Injury): Inhibited intimal hyperplasia.[7]Mouse Model (Alzheimer's): Reduced neuroinflammation and amyloid load.[6] | Safe in porcine models, but delivery method (e.g., from stents) requires optimization.[7] |
This compound vs. Other Classes of Immunomodulators
The key advantage of Kv1.3 blockade is its targeted action on chronically activated effector memory T-cells, potentially sparing other immune cells and reducing the risks associated with broad immunosuppression.
| Class | Compound Example | Mechanism of Action | In Vivo Efficacy Summary | Advantages | Disadvantages / Side Effects |
| Kv1.3 Inhibitor | This compound | Blocks Kv1.3 K+ channels, preventing T-cell Ca2+ signaling and activation.[1] | Suppresses DTH and antibody responses in large animal models. | Targets disease-relevant effector memory T-cells; potentially spares naive and central memory T-cells.[2] | Non-selectivity (Kv1.2 blockade); limited clinical data; peptide nature requires injection.[1][5] |
| Calcineurin Inhibitor | Cyclosporin A (CsA) | Binds to immunophilins, blocking calcineurin and preventing NFAT activation in a broad range of cells. | Widely used in transplantation to prevent organ rejection and in various autoimmune diseases.[8] | Potent and broad immunosuppressive effects. | Broad immunosuppression increases risk of infections and malignancies; nephrotoxicity; neurotoxicity.[9] |
| Biologic (Anti-TNF) | Infliximab | Monoclonal antibody that neutralizes the pro-inflammatory cytokine TNF-α. | Effective in treating autoimmune diseases like IBD, rheumatoid arthritis, and psoriasis.[10] | Highly specific targeting of a key inflammatory cytokine. | Increased risk of infections (especially tuberculosis); potential for developing anti-drug antibodies, reducing efficacy.[10] |
| JAK Inhibitor | Tofacitinib | Small molecule that inhibits Janus kinases (JAKs), blocking signaling for multiple cytokines involved in immunity. | Effective in treating rheumatoid arthritis and ulcerative colitis.[11] | Oral administration; broad anti-inflammatory effects by targeting multiple cytokine pathways. | Increased risk of serious infections, blood clots, and certain cancers.[9] |
Experimental Protocols & Workflows
Reproducible in vivo data relies on standardized experimental protocols. Below are methodologies for key experiments used to evaluate immunomodulators like this compound.
Delayed-Type Hypersensitivity (DTH) Model
The DTH reaction is a classic in vivo measure of cell-mediated immunity, making it an excellent model to test the efficacy of T-cell suppressors.
Methodology:
-
Animal Model: Miniswine are often used as their peripheral T-cells, like humans, use Kv1.3 to set their membrane potential.[4]
-
Sensitization: Animals are immunized with an antigen, such as tuberculin, via subcutaneous injection to generate a memory T-cell response.
-
Treatment: this compound or a vehicle control is administered, often via continuous intravenous infusion to maintain effective plasma concentrations.
-
Challenge: After a period of sensitization (e.g., 14-21 days), the animals are challenged with an intradermal injection of the same antigen in a different location (e.g., the ear or flank).
-
Measurement: The resulting inflammatory reaction (skin swelling and induration) at the challenge site is measured at 24, 48, and 72 hours post-challenge. A reduction in swelling in the treatment group compared to the control group indicates immunosuppression.
Experimental Autoimmune Encephalomyelitis (EAE) Model
EAE is the most commonly used animal model for multiple sclerosis (MS), a T-cell-mediated autoimmune disease of the central nervous system. It is invaluable for testing potential MS therapies.
Methodology:
-
Animal Model: Specific strains of mice, such as C57BL/6, are typically used.
-
Induction: EAE is induced by immunization with a myelin-derived peptide (e.g., MOG35-55) emulsified in Complete Freund's Adjuvant (CFA).[12][13] This is followed by injections of pertussis toxin on day 0 and day 2 to facilitate the entry of inflammatory cells into the central nervous system.
-
Treatment: The test compound (e.g., a Kv1.3 inhibitor) or vehicle is administered daily, starting either at the time of immunization (prophylactic) or after the onset of clinical signs (therapeutic).
-
Clinical Scoring: Animals are monitored daily for clinical signs of disease (e.g., tail limpness, hind limb paralysis) and scored on a standardized scale (e.g., 0-5). Body weight is also recorded.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Pharmacological blockade of KV1.3 channel as a promising treatment in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. euacademic.org [euacademic.org]
- 4. Blockade of the voltage-gated potassium channel Kv1.3 inhibits immune responses in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound is a non-selective inhibitor of human Kv1.3 K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Kv1.3 Channel as a Key Therapeutic Target for Neuroinflammatory Diseases: State of the Art and Beyond [frontiersin.org]
- 7. Kv1.3 blockade inhibits proliferation of vascular smooth muscle cells in vitro and intimal hyperplasia in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Immunosuppression for in vivo research: state-of-the-art protocols and experimental approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Smart battles: immunosuppression versus immunomodulation in the inflammatory RMDs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. To Combine or Not to Combine: Do We Need Concomitant Immunomodulators When Using Non-TNF-Targeting Biologics? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suppressing Kv1.3 Ion Channel Activity with a Novel Small Molecule Inhibitor Ameliorates Inflammation in a Humanised Mouse Model of Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Animal models to investigate the effects of inflammation on remyelination in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding the Laboratory: A Comprehensive Guide to Margatoxin Disposal
For researchers, scientists, and drug development professionals, the proper handling and disposal of potent biological compounds like Margatoxin is a critical component of laboratory safety and operational integrity. This document provides essential, step-by-step guidance for the safe disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Immediate Safety and Handling Precautions
This compound, a peptide derived from scorpion venom, is a potent blocker of Kv1.3 voltage-gated potassium channels.[1] Due to its biological activity, all handling and disposal procedures must be conducted with strict adherence to safety protocols. Always consult the material safety data sheet (MSDS) for specific information on handling, storage, and personal protective equipment (PPE). In the absence of a specific MSDS for this compound, it is prudent to handle it as a hazardous compound.
Recommended Personal Protective Equipment (PPE):
-
Nitrile gloves
-
Safety goggles or face shield
-
Laboratory coat
Inactivation and Disposal Procedures
The primary goal of this compound disposal is the complete inactivation of its biological activity before it enters the waste stream. The following procedures are recommended based on best practices for the disposal of peptide toxins.
Chemical Inactivation
Chemical degradation is a highly effective method for inactivating peptide toxins like this compound. Sodium hypochlorite (bleach) is a readily available and potent oxidizing agent that can disrupt the peptide structure, rendering it inactive. Studies on other disulfide-rich peptide toxins, such as conotoxins, have demonstrated the efficacy of sodium hypochlorite in their complete digestion.[2]
Step-by-Step Chemical Inactivation Protocol:
-
Preparation of Inactivation Solution: Prepare a fresh solution of sodium hypochlorite. For concentrated solutions or solid this compound, a 6% (m/v) sodium hypochlorite solution is recommended to ensure complete inactivation.[2] For dilute solutions, a 1% (m/v) solution may be sufficient.
-
Inactivation of Liquid Waste:
-
Collect all aqueous solutions containing this compound in a designated, chemically resistant container.
-
Add the sodium hypochlorite solution to the waste container to achieve the target concentration (1% or 6%).
-
Allow the mixture to stand for a minimum of 30 minutes to ensure complete inactivation. For higher concentrations of the toxin, a longer contact time may be advisable.
-
-
Decontamination of Labware and Surfaces:
-
All labware (e.g., pipette tips, tubes, flasks) that has come into contact with this compound should be submerged in a 1% or 6% sodium hypochlorite solution for at least 30 minutes.
-
For surface spills, gently cover the spill with absorbent material and then saturate the material with the sodium hypochlorite solution. Allow a contact time of at least 30 minutes before cleaning.
-
-
Neutralization and Disposal: After the inactivation period, the sodium hypochlorite solution can be neutralized, if required by local regulations, before disposal down the drain with copious amounts of water. Consult your institution's environmental health and safety (EHS) office for specific guidelines on the disposal of chlorinated waste.
Disposal of Solid Waste and Sharps
Solid waste, such as contaminated gloves, paper towels, and plasticware, should be managed as biohazardous waste. Sharps, including needles, syringes, and broken glass, require special handling to prevent physical injury and potential exposure.
Step-by-Step Solid Waste and Sharps Disposal:
-
Segregation: At the point of generation, segregate all solid waste and sharps contaminated with this compound from the general laboratory trash.
-
Solid Waste: Place contaminated solid waste into a designated, leak-proof biohazard bag.
-
Sharps: Immediately place all contaminated sharps into a rigid, puncture-resistant, and clearly labeled sharps container.[3][4][5][6] Do not recap, bend, or break needles.[3]
-
Final Disposal: Once the biohazard bags and sharps containers are full (no more than two-thirds), they should be collected and disposed of by a licensed biomedical waste disposal service in accordance with federal, state, and local regulations.
Quantitative Data for Inactivation
| Inactivation Method | Reagent/Condition | Concentration | Minimum Contact Time | Application |
| Chemical Inactivation | Sodium Hypochlorite | 6% (m/v) | 30 minutes | Concentrated solutions, solid toxin, highly contaminated items |
| Sodium Hypochlorite | 1% (m/v) | 30 minutes | Dilute solutions, routine decontamination of labware and surfaces |
Experimental Protocols Summary
The recommended chemical inactivation procedures are based on established protocols for the decontamination of other potent, disulfide-rich peptide toxins. A study on the decontamination of α-conotoxins demonstrated that treatment with 6% sodium hypochlorite resulted in an 80.5% decrease in α-helical content and complete digestion of the peptide.[2] This provides a strong basis for its application to this compound, which also possesses a stable, disulfide-rich structure.
This compound Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratories can effectively manage the risks associated with this compound and ensure a safe working environment. Always prioritize safety and consult with your institution's EHS department for specific guidance and compliance with local regulations.
References
- 1. Peptide decontamination guidelines - SB PEPTIDE [sb-peptide.com]
- 2. α-Conotoxin Decontamination Protocol Evaluation: What Works and What Doesn’t - PMC [pmc.ncbi.nlm.nih.gov]
- 3. purdue.edu [purdue.edu]
- 4. ehs.utk.edu [ehs.utk.edu]
- 5. ars.usda.gov [ars.usda.gov]
- 6. DOs and DON'Ts of Proper Sharps Disposal | FDA [fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
